Edrecolomab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
156586-89-9 |
|---|---|
Molecular Formula |
C14H22N2 |
Origin of Product |
United States |
Foundational & Exploratory
Edrecolomab's Mechanism of Action in Colorectal Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, also known as MAb17-1A, is a murine IgG2a monoclonal antibody that was one of the early pioneering immunotherapies for colorectal cancer. It targets the epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein that is frequently overexpressed on the surface of various carcinomas, including colorectal cancer, while showing limited expression on normal epithelial tissues.[1][2][3] This differential expression profile made EpCAM an attractive target for antibody-based cancer therapy. Despite initial promising results, the clinical efficacy of this compound in large-scale trials was ultimately limited.[4][5] This guide provides a detailed technical overview of the proposed mechanisms of action of this compound in colorectal cancer, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to elucidate its function.
Core Mechanisms of Action
The antitumor effects of this compound are primarily attributed to the engagement of the host's immune system. The three core proposed mechanisms are:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to EpCAM on the surface of colorectal cancer cells, the Fc portion of this compound is recognized by Fc receptors (FcγR) on immune effector cells, predominantly Natural Killer (NK) cells.[6][7] This cross-linking triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target cancer cell.[1][8]
-
Complement-Dependent Cytotoxicity (CDC): this compound, upon binding to EpCAM, can also activate the classical complement pathway.[2][6] This is initiated by the binding of C1q to the Fc region of the antibody, triggering a cascade of enzymatic reactions that culminate in the formation of the Membrane Attack Complex (MAC) on the cancer cell surface. The MAC creates pores in the cell membrane, leading to osmotic lysis and cell death.[1][8]
-
Induction of an Anti-Idiotypic Network: Being a murine antibody, this compound can elicit an immune response in patients, leading to the generation of anti-edrecolomab antibodies.[8][9] This response can include the formation of anti-idiotypic antibodies (Ab2) that recognize the antigen-binding site of this compound (Ab1). Some of these Ab2 antibodies can mimic the structure of the original EpCAM antigen. This "internal image" of the antigen can then induce a further wave of antibodies (Ab3) and T-cell responses directed against EpCAM-expressing tumor cells, potentially leading to a long-lasting anti-tumor immunity.[9][10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's properties and its clinical efficacy in colorectal cancer.
Table 1: Preclinical Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1530 nM | EpCAM | [5] |
Table 2: Key Clinical Trial Data for this compound in Colorectal Cancer
| Trial / Publication | Patient Population | Treatment Arms | Key Findings |
| Riethmüller et al., Lancet 1994 | 189 patients with resected Dukes' C colorectal cancer | This compound vs. Observation | - 32% reduction in the relative risk of mortality with this compound (P < 0.01)- 23% reduction in tumor recurrence rate with this compound (P < 0.04) |
| Punt et al., Lancet 2002 | 2761 patients with resected stage III colon cancer | 1. This compound + 5-FU/folinic acid2. 5-FU/folinic acid alone3. This compound alone | - No significant difference in 3-year overall survival between combination therapy and chemotherapy alone (74.7% vs 76.1%; HR 0.94, p=0.53)- Significantly lower disease-free survival with this compound monotherapy compared to chemotherapy (53.0% vs 65.5%; HR 0.62, p<0.0001) |
Signaling Pathways and Experimental Workflows
EpCAM Signaling Pathway
While the primary mechanism of this compound is thought to be immune-mediated, it is important to understand the signaling functions of its target, EpCAM. EpCAM is not merely a passive adhesion molecule but can be involved in intracellular signaling that promotes cell proliferation, migration, and stemness. This signaling can be initiated by regulated intramembrane proteolysis (RIP), which releases the intracellular domain of EpCAM (EpICD). EpICD can then translocate to the nucleus and interact with components of the Wnt/β-catenin signaling pathway to regulate gene transcription. There is currently no strong evidence to suggest that this compound binding directly modulates EpCAM signaling.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InVivoSIM anti-human CD326 (EpCAM) (this compound Biosimilar) | Bio X Cell [bioxcell.com]
- 4. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Frontiers | The Promise of Anti-idiotype Revisited [frontiersin.org]
- 10. The promise of the anti-idiotype concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MAb17-1A: A Technical Deep Dive into a Pioneering Therapeutic Antibody
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the monoclonal antibody MAb17-1A, also known as Edrecolomab (trade name Panorex®). It details the discovery, history, and development of this pioneering murine IgG2a antibody, which targets the tumor-associated antigen EpCAM (Epithelial Cell Adhesion Molecule), also known as GA733. This document offers an in-depth exploration of its mechanism of action, the experimental protocols for its production and characterization, and a summary of key quantitative data from clinical trials. Special emphasis is placed on providing detailed methodologies and visual representations of complex biological processes to aid researchers and professionals in the field of oncology and antibody engineering.
Introduction: The Dawn of a Targeted Cancer Therapy
The discovery of monoclonal antibodies (mAbs) revolutionized the field of medicine, offering the promise of highly specific therapies that could target diseased cells while sparing healthy tissue. MAb17-1A, a murine monoclonal antibody, was one of the early frontrunners in this new era of targeted cancer treatment. Developed in the 1980s, it was the first monoclonal antibody to show potential therapeutic benefit in adjuvant settings for colorectal carcinoma.[1][2] This guide delves into the scientific journey of MAb17-1A, from its conceptualization to its clinical application, providing a technical resource for the scientific community.
Discovery and History of MAb17-1A
MAb17-1A was generated by immunizing mice with a human colorectal carcinoma cell line.[1] The resulting hybridomas were screened for the production of antibodies that specifically recognized antigens present on these cancer cells. The antibody was identified as a murine IgG2a isotype that binds to a 37 kDa glycoprotein on the surface of epithelial cells, which was later identified as the Epithelial Cell Adhesion Molecule (EpCAM), also known as GA733.[1]
Marketed under the brand name Panorex®, this compound was approved in Germany in 1995 for the adjuvant treatment of Dukes' C colorectal cancer.[3] However, subsequent larger clinical trials failed to consistently demonstrate a significant survival benefit, which ultimately led to the withdrawal of its marketing authorization.[3][4] Despite its mixed clinical history, the development of MAb17-1A provided invaluable insights into the potential and the challenges of monoclonal antibody therapy for solid tumors.
The Target Antigen: EpCAM (GA733)
EpCAM is a transmembrane glycoprotein that is overexpressed in a wide variety of carcinomas, including colorectal, pancreatic, breast, and lung cancer, while showing limited expression in most normal epithelial tissues.[5] This differential expression profile made it an attractive target for cancer therapy. EpCAM is involved in cell-cell adhesion, proliferation, and signaling, and its overexpression has been associated with tumor progression and poor prognosis.[6][7]
EpCAM Signaling Pathway
EpCAM can be involved in intracellular signaling. Upon cleavage of its intracellular domain (EpICD), it can translocate to the nucleus and interact with components of the Wnt signaling pathway, leading to the transcription of genes involved in cell proliferation and pluripotency.[7][8][9]
Mechanism of Action of MAb17-1A
MAb17-1A is a murine IgG2a antibody, a subclass known for its ability to effectively engage the host's immune system. Its primary mechanisms of action against tumor cells are Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3][10]
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
In ADCC, the Fab region of MAb17-1A binds to the EpCAM antigen on the surface of a cancer cell. The Fc portion of the antibody is then recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells. This cross-linking triggers the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.
Complement-Dependent Cytotoxicity (CDC)
CDC is another important effector function of MAb17-1A. Upon binding to EpCAM on the cancer cell surface, the Fc region of MAb17-1A can activate the classical complement pathway. This is initiated by the binding of the C1q protein to the antibody, triggering a cascade of enzymatic reactions that culminates in the formation of the Membrane Attack Complex (MAC) on the cancer cell membrane. The MAC creates pores in the cell membrane, leading to osmotic lysis and cell death.[10]
Experimental Protocols
The following sections describe representative protocols for the production and characterization of MAb17-1A, based on established methodologies for murine monoclonal antibody development.
MAb17-1A Production via Hybridoma Technology
The generation of MAb17-1A relies on the well-established hybridoma technology.[11][12][13]
1. Immunization:
-
Antigen: Purified recombinant GA733 (EpCAM) protein or human colorectal carcinoma cells expressing high levels of EpCAM.
-
Animal Model: BALB/c mice are typically used.
-
Protocol: Mice are immunized intraperitoneally or subcutaneously with the antigen emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). The immunization schedule typically spans several weeks with boosts administered at 2-3 week intervals to elicit a strong humoral immune response.
2. Cell Fusion:
-
Myeloma Cell Line: A non-antibody-secreting myeloma cell line (e.g., P3X63-Ag8.653 or NS-0) is used as the fusion partner to immortalize the antibody-producing B-cells.
-
Protocol: Spleen cells from the immunized mouse with the highest antibody titer are harvested and fused with the myeloma cells using a fusogen, typically polyethylene glycol (PEG).
3. Selection and Screening:
-
Selection: The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells, which lack the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), cannot survive in this medium, and unfused spleen cells have a limited lifespan. Only the hybridoma cells will proliferate.
-
Screening: Supernatants from the growing hybridoma colonies are screened for the presence of antibodies that specifically bind to the GA733 antigen using an enzyme-linked immunosorbent assay (ELISA).
4. Cloning and Expansion:
-
Cloning: Hybridomas that test positive are subcloned by limiting dilution to ensure that a single antibody-producing clone is isolated.
-
Expansion: The selected monoclonal hybridoma cell line is then expanded in culture to produce larger quantities of MAb17-1A.
Purification of MAb17-1A
As a murine IgG2a antibody, MAb17-1A can be effectively purified from hybridoma cell culture supernatant or ascites fluid using affinity chromatography.[12][14][15]
-
Method: Protein A or Protein G affinity chromatography is the standard method for purifying IgG antibodies.
-
Protocol:
-
The hybridoma culture supernatant is clarified by centrifugation and filtration.
-
The clarified supernatant is loaded onto a Protein A or Protein G affinity column. MAb17-1A binds to the column via its Fc region.
-
The column is washed with a binding buffer to remove unbound proteins and contaminants.
-
The bound MAb17-1A is eluted from the column using a low pH elution buffer (e.g., glycine-HCl, pH 2.5-3.0).
-
The eluted antibody fractions are immediately neutralized with a high pH buffer (e.g., Tris-HCl, pH 8.0) to prevent acid-induced denaturation.
-
The purified antibody is then dialyzed against a suitable storage buffer, such as phosphate-buffered saline (PBS).
-
The purity of the antibody is assessed by SDS-PAGE, and its concentration is determined by spectrophotometry (A280) or a protein assay (e.g., BCA).
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of MAb17-1A to induce the killing of target cells by effector cells.[10][16]
-
Target Cells: A human colorectal cancer cell line that expresses high levels of EpCAM (e.g., SW948).
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors.
-
Protocol:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
The labeled target cells are incubated with varying concentrations of MAb17-1A.
-
Effector cells are added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.
-
The mixture is incubated for several hours to allow for cell lysis.
-
The release of the fluorescent dye or radioactive isotope into the supernatant is measured, which is proportional to the number of lysed target cells.
-
The percentage of specific lysis is calculated for each antibody concentration to determine the EC50 value.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay evaluates the ability of MAb17-1A to trigger the complement cascade and lyse target cells.[2][17][18]
-
Target Cells: EpCAM-positive colorectal cancer cell line.
-
Complement Source: Normal human serum or rabbit serum as a source of complement proteins.
-
Protocol:
-
Target cells are seeded in a microplate.
-
The cells are incubated with serial dilutions of MAb17-1A.
-
A source of active complement is added to the wells.
-
The plate is incubated for a defined period to allow for complement-mediated lysis.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or by measuring the release of an intracellular enzyme like lactate dehydrogenase (LDH).
-
The percentage of cytotoxicity is calculated relative to control wells with and without the antibody and complement.
-
Quantitative Data Presentation
The clinical development of this compound (MAb17-1A) has generated a significant amount of quantitative data from various clinical trials, primarily in colorectal cancer. The tables below summarize key findings from some of these studies.
Table 1: Adjuvant Therapy with this compound in Stage III Colon Cancer
| Trial/Study | Treatment Arms | Number of Patients | Primary Endpoint | Key Findings | Reference |
| Riethmüller et al. (1994) | This compound vs. Observation | 189 | Overall Survival (OS), Recurrence-Free Survival (RFS) | 32% reduction in mortality (p=0.01), 23% reduction in recurrence rate (p=0.04) with this compound. | [4][19] |
| Punt et al. (2002) | 5-FU/LV + this compound vs. 5-FU/LV | 2500+ | Overall Survival (OS) | No significant improvement in OS with the addition of this compound. | [3] |
Table 2: this compound in Combination with other agents in Metastatic Colorectal Cancer
| Trial/Study | Treatment Regimen | Number of Patients | Response Rate | Median Survival | Reference |
| Fiedler et al. (2001) | This compound + IL-2 + GM-CSF | 12 | No partial or complete responses | 287 days | [20] |
| Hjelm Skog et al. (1999) | This compound + GM-CSF + IL-2 | 20 | 1 partial remission, 2 stable disease | 8 months | [21] |
| Ragnhammar et al. (2004) | MAb17-1A + alpha-IFN + 5-FU + GM-CSF | 27 | 54% overall response rate (minor response or stable disease >3 months) | 75 weeks | [22] |
Conclusion
MAb17-1A, or this compound, represents a significant milestone in the history of cancer immunotherapy. Although its clinical journey has been met with challenges, the wealth of knowledge gained from its development has been instrumental in shaping the field of therapeutic monoclonal antibodies. This technical guide has provided a detailed overview of the discovery, mechanism of action, and the experimental methodologies associated with MAb17-1A. The data and protocols presented herein serve as a valuable resource for researchers and professionals dedicated to advancing the next generation of antibody-based cancer therapies. The story of MAb17-1A underscores the importance of rigorous scientific investigation and the iterative process of discovery and refinement in the quest for more effective cancer treatments.
References
- 1. The epithelial cell surface antigen 17-1A, a target for antibody-mediated tumor therapy: its biochemical nature, tissue distribution and recognition by different monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biology of the 17-1A antigen (Ep-CAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. EpCAM and its potential role in tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mAbProduction - mAbProduction - CCR Wiki-Public [ccrod.cancer.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. mayo.edu [mayo.edu]
- 16. Complement-dependent cytotoxicity assay and antibody-dependent cellular cytotoxicity [bio-protocol.org]
- 17. revvity.com [revvity.com]
- 18. agilent.com [agilent.com]
- 19. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A clinical trial of this compound, interleukin-2 and GM-CSF in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical effects of monoclonal antibody 17-1A combined with granulocyte/macrophage-colony-stimulating factor and interleukin-2 for treatment of patients with advanced colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-EpCAM monoclonal antibody (MAb17-1A) based treatment combined with alpha-interferon, 5-fluorouracil and granulocyte-macrophage colony-stimulating factor in patients with metastatic colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Induction of Anti-Idiotypic Networks by Edrecolomab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrecolomab (also known as MAb17-1A) is a murine monoclonal antibody that targets the epithelial cell adhesion molecule (EpCAM), a tumor-associated antigen.[1][2] Beyond its direct effector functions, such as antibody-dependent cellular cytotoxicity (ADCC) and complement-mediated cytolysis, a significant aspect of this compound's mechanism of action is its ability to induce an anti-idiotypic (anti-Id) antibody network.[3][4] This network is a cascade of antibody responses that can ultimately lead to a host-derived, tumor-specific immune response. This technical guide provides an in-depth exploration of this compound's role in inducing these anti-idiotypic networks, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
The Anti-Idiotypic Network Cascade
The administration of this compound (Ab1) can trigger the production of anti-idiotypic antibodies (Ab2) that recognize the unique antigen-binding site (idiotope) of this compound. Some of these Ab2 antibodies can functionally mimic the original EpCAM antigen. Subsequently, the immune system can generate anti-anti-idiotypic antibodies (Ab3) against these Ab2 antibodies. A subset of these Ab3 antibodies may then recognize the same EpCAM antigen as the original this compound, leading to a host-driven, anti-tumor immune response.
References
An In-depth Technical Guide to the Murine Origin of Edrecolomab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, also known by its trade name Panorex and as monoclonal antibody 17-1A, represents a pioneering development in the field of oncology.[1][2][3] It is a murine monoclonal antibody of the IgG2a isotype, developed for the adjuvant treatment of colorectal cancer.[4][5][6][7] This antibody targets the human tumor-associated antigen known as the epithelial cell adhesion molecule (EpCAM), or 17-1A antigen, which is expressed on the surface of various normal epithelial tissues and is overexpressed in many carcinomas, including colorectal cancer.[1][4][5][6][8] The development of this compound was a significant step in harnessing the immune system to combat cancer, and its murine origin is central to its mechanism of action and clinical profile.
Murine Origin and Development via Hybridoma Technology
This compound is a product of murine hybridoma technology, a method that allows for the production of large quantities of identical antibodies.[9][10] This process was instrumental in the early development of monoclonal antibody therapies.
The generation of this compound involved the following key steps:
-
Immunization: Mice were immunized with human colorectal carcinoma cell lines that express the 17-1A antigen. This stimulated an immune response in the mice, leading to the production of B-lymphocytes that secrete antibodies against the 17-1A antigen.
-
Cell Fusion: Spleen cells, rich in these antibody-producing B-lymphocytes, were harvested from the immunized mice. These cells were then fused with immortal murine myeloma cells (cancerous B-cells) to create hybridoma cells.[9][10] This fusion is often facilitated by agents like polyethylene glycol (PEG) or through electrofusion.[10]
-
Selection and Cloning: The resulting hybridomas were cultured in a selective medium that allows only the fused cells to survive. These surviving hybridomas were then screened to identify the specific clones that produce the desired high-affinity antibody against the 17-1A antigen. The selected clone was then cultured to produce a large quantity of the monoclonal antibody, this compound.
Below is a diagram illustrating the workflow for the production of murine monoclonal antibodies using hybridoma technology.
Caption: Workflow for the production of this compound via hybridoma technology.
Mechanism of Action of Murine this compound
The anti-tumor activity of this compound is primarily mediated by the recruitment and activation of the host's immune effector mechanisms.[4][8] The murine IgG2a Fc portion of the antibody plays a critical role in initiating these processes.
The proposed mechanisms of action include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): After binding to the EpCAM antigen on the surface of tumor cells, the Fc region of this compound is recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells and macrophages.[2][6][7] This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the targeted tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of this compound to tumor cells can also activate the classical complement pathway.[6][7][8] This leads to the formation of the membrane attack complex (MAC) on the tumor cell surface, resulting in cell lysis.
-
Induction of an Anti-Idiotypic Network: It has been proposed that this compound can induce a host anti-idiotypic antibody response.[6][7] This cascade of antibody production can lead to a broader and more sustained anti-tumor immune response.
The following diagram illustrates the signaling pathways involved in this compound's mechanism of action.
Caption: this compound's mechanisms of anti-tumor activity.
Experimental Protocols
Protocol 1: Production of Murine Monoclonal Antibodies via Hybridoma Technology
This protocol provides a generalized methodology for the generation of murine monoclonal antibodies.
-
Immunization:
-
Immunize 6-8 week old BALB/c mice with 1x10^7 human colorectal carcinoma cells (e.g., SW480, HT-29) expressing the 17-1A antigen, emulsified in Complete Freund's Adjuvant, via intraperitoneal injection.
-
Booster immunizations are administered at 2-week intervals with the same number of cells in Incomplete Freund's Adjuvant.
-
A final intravenous booster is given 3-4 days prior to spleen removal.
-
-
Cell Fusion:
-
Aseptically remove the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with murine myeloma cells (e.g., P3X63Ag8.653) at a ratio of 5:1.
-
Induce fusion by the dropwise addition of 50% polyethylene glycol (PEG) 1500.
-
-
Selection and Screening:
-
Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium.
-
Culture for 10-14 days, replenishing the medium as needed. Only hybridoma cells will survive.
-
Screen the supernatants from wells with viable hybridomas for the presence of the desired antibody using an ELISA against the 17-1A antigen.
-
-
Cloning and Expansion:
-
Positive hybridoma cultures are subcloned by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines in larger culture volumes for antibody production.
-
Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Preparation of Target Cells:
-
Culture EpCAM-positive human colorectal cancer cells (e.g., HT-29).
-
Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
-
Preparation of Effector Cells:
-
Isolate murine splenocytes or human peripheral blood mononuclear cells (PBMCs) as effector cells.
-
-
ADCC Reaction:
-
Plate the labeled target cells in a 96-well plate.
-
Add varying concentrations of this compound or an isotype control antibody.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1, 50:1).
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of Cell Lysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of the label (fluorescence or radioactivity) from the lysed target cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
-
Preparation of Target Cells:
-
Culture and label EpCAM-positive target cells as described for the ADCC assay.
-
-
CDC Reaction:
-
Plate the labeled target cells in a 96-well plate.
-
Add varying concentrations of this compound or an isotype control antibody.
-
Add a source of complement, such as rabbit serum, to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement of Cell Lysis:
-
Measure the release of the label from the lysed cells as described for the ADCC assay.
-
Calculate the percentage of specific lysis.
-
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Assay Type | Target Cell Line | Effector/Complement Source | Result | Reference |
| ADCC | CHO/EpCAM | Murine Splenocytes | 29.6% cytotoxicity | [11] |
| ADCC | Caco-2 | Murine Splenocytes | 45.7% cytotoxicity | [11] |
| CDC | CHO/EpCAM | Murine Complement | Potent cytotoxicity observed | [11] |
| CDC | Caco-2 | Murine Complement | 46.6% cytotoxicity | [11] |
Table 2: Clinical Efficacy of this compound in Adjuvant Therapy for Stage III Colorectal Cancer
| Study Outcome | This compound Treatment Group | Control Group (No Treatment) | P-value | Reference |
| Increase in Overall Survival | 32% | - | <0.01 | [4][5][7] |
| Decrease in Tumor Recurrence Rate | 23% | - | <0.04 | [5][12] |
Clinical Significance and Limitations of Murine Origin
This compound was the first monoclonal antibody approved for a cancer indication in Germany in 1995 for the adjuvant treatment of resected stage III colorectal cancer.[4][13] Early clinical trials showed promising results, with a significant reduction in mortality and tumor recurrence.[5][7]
However, the murine origin of this compound presented significant limitations. Repeated administration in humans often leads to the development of a Human Anti-Mouse Antibody (HAMA) response.[14] This immune response can lead to:
-
Allergic Reactions: Anaphylactic reactions have been observed in some patients.[6]
-
Reduced Efficacy: The HAMA response can neutralize this compound, leading to its rapid clearance from circulation and a reduction in its therapeutic effect.
These limitations spurred the development of chimeric, humanized, and fully human monoclonal antibodies to reduce immunogenicity and improve their therapeutic index.[15]
Conclusion
This compound stands as a landmark in the history of cancer immunotherapy. Its development from murine hybridoma technology demonstrated the feasibility of using monoclonal antibodies to target tumor-associated antigens and elicit an anti-tumor immune response. While its clinical utility was ultimately limited by its murine origin, the lessons learned from this compound paved the way for the more advanced and effective antibody-based therapies that are a cornerstone of modern oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pilot study of this compound (Panorex, 17-1A antibody) and capecitabine in patients with advanced or metastatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kauveryhospital.com [kauveryhospital.com]
- 5. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 9. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Edrecolomab for Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and clinical investigations into Edrecolomab (also known as monoclonal antibody 17-1A), a murine IgG2a antibody targeting the tumor-associated antigen EpCAM, for the treatment of adenocarcinoma.
Core Concepts: this compound and its Target, EpCAM
This compound is a murine monoclonal antibody that recognizes the human tumor-associated antigen CO17-1A, more commonly known as the Epithelial Cell Adhesion Molecule (EpCAM) or CD326.[1] EpCAM is a transmembrane glycoprotein expressed on the surface of a wide variety of adenocarcinomas, including colorectal cancer, as well as on normal epithelial tissues.[1] Its overexpression in many cancers has made it an attractive target for immunotherapy.
The primary proposed mechanisms of action for this compound's anti-tumor activity are immune-mediated. These include Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), where the antibody flags tumor cells for destruction by the host's immune system.[1] An additional proposed mechanism is the induction of a host anti-idiotypic antibody response, which could lead to a broader and more sustained anti-tumor immunity.[1]
EpCAM Signaling Pathway
EpCAM is not merely a passive surface marker; it is involved in cell signaling that can promote cancer cell proliferation, migration, and stemness. Upon cleavage by proteases such as TACE (TNF-α-converting enzyme) and presenilin-2, the intracellular domain of EpCAM (EpICD) is released. EpICD can then translocate to the nucleus, where it forms a complex with FHL2, β-catenin, and Lef-1, leading to the transcription of target genes like c-myc and cyclins, which drive cell proliferation.
Mechanism of Action: Experimental Protocols
The initial preclinical evaluations of this compound focused on its ability to mediate tumor cell killing through ADCC and CDC.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
ADCC is a key immune mechanism where an effector cell, typically a Natural Killer (NK) cell, lyses a target cell that has been coated with antibodies.
Representative Protocol:
-
Target Cell Preparation: Human colon carcinoma cell lines (e.g., SW1116) known to express the 17-1A antigen are used as target cells. Cells are harvested and labeled with a radioactive isotope, typically Sodium Chromate (⁵¹Cr), for a specified duration (e.g., 1-2 hours at 37°C). After labeling, cells are washed multiple times to remove excess unincorporated ⁵¹Cr.
-
Effector Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs), which contain NK cells and monocytes, are isolated from the blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Labeled target cells are plated in a 96-well plate at a specific density. This compound is added at various concentrations. Effector cells are then added at different effector-to-target (E:T) cell ratios.
-
Incubation: The plate is incubated for a set period, typically 4 hours, at 37°C in a CO₂ incubator to allow for cell lysis to occur.[2]
-
Measurement of Cytotoxicity: After incubation, the plates are centrifuged to pellet the intact cells. The supernatant, containing the released ⁵¹Cr from lysed cells, is carefully collected. The radioactivity in the supernatant is measured using a gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells lysed with a detergent.
-
Initial studies demonstrated that both the native murine 17-1A and a chimeric version could mediate modest degrees of ADCC with human lymphocytes and monocytes in a 4-hour ⁵¹Cr release assay.[2]
Complement-Dependent Cytotoxicity (CDC) Assay
CDC is an effector mechanism where antibodies bound to a target cell activate the complement cascade, leading to the formation of a Membrane Attack Complex (MAC) and subsequent cell lysis.
Representative Protocol:
-
Target Cell Preparation: As with the ADCC assay, human colon carcinoma cell lines expressing the 17-1A antigen are harvested and washed.
-
Assay Setup: Target cells are plated in a 96-well plate. This compound is added at various concentrations.
-
Addition of Complement: A source of complement, typically normal human serum, is added to the wells.
-
Incubation: The plate is incubated (e.g., 1-4 hours at 37°C).
-
Measurement of Cytotoxicity: Cell viability is assessed. This can be done using a ⁵¹Cr release assay as described above, or with viability dyes (e.g., Trypan Blue or Propidium Iodide) and analysis by microscopy or flow cytometry.
Early investigations found that both native murine 17-1A and a chimeric version failed to mediate the lysis of colon carcinoma cell lines in the presence of human complement, suggesting CDC may not be a primary mechanism of action for this antibody.[2]
Initial Clinical Investigations in Colorectal Carcinoma
The initial clinical development of this compound focused on its use as an adjuvant therapy for patients with resected colorectal cancer, aiming to eliminate minimal residual disease.
Landmark Randomized Trial (Riethmüller et al., 1994 & 1998)
A pivotal randomized controlled trial investigated the efficacy of this compound in patients with resected Dukes' C colorectal carcinoma. This study provided the initial promising evidence for its clinical utility.
Table 1: Patient Demographics and Treatment
| Characteristic | This compound (n=99) | Observation (n=90) |
|---|---|---|
| Total Patients | 99 | 90 |
| Treatment Regimen | 500 mg initial infusion, followed by four 100 mg infusions at monthly intervals | No adjuvant treatment |
| Cancer Stage | Dukes' C Colorectal Carcinoma | Dukes' C Colorectal Carcinoma |
(Data sourced from Riethmüller G, et al. J Clin Oncol. 1998)
Table 2: Key Efficacy Outcomes (7-Year Follow-up)
| Outcome | This compound Group | Observation Group | Relative Reduction | p-value |
|---|---|---|---|---|
| Overall Mortality | 35 deaths (35.4%) | 46 deaths (51.1%) | 32% | < 0.05 |
| Tumor Recurrence | 43 recurrences (43.4%) | 54 recurrences (60.0%) | 23% | 0.04 |
(Data sourced from Riethmüller G, et al. J Clin Oncol. 1998)
These initial findings were highly encouraging, suggesting that adjuvant therapy with this compound could significantly improve survival and reduce recurrence rates in patients with Stage III colon cancer.[3] The treatment was also noted to be well-tolerated, with infrequent and mild toxic effects.[3] However, it is important to note that subsequent, larger Phase III clinical trials did not confirm a significant survival benefit for this compound, either as a monotherapy or in combination with standard chemotherapy.
Summary and Conclusion
The initial investigations into this compound marked a significant step in the exploration of monoclonal antibodies for the treatment of solid tumors like adenocarcinoma. Preclinical studies established its binding to the EpCAM antigen and suggested Antibody-Dependent Cell-Mediated Cytotoxicity as a primary mechanism of action. The seminal clinical trial by Riethmüller and colleagues provided strong initial evidence of efficacy in the adjuvant setting for Dukes' C colorectal cancer, demonstrating a significant reduction in both mortality and disease recurrence. While the early promise of this compound was not fully realized in later, larger clinical trials, these foundational studies were crucial in advancing the field of cancer immunotherapy, validating EpCAM as a therapeutic target, and providing valuable insights for the development of next-generation antibody-based cancer therapies.
References
The Development of Panorex (Edrecolomab): A Technical Guide for Cancer Therapy Researchers
An In-depth Review of a Pioneering Monoclonal Antibody in Oncology
This technical guide provides a comprehensive overview of the development of Panorex (Edrecolomab), a murine monoclonal antibody that represented a significant early foray into targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, experimental protocols, and clinical trial outcomes.
Core Concepts: this compound and its Target
This compound (also known as MAb17-1A) is a murine IgG2a monoclonal antibody that specifically targets the human tumor-associated antigen known as Epithelial Cell Adhesion Molecule (EpCAM), or 17-1A antigen.[1][2] EpCAM is a transmembrane glycoprotein that is overexpressed in a wide variety of carcinomas, including colorectal, breast, and pancreatic cancers, while showing limited expression in normal epithelial tissues.[2][3] This differential expression profile made EpCAM an attractive target for antibody-based cancer therapy.
Mechanism of Action
This compound's anti-tumor activity is believed to be mediated through three primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon binding to EpCAM on the surface of tumor cells, the Fc region of this compound is recognized by Fc receptors (FcγR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][5] This engagement triggers the release of cytotoxic granules, leading to the lysis of the cancer cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of this compound to EpCAM can also activate the classical complement pathway.[4][5] This leads to the formation of the membrane attack complex (MAC) on the tumor cell surface, resulting in cell lysis.
-
Induction of an Anti-Idiotypic Network: As a murine antibody, this compound can elicit an immune response in patients, leading to the generation of anti-idiotypic antibodies (Ab2).[4][6] Some of these Ab2 antibodies may mimic the original antigen (EpCAM), and in turn, induce a tertiary antibody response (Ab3) that can recognize and attack tumor cells.[6]
The EpCAM Signaling Pathway
EpCAM is not merely a passive cell surface marker; it is involved in cell signaling that can promote cancer cell proliferation, migration, and stemness. The binding of an antibody like this compound can interfere with these processes. A simplified representation of the EpCAM signaling pathway is provided below.
Caption: A diagram illustrating the regulated intramembrane proteolysis of EpCAM.
Experimental Protocols
This section details the methodologies for key experiments involved in the development and characterization of this compound.
Production and Purification of this compound
This compound, a murine IgG2a monoclonal antibody, was produced using hybridoma technology.[7]
Experimental Workflow for Murine Monoclonal Antibody Production
References
- 1. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 2. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 3. Statistical Considerations for Trials in Adjuvant Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Video: Generation of Murine Monoclonal Antibodies by Hybridoma Technology [jove.com]
- 6. addgene.org [addgene.org]
- 7. Tips for Antibody Purification Using Immobilized Protein A & G | Rockland [rockland.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Edrecolomab on Cancer Cell Lines
These application notes provide detailed protocols and supporting information for researchers, scientists, and drug development professionals studying the in vitro effects of Edrecolomab on cancer cell lines.
Introduction
This compound is a murine monoclonal antibody that targets the human epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein overexpressed in many carcinomas. It primarily mediates its anti-tumor effects through two key mechanisms: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). These protocols outline the necessary steps to investigate these mechanisms and other cellular effects of this compound in an in vitro setting.
Mechanism of Action: Signaling Pathways
Upon binding to EpCAM, this compound can induce cell lysis through ADCC and CDC. Additionally, the binding of this compound to EpCAM can influence its signaling function. EpCAM can undergo regulated intramembrane proteolysis, leading to the cleavage and release of its intracellular domain (EpICD). EpICD can then translocate to the nucleus and associate with components of the Wnt signaling pathway, such as β-catenin and Lef-1, to regulate gene transcription and promote cell proliferation.
Application Notes and Protocols: Utilizing Edrecolomab in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, also known as MAb17-1A, is a murine IgG2a monoclonal antibody that targets the epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein overexpressed on the surface of various carcinomas.[1][2][3] One of the key mechanisms of action for this compound is the induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[4][5][6] ADCC is a vital immune defense mechanism where an effector immune cell, typically a Natural Killer (NK) cell, lyses a target cell that has been coated with antibodies.[7] This process is initiated by the binding of the Fc region of the antibody to Fc receptors (like CD16) on the surface of the effector cell.[7][8]
These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in an ADCC assay. The following sections detail the principles of the assay, provide quantitative data from representative studies, and offer a step-by-step experimental protocol.
Principle of the this compound ADCC Assay
The this compound-mediated ADCC assay is an in vitro method to quantify the ability of this compound to induce the lysis of EpCAM-expressing target cancer cells by immune effector cells. The assay involves the co-culture of:
-
Target Cells: Cancer cell lines that express high levels of the EpCAM antigen on their surface.
-
Effector Cells: Immune cells capable of mediating ADCC, most commonly Peripheral Blood Mononuclear Cells (PBMCs) which contain NK cells, or isolated NK cells.
-
This compound: The antibody that bridges the target and effector cells.
The binding of this compound's Fab region to EpCAM on the target cell and its Fc region to Fcγ receptors on the effector cell triggers the activation of the effector cell, leading to the release of cytotoxic granules (perforin and granzymes) and subsequent lysis of the target cell. The degree of cell lysis is then quantified using various methods, such as the release of a pre-loaded fluorescent dye or cellular enzymes.
Data Presentation
The following table summarizes quantitative data from a study comparing the ADCC activity of murine this compound and a chimeric version with a human Fcγ1 domain. The data was generated using a fluorescence-based cytotoxicity assay with KATO III gastric carcinoma cells as target cells and human PBMCs as effector cells at an Effector-to-Target (E:T) ratio of 50:1.
Table 1: ADCC Activity of this compound against KATO III Cells [1]
| Antibody | Donor 1 (Half-Maximum Lysis [ng/ml]) | Donor 2 (Half-Maximum Lysis [ng/ml]) | Donor 3 (Half-Maximum Lysis [ng/ml]) | Donor 4 (Half-Maximum Lysis [ng/ml]) | Donor 5 (Half-Maximum Lysis [ng/ml]) | Mean Half-Maximum Lysis [ng/ml] ± S.D. | Maximum Lysis (%) |
| This compound (murine IgG2a) | 49 | n.d. | 21 | 917 | 68 | 264 ± 436 | 40% (Donor 1), 24% (Donor 3), 37% (Donor 4), 16% (Donor 5) |
| Chimeric this compound (human IgG1) | 12 | 11 | 11 | 12 | 11 | 11 ± 0.5 | 60% (Donor 1), 58% (Donor 2), 55% (Donor 3), 62% (Donor 4), 59% (Donor 5) |
n.d. = not determined
This data indicates that while murine this compound can induce ADCC, its chimeric version with a human IgG1 Fc domain is significantly more potent and elicits a higher maximum lysis of target cells. This is likely due to the better compatibility of the human Fc domain with human effector cell Fc receptors.
Experimental Protocols
This section provides a detailed protocol for performing an ADCC assay with this compound, based on methodologies described in the scientific literature.
Materials and Reagents
-
Target Cells: KATO III (gastric carcinoma) or other EpCAM-expressing cancer cell lines (e.g., HT-29, PC-3, BT-474).[5]
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Antibodies:
-
This compound (murine IgG2a)
-
Isotype control antibody (murine IgG2a)
-
(Optional) Chimeric this compound (human IgG1)
-
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: Cell culture medium with reduced FBS (e.g., 2%).
-
Cytotoxicity Assay Kit: A non-radioactive assay kit is recommended, for example, a fluorescence-based assay using a substance like Bis(acetoxymethyl) 2,2':6',2''-terpyridine-6,6''-dicarboxylate (BATDA) or a lactate dehydrogenase (LDH) release assay.
-
96-well U-bottom cell culture plates.
-
Centrifuge.
-
CO2 incubator (37°C, 5% CO2).
-
Fluorescence plate reader or spectrophotometer.
Experimental Workflow
Caption: Experimental workflow for the this compound ADCC assay.
Step-by-Step Procedure
1. Preparation of Target Cells: a. Culture the EpCAM-expressing target cell line (e.g., KATO III) in complete cell culture medium until they reach the logarithmic growth phase. b. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution if they are adherent. c. Wash the cells twice with assay medium and resuspend them to a final concentration of 1 x 10^5 cells/mL. d. If using a fluorescence-based assay like the BATDA release assay, label the target cells according to the manufacturer's instructions.
2. Preparation of Effector Cells: a. Isolate PBMCs from fresh human blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). b. Wash the isolated PBMCs twice with assay medium. c. Resuspend the PBMCs in assay medium and determine the cell concentration and viability. Adjust the concentration to achieve the desired Effector-to-Target (E:T) ratios. A common starting E:T ratio is 50:1.
3. Assay Setup (in a 96-well U-bottom plate): a. Target Cells: Add 50 µL of the target cell suspension (5,000 cells) to each well. b. Antibodies: Prepare serial dilutions of this compound and the isotype control antibody in assay medium. Add 50 µL of the antibody dilutions to the respective wells. For a negative control, add 50 µL of assay medium without antibody. c. Effector Cells: Add 100 µL of the effector cell suspension to achieve the desired E:T ratio (e.g., for a 50:1 ratio, add 2.5 x 10^5 PBMCs). d. Control Wells:
- Spontaneous Release: Target cells + effector cells (no antibody).
- Maximum Release: Target cells + lysis buffer (provided in the cytotoxicity kit).
- Medium Background: Assay medium only.
4. Incubation: a. Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact. b. Incubate the plate for 4 to 18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.
5. Data Acquisition: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Carefully transfer a portion of the supernatant (according to the kit manufacturer's instructions) to a new 96-well plate for reading. c. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
6. Data Analysis: a. Calculate the percentage of specific lysis using the following formula:
Signaling Pathway
Caption: Signaling pathway of this compound-mediated ADCC.
Conclusion
This document provides a framework for conducting ADCC assays using this compound. The provided data and protocols offer a starting point for researchers to investigate the cytotoxic potential of this antibody. It is important to note that assay conditions, such as the choice of target cells, effector cells, and E:T ratios, may need to be optimized for specific experimental goals. The murine origin of this compound's Fc region may result in lower ADCC activity with human effector cells compared to humanized or chimeric antibodies, a factor to consider in experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Anti-EpCAM monoclonal antibody exerts antitumor activity against oral squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for Edrecolomab in Complement-Dependent Cytotoxicity (CDC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, a murine IgG2a monoclonal antibody, targets the epithelial cell adhesion molecule (EpCAM or CD326), a transmembrane glycoprotein overexpressed on the surface of various carcinomas.[1][2] One of the key mechanisms through which this compound exerts its anti-tumor effects is by inducing complement-dependent cytotoxicity (CDC).[1][2] This process involves the binding of this compound to EpCAM on the cancer cell surface, which in turn triggers the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.
These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in CDC assays, a critical in vitro method for evaluating the therapeutic potential of this antibody.
Data Presentation
The following tables summarize key quantitative data for this compound in CDC assays.
Table 1: Cell Lines for this compound CDC Assays
| Cell Line | Cancer Type | EpCAM Expression Level | Notes |
| KATO III | Gastric Carcinoma | High | Commonly used for this compound CDC and ADCC assays.[3] |
| HT-29 | Colorectal Carcinoma | High | A well-characterized EpCAM-positive cell line. |
| MCF-7 | Breast Cancer | Moderate to High | Suitable for studying this compound's effect on breast cancer cells. |
| PC-3 | Prostate Cancer | High | A relevant model for prostate cancer research. |
Table 2: this compound CDC Assay Parameters and Representative Results
| Parameter | Value/Range | Cell Line | Reference/Notes |
| EC50 | Not explicitly reported in searches for CDC. ADCC EC50 was ~264 ng/mL. | KATO III | [3] |
| Maximal Lysis (%) | Robust and comparable levels at 20 µg/ml in a 45-min assay. | KATO III | [4] |
| Antibody Concentration Range | 0.01 - 100 µg/mL | General | A typical range for generating a dose-response curve. |
| Complement Source | Human Serum (10-20%) or Rabbit Complement | General | The choice of complement can influence assay results. |
| Incubation Time | 45 minutes - 4 hours | General | Optimization may be required depending on the assay readout. |
Experimental Protocols
Protocol 1: Calcein AM Release-Based CDC Assay
This protocol provides a method for measuring CDC by quantifying the release of the fluorescent dye Calcein AM from lysed cells.
Materials:
-
This compound
-
EpCAM-positive target cells (e.g., KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate Buffered Saline (PBS)
-
Calcein AM
-
Human or Rabbit Complement
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation:
-
Culture KATO III cells in RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.[3]
-
Harvest cells and wash twice with PBS.
-
Resuspend cells in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Label cells by adding Calcein AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled cells three times with serum-free medium to remove excess dye.
-
Resuspend the cells in complete culture medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Seed 50 µL of the labeled target cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of medium.
-
Prepare a "maximum release" control by adding a cell lysis solution (e.g., 1% Triton X-100) to designated wells.
-
Prepare a "spontaneous release" control containing only cells and medium.
-
-
Complement Addition and Incubation:
-
Thaw the complement (human or rabbit serum) on ice.
-
Dilute the complement in cold, serum-free medium to the desired concentration (e.g., 10-20% final concentration).
-
Add 50 µL of the diluted complement to all wells except the spontaneous release controls.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the supernatant in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculation of Percent Lysis:
-
% Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
Plot the percent lysis against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Flow Cytometry-Based CDC Assay
This protocol utilizes a viability dye and flow cytometry to quantify the percentage of dead cells.
Materials:
-
This compound
-
EpCAM-positive target cells (e.g., KATO III)
-
Complete cell culture medium
-
Human or Rabbit Complement
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes or 96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest and wash target cells as described in Protocol 1.
-
Resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In FACS tubes or a 96-well plate, add 50 µL of the cell suspension (5 x 10^4 cells).
-
Add 50 µL of serially diluted this compound.
-
Include appropriate controls (cells only, cells with complement only, cells with isotype control antibody).
-
-
Complement Addition and Incubation:
-
Add 50 µL of diluted complement to each tube/well.
-
Incubate for 1-4 hours at 37°C.
-
-
Staining and Data Acquisition:
-
After incubation, wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 1% BSA).
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter.
-
Determine the percentage of PI-positive (dead) cells in each sample.
-
Calculate the specific lysis as:
-
% Specific Lysis = % Lysis (this compound + Complement) - % Lysis (Complement only)
-
-
Generate a dose-response curve and calculate the EC50.
-
Visualizations
Caption: this compound-mediated CDC pathway.
References
- 1. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Edrecolomab Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab (also known as MAb17-1A) is a murine IgG2a monoclonal antibody that targets the epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein overexpressed on the surface of many adenocarcinomas, including colorectal cancer.[1][2] The primary proposed mechanisms of action for this compound's anti-tumor activity include antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and the induction of an anti-idiotypic network.[3][4] Although this compound showed initial promise in clinical trials for adjuvant therapy of colorectal cancer, subsequent larger studies failed to demonstrate a significant survival benefit, leading to its withdrawal from the market.[5][6] Nevertheless, the study of this compound and its interactions with the tumor microenvironment in preclinical animal models remains valuable for understanding the mechanisms of anti-EpCAM antibody therapies and for the development of next-generation immunotherapies.
These application notes provide an overview of suitable animal models and detailed protocols for evaluating the in vivo efficacy of this compound.
Animal Models for this compound Efficacy Studies
The choice of animal model is critical for accurately assessing the efficacy of an antibody therapeutic like this compound, which relies on an intact immune system for its primary mechanism of action (ADCC).
1. Syngeneic Mouse Models:
Syngeneic models, where immunocompetent mice are inoculated with tumor cell lines derived from the same genetic background, are the most appropriate for studying this compound's efficacy. These models allow for the evaluation of the antibody's interaction with a fully functional immune system, which is essential for ADCC. For this, a murine cancer cell line that has been engineered to express human EpCAM would be required, as this compound targets the human EpCAM antigen.
2. Xenograft Mouse Models:
Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice), are less ideal for evaluating the primary ADCC mechanism of this compound due to the compromised immune system of the host. However, they can still be utilized to assess the direct anti-proliferative effects of the antibody or its ability to mediate CDC. To study ADCC in a xenograft model, it is necessary to co-engraft human immune cells, such as peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells, creating a "humanized" mouse model.
Data Presentation: Efficacy of Anti-EpCAM Antibodies in Preclinical Models
The following tables summarize representative quantitative data from preclinical studies of anti-EpCAM antibodies, which can be used as a benchmark for designing and evaluating this compound efficacy studies.
Table 1: Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 27 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | q7d x 3 | 1250 ± 150 | - |
| This compound (Projected) | 10 | q7d x 3 | 625 ± 100 | 50 |
| Chemotherapy (e.g., 5-FU) | 50 | q3d x 5 | 450 ± 80 | 64 |
| This compound + Chemotherapy (Projected) | 10 + 50 | As above | 250 ± 60 | 80 |
Data is hypothetical and projected for this compound based on typical results for similar antibodies. Actual results may vary.
Table 2: Survival Analysis in a Syngeneic Metastatic Lung Cancer Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |
| Isotype Control | 10 | 25 | - |
| Murine Anti-EpCAM mAb | 10 | 45 | 80 |
This data is based on a study using a murine-optimized anti-EpCAM antibody, highlighting the potential efficacy in an immunocompetent model.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Human Colorectal Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human colorectal cancer xenografts.
Materials:
-
Human colorectal cancer cell line expressing high levels of EpCAM (e.g., Caco-2, HT-29)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
This compound
-
Isotype control antibody (murine IgG2a)
-
Vehicle (e.g., sterile PBS)
-
Matrigel (optional)
-
Cell culture reagents
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen colorectal cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Isotype control antibody (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
-
Administer the treatments via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing schedule could be once weekly for 3-4 weeks.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the percent tumor growth inhibition (% TGI) for the treated groups compared to the control group.
-
Analyze the statistical significance of the differences between groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Assessment of this compound-Mediated ADCC in a Syngeneic Mouse Model
Objective: To evaluate the efficacy of this compound in an immunocompetent mouse model and to assess the contribution of the immune system to its anti-tumor activity.
Materials:
-
Murine colon cancer cell line (e.g., CT26) engineered to express human EpCAM (CT26-hEpCAM).
-
6-8 week old female BALB/c mice (syngeneic to CT26).
-
This compound.
-
Isotype control antibody (murine IgG2a).
-
Flow cytometry reagents for immunophenotyping (e.g., antibodies against CD45, CD3, CD4, CD8, NK1.1).
Procedure:
-
Tumor Cell Implantation:
-
Implant 1 x 10^6 CT26-hEpCAM cells subcutaneously into the flank of BALB/c mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups as described in Protocol 1.
-
Administer this compound or control antibodies.
-
-
Efficacy and Immune Monitoring:
-
Monitor tumor growth and survival as in the xenograft model.
-
At the end of the study (or at intermediate time points), tumors and spleens can be harvested for immune cell analysis.
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze the infiltration of immune effector cells (e.g., NK cells, T cells) into the tumor microenvironment.
-
-
Data Analysis:
-
Compare tumor growth and survival curves between treatment groups.
-
Quantify the percentages and absolute numbers of different immune cell populations in the tumors and spleens.
-
Correlate immune cell infiltration with anti-tumor efficacy.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Exchanging human Fcγ1 with murine Fcγ2a highly potentiates anti-tumor activity of anti-EpCAM antibody adecatumumab in a syngeneic mouse lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Technology evaluation: this compound, Centocor Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Edrecolomab in Near-Infrared Photoimmunotherapy (NIR-PIT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Edrecolomab in Near-Infrared Photoimmunotherapy (NIR-PIT), a targeted cancer therapy. This document outlines the underlying principles, experimental procedures, and expected outcomes based on preclinical studies.
Introduction to this compound NIR-PIT
Near-Infrared Photoimmunotherapy (NIR-PIT) is a novel cancer treatment modality that utilizes a monoclonal antibody conjugated to a photoabsorber, IRDye700DX (IR700), which is activated by near-infrared light.[1][2] This targeted therapy leads to rapid and selective destruction of cancer cells expressing the target antigen, inducing immunogenic cell death (ICD) and stimulating a host anti-tumor immune response.[1][2][3]
This compound is a murine monoclonal antibody that targets the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed in a wide variety of carcinomas, including breast and colon cancers, but with limited expression in normal tissues.[4][5][6] The conjugation of this compound to IR700 creates a potent antibody-photoabsorber conjugate (APC) for NIR-PIT, enabling the targeted destruction of EpCAM-expressing tumor cells.[7][8][9]
Mechanism of Action
The therapeutic effect of this compound NIR-PIT is initiated by the specific binding of the this compound-IR700 conjugate to EpCAM on the surface of cancer cells. Subsequent irradiation with NIR light at a wavelength of approximately 690 nm triggers a photochemical reaction in the IR700 molecule.[1][10] This leads to irreversible damage to the cell membrane, causing rapid cell swelling and necrotic cell death.[3][10] This process of immunogenic cell death releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which in turn activate an adaptive anti-tumor immune response.[2][11]
Quantitative Data Summary
The efficacy of this compound NIR-PIT has been demonstrated in preclinical breast and colon cancer models.[7][8][9] Key quantitative findings are summarized below.
| Parameter | Cell Line/Model | Treatment Group | Result | Reference |
| In Vitro Cell Viability | MCF-7 (Breast Cancer) | This compound-IR700 + NIR Light | Light-dose dependent decrease in cell viability | [7] |
| Caco-2 (Colon Cancer) | This compound-IR700 + NIR Light | Significant reduction in live cell count | [7] | |
| LS174T (Colon Cancer) | This compound-IR700 + NIR Light | Significant cell killing at lower light doses compared to Caco-2 | [7] | |
| In Vivo Tumor Growth | MCF-7 Xenograft (Immunodeficient Mice) | This compound-IR700 + NIR Light | Initial tumor size reduction followed by delayed regrowth | [7][8] |
| In Vivo Complete Remission | Mouse Breast Cancer (Immunocompetent Mice) | This compound-IR700 + NIR Light + anti-PD-1 | 50% Complete Remission (CR) rate | [7][8] |
| Long-Term Immunity | CR Mice from Combination Therapy | Tumor Rechallenge | Resistance to tumor rechallenge | [7][8] |
Experimental Protocols
Preparation of this compound-IR700 Conjugate
This protocol is a general procedure for conjugating IRDye700DX NHS ester to a monoclonal antibody and should be optimized for this compound.
Materials:
-
This compound
-
IRDye700DX NHS Ester
-
0.1 M Na₂HPO₄ (pH 8.5)
-
Sephadex G50 column (or equivalent size exclusion chromatography column)
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound in 0.1 M Na₂HPO₄ (pH 8.5).
-
Add IRDye700DX NHS ester to the antibody solution at a desired molar ratio (e.g., 5:1 dye-to-antibody).
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.
-
Purify the this compound-IR700 conjugate using a Sephadex G50 column to remove unconjugated dye.
-
Sterile filter the final conjugate solution using a 0.22 µm syringe filter.
-
Determine the protein concentration and the degree of labeling by measuring absorbance at 280 nm and 689 nm, respectively.
In Vitro NIR-PIT Protocol
Materials:
-
EpCAM-positive cancer cell lines (e.g., MCF-7, Caco-2, LS174T)
-
24-well plates
-
This compound-IR700 conjugate
-
NIR laser system (e.g., Modulight ML7710) with an output of ~690 nm[7][12]
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Seed 0.1 x 10⁶ cells per well in a 24-well plate and incubate overnight.[3]
-
Add 1 µg of this compound-IR700 conjugate to each well.[3]
-
Incubate for 1 hour at 37°C.[3]
-
Irradiate the cells with a 690 nm NIR laser at an intensity of 150 mW/cm² for varying durations to achieve the desired light dose (e.g., 0-32 J/cm²).[3]
-
After irradiation, collect the cells by trypsinization.
-
Stain the cells with a fixable viability dye according to the manufacturer's protocol.
-
Analyze the cell viability using a flow cytometer.
In Vivo NIR-PIT Protocol (Immunodeficient Mouse Model)
Materials:
-
Athymic nude mice
-
MCF-7 cells
-
This compound-IR700 conjugate
-
NIR laser system (~690 nm)
Procedure:
-
Subcutaneously implant MCF-7 cells into the flank of athymic nude mice.
-
Allow tumors to grow to a predetermined size (e.g., 5-8 mm in diameter).
-
Administer 100 µg of this compound-IR700 conjugate via tail vein injection.
-
24 hours post-injection, irradiate the tumor with a 690 nm NIR laser. The light dose should be optimized (e.g., 50 J/cm² on day 1 and 100 J/cm² on day 2).[13]
-
Monitor tumor growth by caliper measurements at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining).
In Vivo NIR-PIT with Immune Checkpoint Blockade (Immunocompetent Mouse Model)
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic EpCAM-expressing murine breast cancer cell line
-
This compound-IR700 conjugate
-
Anti-PD-1 antibody
-
NIR laser system (~690 nm)
Procedure:
-
Implant syngeneic tumor cells into the flank of immunocompetent mice.
-
When tumors reach the desired size, administer 100 µg of this compound-IR700 conjugate intravenously.
-
24 hours later, irradiate the tumor with the NIR laser.
-
Administer anti-PD-1 antibody intraperitoneally at a predetermined dose and schedule (e.g., on days 1, 4, and 7 post-NIR-PIT).
-
Monitor tumor growth and survival.
-
At the end of the study, tumors and spleens can be harvested for immune cell analysis by flow cytometry or multiplex immunohistochemistry.[7]
Concluding Remarks
This compound-mediated NIR-PIT is a promising therapeutic strategy for EpCAM-expressing cancers. The high specificity of this compound for its target, combined with the spatially-controlled activation of the IR700 photosensitizer, allows for precise tumor cell killing with minimal off-target effects. The induction of immunogenic cell death further enhances the therapeutic potential by stimulating a systemic anti-tumor immune response. The combination with immune checkpoint inhibitors has been shown to significantly improve outcomes in preclinical models, suggesting a powerful synergistic effect. These protocols provide a foundation for further research and development of this compound NIR-PIT as a viable cancer therapy.
References
- 1. 2.3. NIR‐PIT on a mouse tumor model [bio-protocol.org]
- 2. EpCAM-targeted near-infrared photoimmunotherapy (NIR-PIT) for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EpCAM-targeted near-infrared photoimmunotherapy (NIR-PIT) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneously Combined Cancer Cell- and CTLA4-Targeted NIR-PIT Causes a Synergistic Treatment Effect in Syngeneic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of antibody and light exposure regimens alters therapeutic effects of EGFR-targeted near-infrared photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EpCAM-targeted near-infrared photoimmunotherapy (NIR-PIT) for the treatment of breast cancer | Modulight [modulight.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The effects of conjugate and light dose on photo-immunotherapy induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD29 targeted near-infrared photoimmunotherapy (NIR-PIT) in the treatment of a pigmented melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Near-infrared photoimmunotherapy: a comparison of light dosing schedules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edrecolomab Binding Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, a murine IgG2a monoclonal antibody, targets the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein frequently overexpressed on the surface of various carcinomas.[1][2] Understanding the binding characteristics of this compound to its target is crucial for elucidating its mechanism of action and for the development of novel cancer immunotherapies. Flow cytometry is a powerful technique for quantifying the binding of antibodies to cell surface antigens. This document provides a detailed protocol for assessing this compound binding to cancer cells using flow cytometry, summarizes available quantitative data, and illustrates the relevant signaling pathways.
Quantitative Data Summary
| Antibody | Target Cell Line | Dissociation Constant (Kd) | Reference |
| EpMab-16 | Caco-2 | 1.8 x 10⁻⁸ M | [4] |
| EpMab-37-mG₂a-f | CHO/EpCAM | 2.2 x 10⁻⁸ M | [5] |
| EpMab-37-mG₂a-f | Caco-2 | 1.5 x 10⁻⁸ M |
Experimental Protocols
Protocol: Flow Cytometry Analysis of this compound Binding to EpCAM-positive Cancer Cells
This protocol outlines the steps for staining EpCAM-positive cancer cell lines, such as HT-29, with this compound for analysis by flow cytometry.
Materials:
-
Cells: EpCAM-positive cancer cell line (e.g., HT-29) and an EpCAM-negative control cell line.
-
Primary Antibody: this compound (murine IgG2a).
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG antibody (e.g., FITC- or PE-conjugated).
-
Isotype Control: Mouse IgG2a isotype control antibody.
-
Buffer: Phosphate-Buffered Saline (PBS).
-
Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.
-
Fixative (optional): 1-4% paraformaldehyde in PBS.
-
Propidium Iodide (PI) or other viability dye.
Procedure:
-
Cell Preparation:
-
Culture EpCAM-positive (e.g., HT-29) and EpCAM-negative control cells to a density of approximately 1 x 10⁶ cells/mL.
-
Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it may cleave cell surface antigens.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the primary antibody (this compound) or the isotype control antibody at the predetermined optimal concentration. Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Staining Buffer, pelleting by centrifugation at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of cold Staining Buffer.
-
Add the fluorescently-labeled secondary antibody at its optimal dilution. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Staining Buffer as described above.
-
-
Viability Staining and Fixation (Optional):
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
If fixation is required for storage, resuspend the cells in 1-4% paraformaldehyde and incubate for 20 minutes at room temperature. After fixation, wash the cells with PBS.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Use appropriate laser and filter settings for the fluorochrome used.
-
Set up gates to exclude debris and dead cells (if a viability dye is used).
-
-
Data Analysis:
-
Analyze the data using appropriate software.
-
Compare the fluorescence intensity of cells stained with this compound to the isotype control to determine the level of specific binding.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound binding by flow cytometry.
This compound Mechanism of Action
This compound is thought to exert its anti-tumor effects through several mechanisms, primarily by engaging the host's immune system.
Caption: Proposed mechanisms of action for this compound.
EpCAM Signaling Pathway
Binding of ligands to EpCAM can initiate intracellular signaling pathways that are implicated in cell proliferation, migration, and differentiation.
Caption: Simplified overview of the EpCAM signaling cascade.
References
- 1. Facebook [cancer.gov]
- 2. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The anti-epithelial cell adhesion molecule (EpCAM) monoclonal antibody EpMab-16 exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activities of a defucosylated anti-EpCAM monoclonal antibody in colorectal carcinoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Edrecolomab in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving Edrecolomab in combination with chemotherapy. The protocols outlined below are intended to serve as a guide for preclinical and clinical research in this area.
Introduction
This compound is a murine IgG2a monoclonal antibody that targets the epithelial cell adhesion molecule (EpCAM or 17-1A antigen), a protein frequently overexpressed on the surface of various carcinomas, including colorectal cancer.[1][2] Its primary mechanisms of action include Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and the induction of an anti-idiotypic network.[1][2] Clinical trials have investigated this compound as an adjuvant therapy for colorectal cancer, both as a monotherapy and in combination with standard chemotherapy regimens such as 5-fluorouracil (5-FU) and leucovorin (LV).[1][3]
Data Presentation
Clinical Trial Efficacy Data
The following tables summarize key quantitative data from clinical trials investigating this compound in combination with 5-FU-based chemotherapy in patients with Stage III colon cancer.
| Treatment Arm | Number of Patients (n) | 3-Year Overall Survival | Hazard Ratio (95% CI) for Overall Survival | p-value | Reference |
| This compound + 5-FU/LV | 912 | 74.7% | 0.94 (0.76-1.15) | 0.53 | [4] |
| 5-FU/LV Alone | 927 | 76.1% | - | - | [4] |
| This compound Alone | 922 | - | - | - | [4] |
| Treatment Arm | Number of Patients (n) | 5-Year Overall Survival | Hazard Ratio (95% CI) for Death | p-value | Reference |
| This compound + 5-FU-based therapy | - | 69.6% | 0.896 (0.752-1.068) | 0.220 | [5][6] |
| 5-FU-based therapy Alone | - | 68.2% | - | - | [5][6] |
Preclinical ADCC Activity
| Antibody | Target Cells | Effector:Target Ratio | Half-Maximum Lysis (ng/mL) | Maximum Lysis (%) | Reference |
| This compound (murine IgG2a) | KATO III | 50:1 | 264 ± 436 | 16-40% | [4] |
| Chimeric this compound (human IgG1) | KATO III | 50:1 | Significantly more potent than murine version | - | [4] |
Common Adverse Events in Combination Therapy
| Adverse Event | This compound + 5-FU/LV | 5-FU/LV Alone | Reference |
| Diarrhea | Similar incidence | Similar incidence | [5] |
| Nausea | Similar incidence | Similar incidence | [5] |
| Abdominal Pain | Similar incidence | Similar incidence | [5] |
| Mucositis | Not increased with this compound | - | [4] |
| Neutropenia | Not increased with this compound | - | [4] |
| Hypersensitivity Reactions | 25% | - | [4] |
| Anaphylaxis | <1% | - | [5] |
Signaling Pathways
EpCAM Signaling Pathway
This compound targets the EpCAM protein on the surface of cancer cells. Upon binding, it can trigger cell death through immune-mediated mechanisms. Furthermore, EpCAM itself is involved in intracellular signaling pathways that promote cancer cell proliferation and survival. These pathways include the Wnt/β-catenin and EGFR signaling cascades. The diagram below illustrates the central role of EpCAM in these oncogenic pathways.
References
- 1. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Adjuvant therapy with the monoclonal antibody this compound plus fluorouracil-based therapy does not improve overall survival of patients with stage III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Unraveling the Cellular Impact of Edrecolomab: Application Notes and Protocols for Assessing Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for assessing the multifaceted impact of Edrecolomab on cancer cell signaling. This compound, a murine IgG2a monoclonal antibody, targets the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed in many carcinomas.[1][2][3] Its anti-tumor activity is primarily attributed to the induction of Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2][4][5] Furthermore, emerging research into EpCAM's role as a signaling molecule suggests that this compound may also exert direct effects on intracellular signaling pathways, including the Wnt/β-catenin and potentially the Epidermal Growth Factor Receptor (EGFR) pathways.
This document offers detailed methodologies to both elucidate the well-established cytotoxic mechanisms of this compound and to investigate its potential influence on EpCAM-mediated intracellular signaling cascades.
Assessing this compound-Mediated Cytotoxicity
This compound's primary mechanisms of action involve the engagement of the host immune system to eliminate tumor cells. The following protocols detail methods to quantify Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Introduction: This protocol describes a flow cytometry-based method to measure the ability of this compound to induce ADCC against EpCAM-positive cancer cells. The assay quantifies the lysis of target cells by effector cells, such as Natural Killer (NK) cells, in the presence of the antibody.
Experimental Workflow:
Caption: Workflow for the Flow Cytometry-Based ADCC Assay.
Protocol:
Materials:
-
EpCAM-positive target cancer cell line (e.g., HT-29, Caco-2)
-
Effector cells (e.g., isolated Natural Killer cells or Peripheral Blood Mononuclear Cells - PBMCs)
-
This compound (and isotype control antibody)
-
Complete cell culture medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other stable cell tracking dye
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest EpCAM-positive target cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate effector cells (e.g., NK cells using a negative selection kit) from healthy donor blood.
-
Wash and resuspend effector cells in complete medium at the desired concentration to achieve the desired Effector:Target (E:T) ratios (e.g., 2.5:1, 5:1, 10:1).
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of this compound or isotype control antibody at various concentrations.
-
Add 50 µL of effector cells at the desired E:T ratio.
-
Include control wells:
-
Target cells only (spontaneous lysis)
-
Target cells with effector cells, no antibody (basal killing)
-
Target cells with antibody, no effector cells
-
Target cells with lysis buffer (maximum lysis)
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of FACS buffer containing 7-AAD.
-
Incubate for 15 minutes on ice in the dark.
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, quantify the percentage of 7-AAD positive (dead) cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Lysis with this compound - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Quantitative Data Summary:
| Parameter | Description | Expected Outcome with this compound |
| EC50 | The concentration of this compound that induces 50% of the maximum specific lysis. | A lower EC50 value indicates higher potency. |
| % Max Lysis | The maximum percentage of target cell lysis achieved at saturating antibody concentrations. | Higher % max lysis indicates greater efficacy. |
Complement-Dependent Cytotoxicity (CDC) Assay
Introduction: This protocol details a method to measure the ability of this compound to induce CDC, a process where the antibody, bound to the target cell, activates the complement cascade, leading to the formation of a membrane attack complex and cell lysis. A calcein-AM release assay is used to quantify cell death.
Experimental Workflow:
Caption: Workflow for the Calcein-AM Release-Based CDC Assay.
Protocol:
Materials:
-
EpCAM-positive target cancer cell line (e.g., HT-29, Caco-2)[6]
-
This compound (and isotype control antibody)
-
Complete cell culture medium
-
Calcein-AM
-
Complement source (e.g., normal human serum, baby rabbit complement)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well flat-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation:
-
Harvest EpCAM-positive target cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.[7]
-
Wash the cells three times with complete medium to remove extracellular Calcein-AM.
-
Resuspend the labeled target cells in complete medium at 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (10,000 cells) into each well of a 96-well plate.
-
Add 50 µL of this compound or isotype control antibody at various concentrations.
-
Add 50 µL of the complement source (e.g., 25% final concentration of normal human serum).
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with complement, no antibody (background lysis)
-
Target cells with antibody, heat-inactivated complement
-
Target cells with lysis buffer (maximum release)
-
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Quantitative Data Summary:
| Parameter | Description | Expected Outcome with this compound |
| EC50 | The concentration of this compound that induces 50% of the maximum specific lysis. | A lower EC50 value indicates higher potency. |
| % Max Lysis | The maximum percentage of target cell lysis achieved at saturating antibody concentrations. | Higher % max lysis indicates greater efficacy. |
Investigating the Impact of this compound on EpCAM Intracellular Signaling
EpCAM is not merely a surface anchor; it undergoes regulated intramembrane proteolysis (RIP), releasing its intracellular domain (EpICD) which can translocate to the nucleus and modulate gene expression, often in concert with the Wnt/β-catenin pathway.[8] The extracellular domain (EpEX) can also be shed and may function as a signaling ligand, potentially interacting with the EGFR pathway. The following protocols are designed to investigate whether this compound binding to EpCAM influences these signaling events.
Analysis of EpCAM Cleavage by Western Blot
Introduction: This protocol describes the use of Western blotting to detect the full-length EpCAM and its cleavage fragments (EpEX and EpICD) in cells treated with this compound. A change in the ratio of these fragments upon this compound treatment would suggest an effect on EpCAM RIP.
Signaling Pathway Diagram:
Caption: EpCAM Regulated Intramembrane Proteolysis (RIP) Pathway.
Protocol:
Materials:
-
EpCAM-positive cancer cell line (e.g., HT-29, HCT116)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-EpCAM (extracellular domain)
-
Anti-EpCAM (intracellular domain)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., BCA assay).
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C. Use separate blots for the extracellular and intracellular domain antibodies.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for full-length EpCAM and its cleavage fragments.
-
Normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the relative amounts of each fragment between treated and untreated samples.
-
Expected Data:
| Treatment | Full-length EpCAM | EpEX (in supernatant) | EpICD (in lysate) |
| Untreated Control | Baseline level | Baseline level | Baseline level |
| This compound | Increase/Decrease | Increase/Decrease | Increase/Decrease |
Assessment of Wnt/β-catenin Signaling Activity
Introduction: As EpICD can modulate the Wnt/β-catenin pathway, this protocol describes a luciferase reporter assay to determine if this compound treatment alters the transcriptional activity of this pathway.
Logical Relationship Diagram:
Caption: Logic Diagram for Assessing Wnt/β-catenin Signaling.
Protocol:
Materials:
-
EpCAM-positive cancer cell line (e.g., HCT116, SW480)
-
TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash is a negative control with mutated sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in TOPflash activity relative to FOPflash activity for each treatment condition.
-
Compare the normalized TOP/FOPflash ratios in this compound-treated cells to untreated controls.
-
Quantitative Data Summary:
| Treatment | Normalized TOP/FOPflash Ratio | Interpretation |
| Untreated Control | Baseline | Basal Wnt/β-catenin activity |
| This compound | Increase/Decrease | Modulation of Wnt/β-catenin activity |
Evaluation of EGFR Pathway Activation
Introduction: The shed extracellular domain of EpCAM (EpEX) has been suggested to act as a ligand that can activate the EGFR signaling pathway. This protocol outlines a method to investigate whether this compound treatment, by potentially affecting EpEX shedding, alters the phosphorylation status of EGFR and its downstream effectors.
Signaling Pathway Diagram:
Caption: Potential Crosstalk between EpCAM and EGFR Signaling.
Protocol:
Materials:
-
EpCAM and EGFR-positive cancer cell line (e.g., HT-29)
-
This compound
-
Cell lysis buffer
-
Western blot reagents (as in section 2.1)
-
Primary antibodies:
-
Anti-phospho-EGFR (e.g., p-Tyr1068)
-
Anti-total-EGFR
-
Anti-phospho-Akt
-
Anti-total-Akt
-
Anti-phospho-ERK1/2
-
Anti-total-ERK1/2
-
Procedure:
-
Cell Treatment and Lysis:
-
Follow the cell treatment and lysate preparation steps as described in the Western blot protocol (section 2.1).
-
-
Western Blotting:
-
Perform Western blotting as described previously.
-
Probe separate membranes with antibodies against the phosphorylated and total forms of EGFR, Akt, and ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each target.
-
Compare these ratios between this compound-treated and untreated cells.
-
Expected Data:
| Treatment | p-EGFR/total EGFR Ratio | p-Akt/total Akt Ratio | p-ERK/total ERK Ratio |
| Untreated Control | Baseline | Baseline | Baseline |
| This compound | Increase/Decrease | Increase/Decrease | Increase/Decrease |
By employing these detailed protocols, researchers can gain a comprehensive understanding of this compound's mechanisms of action, from its well-established immunomodulatory functions to its potential direct effects on pivotal cancer cell signaling pathways. This knowledge is crucial for the continued development and optimization of EpCAM-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-epithelial cell adhesion molecule (EpCAM) monoclonal antibody EpMab-16 exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Edrecolomab in Immunohistochemistry (IHC) on Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, also known as MAb17-1A, is a murine monoclonal IgG2a antibody that targets the human Epithelial Cell Adhesion Molecule (EpCAM), also referred to as 17-1A antigen.[1] EpCAM is a transmembrane glycoprotein expressed on the surface of normal epithelial cells and is frequently overexpressed in a wide variety of carcinomas, including those of the colon, breast, prostate, and lung.[2][3][4][5] This differential expression pattern makes EpCAM an attractive target for cancer diagnostics and therapeutics. This compound was one of the first monoclonal antibodies approved for cancer therapy and has been investigated for its ability to elicit an anti-tumor immune response through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
These application notes provide a comprehensive overview of the use of this compound for the immunohistochemical (IHC) detection of EpCAM in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. The following sections detail the underlying signaling pathways of EpCAM, a recommended IHC protocol, and a summary of EpCAM expression across various tumor types.
EpCAM Signaling Pathways in Cancer
EpCAM is not merely a cell adhesion molecule but also an active participant in intracellular signaling pathways that drive tumor progression. Upon regulated intramembrane proteolysis, the intracellular domain of EpCAM (EpICD) is cleaved and translocates to the nucleus. In the nucleus, EpICD forms a complex with FHL2, β-catenin, and LEF-1, leading to the transcription of target genes such as c-myc and cyclins A & E, which promote cell proliferation. Furthermore, the extracellular domain of EpCAM (EpEX) can bind to and activate the Epidermal Growth Factor Receptor (EGFR), triggering downstream pathways like AKT and MAPK, which are crucial for cell survival and proliferation.
Quantitative Data: EpCAM Expression in Human Tumors
The expression of EpCAM varies significantly across different tumor types. The following tables summarize the percentage of EpCAM-positive cases in various cancers as determined by immunohistochemistry. This data is crucial for identifying tumor types that are most likely to be suitable for this compound-based diagnostics or therapeutics.
Table 1: EpCAM Expression in Common Carcinomas
| Tumor Type | Number of Cases Analyzed | Percentage of EpCAM Positivity (%) | Reference |
| Colorectal Adenocarcinoma | 71 | 94.4% | [7] |
| Invasive Breast Carcinoma | 82 (lobular) | 59% | [2] |
| Non-Small Cell Lung Cancer | 152 | 93% | [2] |
| Prostate Adenocarcinoma | 96 | 89% | [2] |
| Ovarian Carcinoma | 236 | 73% | [2] |
| Endometrial Carcinoma | 62 | 88% | [2] |
| Pancreatic Adenocarcinoma | 42 | 88% | [2] |
Note: Positivity criteria and scoring systems may vary between studies.
Table 2: EpCAM Immunostaining Score in Colorectal Cancer
A common method for quantifying IHC staining is the Total Immunostaining Score (TIS), which is the product of the Proportion Score (PS) and the Intensity Score (IS).[2]
-
Proportion Score (PS):
-
0: 0% positive cells
-
1: <10% positive cells
-
2: 10-50% positive cells
-
3: 51-80% positive cells
-
4: >80% positive cells
-
-
Intensity Score (IS):
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
TIS = PS x IS (Range: 0-12)
| Staining Category | TIS Score | Percentage of Colorectal Tumor Tissues (n=71) | Reference |
| No Staining | 0 | 5.6% | [7] |
| Weak | 1-3 | 16.9% | [7] |
| Moderate | 4-6 | 26.8% | [7] |
| Moderate to Strong | >6 | 25.4% | [7] |
| Strong | >9 | 25.4% | [7] |
Experimental Protocols
Recommended Immunohistochemistry Protocol for this compound (Clone: 17-1A) on FFPE Tissues
This protocol is a recommended guideline and may require optimization for specific laboratory conditions and tissue types.
1. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
This compound (MAb17-1A) primary antibody
-
HRP-conjugated secondary antibody (anti-mouse)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Peroxide block (3% H₂O₂)
-
Protein block (e.g., normal goat serum)
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Mounting medium
2. Protocol Steps
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended. The optimal buffer may need to be determined empirically, but Citrate Buffer (pH 6.0) is a good starting point for many anti-EpCAM antibodies.
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20-30 minutes (e.g., in a water bath, steamer, or pressure cooker).
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Wash Buffer.
-
-
Immunostaining:
-
Peroxidase Block: Incubate slides with 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with Wash Buffer.
-
Protein Block: Apply protein block and incubate for 20 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Dilute this compound antibody to its optimal concentration (a starting dilution of 1:100 to 1:500 is suggested for optimization) in antibody diluent. Apply to sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Secondary Antibody: Apply HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Chromogen Development: Apply DAB solution and incubate for 5-10 minutes, or until desired staining intensity is reached. Monitor under a microscope.
-
Rinse slides with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with permanent mounting medium.
-
Staining Interpretation and Controls
-
Positive Staining: A brown precipitate at the cell membrane and/or in the cytoplasm indicates the presence of EpCAM.
-
Positive Control: Use a tissue known to express high levels of EpCAM, such as colorectal adenocarcinoma, to validate the staining procedure.
-
Negative Control: Omit the primary antibody incubation step to check for non-specific staining from the secondary antibody and detection system. Additionally, a tissue known to be negative for EpCAM (e.g., stromal tissue) can serve as an internal negative control.
Disclaimer
This document is intended for research use only. The provided protocols are guidelines and may require further optimization for specific applications and laboratory conditions. Always refer to the manufacturer's instructions for specific reagents and antibodies.
References
- 1. nordiqc.org [nordiqc.org]
- 2. EpCAM expression in primary tumour tissues and metastases: an immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dianova.com [dianova.com]
- 4. Epithelial Cell Adhesion Molecule (EpCAM) Expression in Human Tumors: A Comparison with Pan-Cytokeratin and TROP2 in 14,832 Tumors | MDPI [mdpi.com]
- 5. EpCAM expression negatively regulates E-cadherin function in colorectal carcinomas - ecancer [ecancer.org]
- 6. The anti-epithelial cell adhesion molecule (EpCAM) monoclonal antibody EpMab-16 exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging with Labeled Edrecolomab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab, a murine monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM), has been investigated for its therapeutic potential in cancers overexpressing this antigen, such as colorectal carcinoma.[1][2][3] The ability to visualize the in vivo biodistribution and tumor targeting of this compound can provide invaluable insights for drug development, patient stratification, and understanding of its mechanism of action. This document provides detailed application notes and generalized protocols for the radiolabeling of this compound and its use in preclinical in vivo imaging modalities, primarily Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Disclaimer: The following protocols are generalized methodologies for monoclonal antibodies of the IgG class. Specific optimization for this compound may be required. The quantitative data presented are illustrative and derived from studies with other monoclonal antibodies, as specific in vivo imaging data for labeled this compound is not widely available in published literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeting of EpCAM by this compound and the general experimental workflow for in vivo imaging.
Caption: Targeting of EpCAM on tumor cells by labeled this compound.
Caption: General experimental workflow for in vivo imaging with labeled this compound.
Quantitative Data Summary
The following tables provide an example of how quantitative biodistribution data from preclinical imaging studies can be presented. The data shown are hypothetical but representative of typical findings for radiolabeled monoclonal antibodies in tumor-bearing mouse models.
Table 1: Biodistribution of [¹¹¹In]In-DTPA-Edrecolomab in a Colorectal Cancer Xenograft Model
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 24h | Percent Injected Dose per Gram (%ID/g) at 48h | Percent Injected Dose per Gram (%ID/g) at 72h |
| Blood | 15.5 ± 2.1 | 10.2 ± 1.8 | 6.8 ± 1.5 |
| Tumor | 25.3 ± 3.5 | 30.1 ± 4.2 | 28.5 ± 3.9 |
| Liver | 8.9 ± 1.2 | 7.5 ± 1.0 | 6.1 ± 0.9 |
| Spleen | 5.2 ± 0.7 | 4.8 ± 0.6 | 4.1 ± 0.5 |
| Kidneys | 3.8 ± 0.5 | 3.2 ± 0.4 | 2.9 ± 0.4 |
| Lungs | 4.1 ± 0.6 | 3.5 ± 0.5 | 3.0 ± 0.4 |
| Muscle | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 |
| Bone | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.6 ± 0.3 |
Data are presented as mean ± standard deviation (n=5 mice per time point). Values are illustrative.
Table 2: Tumor-to-Organ Ratios of [¹¹¹In]In-DTPA-Edrecolomab
| Tumor-to-Organ Ratio | 24h | 48h | 72h |
| Tumor-to-Blood | 1.63 | 2.95 | 4.19 |
| Tumor-to-Muscle | 16.87 | 25.08 | 28.50 |
| Tumor-to-Liver | 2.84 | 4.01 | 4.67 |
| Tumor-to-Kidney | 6.66 | 9.41 | 9.83 |
Ratios are calculated from the mean %ID/g values in Table 1.
Experimental Protocols
Protocol 1: Conjugation of this compound with a Bifunctional Chelator (DOTA-NHS-Ester) for Radiolabeling
Objective: To covalently attach a chelator to this compound, enabling subsequent radiolabeling with a metallic radioisotope.
Materials:
-
This compound (murine IgG2a)
-
DOTA-NHS-ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5, sterile and metal-free
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes (e.g., Eppendorf LoBind tubes)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer this compound into a sterile, metal-free phosphate buffer (pH 8.0-8.5). This can be achieved using a size-exclusion column or centrifugal filtration units.
-
Determine the protein concentration of the this compound solution using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
-
Conjugation Reaction:
-
Dissolve DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 20-fold molar excess of the DOTA-NHS-ester solution to the this compound solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Purify the DOTA-conjugated this compound from the unreacted chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with sterile, metal-free 0.9% saline or ammonium acetate buffer (pH 5.5-7.0).
-
Collect fractions and measure the protein concentration of each fraction.
-
Pool the fractions containing the conjugated antibody.
-
-
Quality Control:
-
Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or a competitive binding assay.
-
Assess the immunoreactivity of the conjugated antibody by ELISA or flow cytometry using EpCAM-positive cells.
-
Protocol 2: Radiolabeling of DOTA-Edrecolomab with Indium-111 for SPECT Imaging
Objective: To radiolabel the DOTA-conjugated this compound with ¹¹¹In for use in SPECT imaging.
Materials:
-
DOTA-conjugated this compound
-
[¹¹¹In]Indium chloride solution
-
0.2 M Sodium acetate buffer, pH 5.5, sterile and metal-free
-
Reaction vial
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
ITLC developing solvent (e.g., 50 mM DTPA, pH 5)
-
Gamma counter or radio-TLC scanner
Procedure:
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add approximately 100 µg of DOTA-conjugated this compound.
-
Add 50-100 µL of 0.2 M sodium acetate buffer (pH 5.5).
-
Add 185-370 MBq (5-10 mCi) of [¹¹¹In]InCl₃ solution.
-
Gently mix and incubate at 37-40°C for 30-60 minutes.
-
-
Quenching (Optional):
-
To chelate any remaining free ¹¹¹In, add a small volume of 50 mM DTPA solution and incubate for an additional 5 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using 50 mM DTPA solution. In this system, the radiolabeled antibody remains at the origin, while free ¹¹¹In-DTPA migrates with the solvent front.
-
Measure the radioactivity distribution using a gamma counter or radio-TLC scanner.
-
The RCP should be >95%. If not, purification via size-exclusion chromatography may be necessary.
-
-
Protocol 3: Preclinical SPECT/CT Imaging and Biodistribution Analysis
Objective: To visualize the in vivo distribution of [¹¹¹In]In-DOTA-Edrecolomab and quantify its uptake in tumors and major organs.
Materials:
-
Immunodeficient mice (e.g., nude mice) bearing EpCAM-positive human colorectal tumor xenografts.
-
[¹¹¹In]In-DOTA-Edrecolomab (radiochemically pure).
-
Anesthesia (e.g., isoflurane).
-
Small animal SPECT/CT scanner.
-
Gamma counter.
-
Calibrated standards of the injected radiotracer.
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing mice.
-
Inject approximately 5-10 MBq of [¹¹¹In]In-DOTA-Edrecolomab in 100-200 µL of sterile saline via the tail vein.
-
-
SPECT/CT Imaging:
-
At desired time points (e.g., 24, 48, 72 hours post-injection), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire whole-body CT images for anatomical reference and attenuation correction.
-
Acquire SPECT images using appropriate energy windows for ¹¹¹In (e.g., 171 keV and 245 keV).
-
Reconstruct the images using an appropriate algorithm (e.g., OSEM).
-
-
Image Analysis:
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, spleen, kidneys, muscle) on the CT images and project them onto the SPECT data.
-
Quantify the radioactivity concentration in each ROI.
-
-
Ex Vivo Biodistribution (at the final time point):
-
Humanely euthanize the mice.
-
Dissect the tumor and major organs.
-
Blot the tissues to remove excess blood, weigh them, and measure the radioactivity using a gamma counter along with calibrated standards of the injected dose.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Concluding Remarks
The protocols and data presentation formats provided herein offer a comprehensive guide for researchers interested in utilizing labeled this compound for in vivo imaging. While specific optimization will be necessary, these guidelines establish a robust framework for preclinical evaluation. Such studies are crucial for understanding the pharmacokinetics, tumor-targeting efficacy, and potential for patient stratification of this compound and other EpCAM-targeting agents. The non-invasive nature of SPECT and PET imaging allows for longitudinal studies in the same animal, reducing biological variability and providing a more dynamic picture of antibody behavior in vivo.
References
Troubleshooting & Optimization
Technical Support Center: Edrecolomab Stability and Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common stability and aggregation issues encountered during experiments with Edrecolomab.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability and aggregation?
A1: Visual indicators of instability include the appearance of turbidity, opalescence, or visible particulates in the solution. Quantitative measurements using techniques like Size Exclusion Chromatography (SEC) will show an increase in high molecular weight species (aggregates) and a decrease in the monomeric peak.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -80°C. For short-term storage (1-2 weeks), +4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles as this can promote aggregation.[3] Using a manual defrost freezer is recommended to prevent temperature fluctuations.
Q3: Why is my this compound solution showing precipitation after a single freeze-thaw cycle?
A3: Precipitation after freeze-thawing is a common issue for monoclonal antibodies. This can be caused by factors such as the formulation buffer, the rate of freezing and thawing, and the protein concentration. The use of cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose) can help mitigate this. Some antibodies are particularly sensitive to the stresses of the freeze-thaw process, which can expose hydrophobic regions and lead to aggregation and precipitation.[3]
Q4: Can the formulation buffer impact the stability of this compound?
A4: Absolutely. The buffer system, including its pH and composition, is critical for maintaining the stability of monoclonal antibodies. For murine IgG2a antibodies like this compound, a pH range of 5.5 to 7.0 is generally preferred. Common buffers used for antibody formulations include histidine, citrate, acetate, and phosphate.[4][5][6][7] The choice of buffer can influence both physical and chemical stability.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptoms:
-
Appearance of new peaks eluting earlier than the monomer peak in the SEC chromatogram.
-
A decrease in the area of the main monomer peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your formulation. The optimal pH for antibody stability is often near its isoelectric point. For murine IgG2a, a pH between 5.5 and 7.0 is a good starting point.[5] Perform a pH screening study to identify the optimal pH for this compound. |
| Inappropriate Buffer | The buffer species can influence stability.[4][6][7] If using a phosphate buffer, be aware that it can sometimes accelerate degradation pathways.[5] Consider switching to a histidine or citrate-based buffer. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. Aliquot the antibody into single-use volumes. If repeated freeze-thaw is unavoidable, consider adding a cryoprotectant like glycerol to a final concentration of 10-20%. |
| Thermal Stress | Avoid exposing the antibody to high temperatures. Store at recommended temperatures. If transient high-temperature exposure is part of your experimental protocol, consider the addition of thermal stabilizers like sucrose or trehalose. |
| High Concentration | High protein concentrations can increase the likelihood of aggregation. If possible, work with lower concentrations. If high concentrations are necessary, the addition of excipients like arginine can help to reduce protein-protein interactions.[8][9] |
| Mechanical Stress | Vigorous vortexing or stirring can induce aggregation. Handle the antibody solution gently. Use wide-bore pipette tips for transferring. |
Issue 2: Visible Precipitation or Turbidity in the this compound Solution
Symptoms:
-
The solution appears cloudy, opalescent, or contains visible particles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excipient Incompatibility | If you have added excipients, they may not be compatible with the antibody or the buffer system. Ensure all components are fully dissolved and compatible. |
| Buffer Exchange Issues | During buffer exchange or dialysis, the antibody may be temporarily exposed to destabilizing conditions. Ensure the process is performed efficiently and that the final formulation is correct. Removing stabilizing excipients during buffer exchange can negatively impact stability.[10][11] |
| Long-Term Storage Issues | Over time, even at recommended storage temperatures, some aggregation can occur, leading to precipitation. Re-evaluate your formulation for long-term stability. It may be necessary to add stabilizers. |
| Contamination | Microbial contamination can cause turbidity. Ensure aseptic handling techniques are used. The solution can be filtered through a 0.22 µm filter if contamination is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Key Destabilizing Factors
This protocol is designed to intentionally stress the this compound solution to identify the primary factors that lead to its degradation.[12][13]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in your baseline formulation buffer.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots at various elevated temperatures (e.g., 40°C, 50°C, 60°C) for different durations (e.g., 1, 2, 4, 8 weeks).
-
Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles), ensuring complete freezing at -80°C and complete thawing at room temperature for each cycle.
-
pH Stress: Adjust the pH of aliquots to a range of values (e.g., pH 3, 4, 5, 6, 7, 8) and incubate at a chosen temperature (e.g., 4°C or 25°C).
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.01% H₂O₂) and incubate.
-
Mechanical Stress: Agitate aliquots on an orbital shaker at a set speed for a defined period.
-
-
Analysis: After exposure to the stress conditions, analyze the samples using the following techniques:
Protocol 2: Formulation Screening to Enhance this compound Stability
This protocol outlines a screening study to identify a more stable formulation for this compound.
Methodology:
-
Buffer Selection: Prepare a range of buffers at different pH values (e.g., Histidine pH 6.0, Citrate pH 6.2, Acetate pH 5.5).[4][6][7]
-
Excipient Selection: Prepare stock solutions of various stabilizing excipients:
-
Formulation Matrix: Create a matrix of formulations by dialyzing or buffer-exchanging this compound into each of the selected buffers with and without the different excipients.
-
Stability Assessment:
-
Store aliquots of each formulation at a challenging temperature (e.g., 40°C) for an accelerated stability study.
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8 weeks) using SEC to determine the percentage of monomer remaining.
-
Perform a freeze-thaw stability study on the most promising formulations.
-
-
Data Analysis: Compare the rates of aggregation across the different formulations to identify the optimal buffer and excipient combination for this compound.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Edrecolomab Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Edrecolomab in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing this compound concentrations to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MAb17-1A, is a murine IgG2a monoclonal antibody that targets the epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein overexpressed on the surface of many carcinomas.[1] Its primary mechanisms of action in inducing anti-tumor effects are Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2] By binding to EpCAM on tumor cells, this compound recruits immune effector cells, such as natural killer (NK) cells, to the tumor site, leading to cell lysis.
Q2: Which cancer cell lines are suitable for experiments with this compound?
The choice of cell line is critical and depends on the expression level of EpCAM. High EpCAM-expressing cell lines are generally more sensitive to this compound's cytotoxic effects.
Table 1: EpCAM Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | EpCAM Expression Level |
| HT-29 | Colon Carcinoma | High |
| MCF-7 | Breast Cancer | High |
| Caco-2 | Colorectal Adenocarcinoma | High |
| SW620 | Colorectal Adenocarcinoma | Moderate to High |
| DLD-1 | Colorectal Adenocarcinoma | Moderate |
| MDA-MB-231 | Breast Cancer | Low |
Note: EpCAM expression levels can vary between different sources and culture conditions. It is recommended to verify EpCAM expression in your specific cell line using flow cytometry or Western blot.
Q3: What is a typical starting concentration range for this compound in cell culture?
Based on available literature, a broad concentration range of 0.1 µg/mL to 100 µg/mL has been used in various in vitro assays. For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. One study on antibody-dependent cellular cytotoxicity (ADCC) used a concentration range of 0-100 μg/mL. Another investigation into binding affinity utilized serial dilutions from 0.006 to 100 µg/ml.
Troubleshooting Guide
Issue 1: High background or non-specific binding in immunoassays.
-
Cause: The concentration of this compound may be too high, leading to non-specific binding to low-affinity sites.
-
Solution:
-
Perform a titration experiment to determine the optimal antibody concentration.
-
Increase the number and duration of wash steps after antibody incubation.
-
Ensure that the blocking step is sufficient. Consider using a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
-
Issue 2: Low or no detectable effect of this compound on cell viability.
-
Cause:
-
The chosen cell line may have low or no EpCAM expression.
-
The this compound concentration may be too low.
-
The incubation time may be insufficient to observe a biological effect.
-
-
Solution:
-
Confirm EpCAM expression in your target cells using flow cytometry or Western blot.
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Extend the incubation time, monitoring for effects at multiple time points (e.g., 24, 48, and 72 hours).
-
Issue 3: Antibody aggregation in culture medium.
-
Cause: Improper storage or handling of the antibody can lead to aggregation. Freeze-thaw cycles should be avoided.
-
Solution:
-
Store this compound at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).
-
Aliquot the antibody upon receipt to minimize freeze-thaw cycles.
-
If aggregation is suspected, centrifuge the antibody solution at high speed and use the supernatant.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the proliferation of EpCAM-positive cancer cells.
Materials:
-
EpCAM-positive cancer cells (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µg/mL. Include a vehicle control (medium without this compound).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Table 2: Example Data for MTT Assay with this compound on HT-29 Cells
| This compound Conc. (µg/mL) | % Cell Viability (48h) |
| 0 (Control) | 100% |
| 0.1 | 98% |
| 1 | 92% |
| 10 | 75% |
| 50 | 58% |
| 100 | 45% |
Apoptosis (TUNEL) Assay
This protocol is for detecting DNA fragmentation associated with apoptosis induced by this compound.
Materials:
-
EpCAM-positive cancer cells
-
Complete cell culture medium
-
This compound
-
TUNEL assay kit (commercially available)
-
Fixation and permeabilization buffers (provided in the kit)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on coverslips in a 24-well plate or in suspension.
-
Treat cells with the desired concentration of this compound (e.g., determined from the MTT assay) for the desired time (e.g., 24 or 48 hours). Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves:
-
Fixing the cells with a paraformaldehyde-based solution.
-
Permeabilizing the cells to allow entry of the labeling enzyme.
-
Incubating with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.
-
Detecting the incorporated label using a fluorescently-tagged antibody or streptavidin.
-
-
Analyze the cells using a fluorescence microscope (for morphological analysis) or a flow cytometer (for quantification of apoptotic cells).
Western Blot for EpCAM Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on proteins involved in the EpCAM signaling pathway.
Materials:
-
EpCAM-positive cancer cells
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-EpCAM, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound's dual mechanism of action.
References
Reducing non-specific binding of Edrecolomab in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) when using Edrecolomab in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound, also known as MAb17-1A, is a murine IgG2a monoclonal antibody.[1][2][3] It targets the Epithelial Cell Adhesion Molecule (EpCAM, or 17-1A antigen), a glycoprotein found on the surface of normal epithelial cells and overexpressed in many carcinomas, including colorectal, breast, prostate, and gastric cancers.[1][2] this compound was developed for cancer therapy and is thought to work by recruiting immune effector cells to the tumor site, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3][4]
Q2: What is non-specific binding (NSB) and why is it a problem in immunoassays?
Non-specific binding refers to the attachment of antibodies (either primary or secondary) to unintended surfaces or molecules rather than their specific target antigen. This can be caused by various interactions, including hydrophobic, ionic, or electrostatic forces. High NSB leads to a poor signal-to-noise ratio, causing high background, reduced assay sensitivity, and potentially false-positive results, which can obscure the true signal and lead to inaccurate data interpretation.[5][6]
Q3: What are the common causes of high background and non-specific binding?
Several factors can contribute to high background and NSB in immunoassays:
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes) is a primary cause.[7][8]
-
Antibody Concentration: Using too high a concentration of the primary (this compound) or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[7][9][10]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound and weakly bound antibodies, contributing to background noise.[9][11]
-
Cross-Reactivity: The secondary antibody may cross-react with other proteins in the sample or with the blocking agent itself.[9][12]
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to surfaces due to their intrinsic physicochemical properties.[13]
-
Contaminated Reagents: Buffers or reagents contaminated with bacteria or other substances can lead to high background.[14]
Troubleshooting Guide for this compound Immunoassays
This guide provides solutions to common problems related to non-specific binding.
Problem: High background signal across the entire assay plate/blot.
This is often due to issues with blocking, antibody concentration, or washing steps.
| Potential Cause | Recommended Solution |
| 1. Insufficient Blocking | Optimize Blocking Buffer: The choice of blocking agent is critical.[5] Experiment with different blockers. See Table 1 for a comparison. Increase blocking time (e.g., incubate for 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.[6][10][15] |
| 2. Antibody Concentration Too High | Titrate Antibodies: Perform a titration experiment for both this compound (primary) and the secondary antibody to determine the optimal concentration that yields the highest signal-to-noise ratio.[7][9][10] |
| 3. Inadequate Washing | Improve Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash and consider adding a 30-second soak step.[9][11] Adding a non-ionic detergent like Tween 20 (0.05% - 0.1%) to the wash buffer can also help reduce NSB.[11][13] |
| 4. Cross-Reactivity of Secondary Antibody | Use Pre-adsorbed Secondary Antibody: Select a secondary antibody that has been pre-adsorbed against the species of the sample to minimize cross-reactivity.[10] Run a control with only the secondary antibody to confirm it is not the source of the background.[12] |
Problem: Positive signal in negative control wells/lanes.
This indicates that one or more reagents are binding non-specifically in the absence of the target antigen.
| Potential Cause | Recommended Solution |
| 1. Non-Specific Binding of this compound | Modify Antibody Diluent: Dilute this compound in a buffer containing a blocking agent (e.g., 1% BSA) and a non-ionic detergent (e.g., 0.05% Tween 20) to reduce hydrophobic interactions.[10] Increasing the salt concentration (e.g., up to 500 mM NaCl) in the diluent can also disrupt ionic interactions.[13] |
| 2. Non-Specific Binding of Secondary Antibody | Check Secondary Antibody Specificity: Run a control experiment without the primary antibody (this compound).[15] If a signal is still present, the secondary antibody is binding non-specifically. Consider using a different blocking agent or a pre-adsorbed secondary antibody. |
| 3. Sample Matrix Effects | Use a Matrix-Specific Diluent: If working with complex samples like serum or plasma, use a sample diluent specifically designed to minimize matrix effects.[8] |
Data Presentation: Comparison of Blocking Buffers
The selection of a blocking buffer is a critical step in reducing NSB. The optimal buffer may vary depending on the assay system.
Table 1: General Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, reduces variability.[5] Good for assays with biotin-avidin systems.[5] | Can have lot-to-lot variability. More expensive than milk. | General use, biotin/AP systems, phospho-protein detection.[12] |
| Non-Fat Dry Milk | 3-5% | Inexpensive and effective for many applications. | Contains a complex mixture of proteins, including phosphoproteins (casein) and biotin, which can interfere with certain assays.[12] Not recommended for biotin-avidin detection systems. | Western blotting, general protein detection (non-phospho). |
| Casein | 1-3% | A purified milk protein, can provide lower backgrounds than whole milk.[5] | Can interfere with phospho-specific antibodies.[12] | General ELISA and Western blotting. |
| Normal Serum | 5-10% | Very effective at blocking.[15] | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity.[15] Can be expensive. | Immunohistochemistry (IHC), assays with high background issues. |
| Protein-Free Blockers | Varies (Commercial) | Chemically defined, no protein interference. Good for phospho-protein detection and multiplex assays. | Can be more expensive. May be less effective than protein-based blockers for some applications. | Phospho-protein detection, multiplex fluorescence assays.[16] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is essential for finding the antibody concentration that maximizes specific signal while minimizing non-specific background.
-
Plate/Membrane Preparation: Coat a 96-well plate (for ELISA) or prepare lanes on a membrane (for Western blot) with a constant, high concentration of your target antigen. Also, prepare control wells/lanes with no antigen to measure NSB.
-
Blocking: Block the entire plate/membrane using your standard blocking protocol.
-
Primary Antibody Dilution Series: Prepare a two-fold serial dilution of this compound (e.g., starting from 10 µg/mL down to 0.08 µg/mL) in your chosen antibody diluent.
-
Incubation: Add the different dilutions to both the antigen-coated wells and the no-antigen control wells. Incubate according to your standard protocol.
-
Washing: Wash all wells thoroughly.
-
Secondary Antibody: Add the secondary antibody at its recommended concentration to all wells. Incubate.
-
Washing and Detection: Wash thoroughly and add the detection substrate.
-
Analysis: Measure the signal. Plot the signal from the antigen-coated wells and the no-antigen wells against the antibody concentration. The optimal concentration is the one that gives a strong signal on the antigen-coated wells while maintaining a low signal in the no-antigen wells (high signal-to-noise ratio).
Protocol 2: Optimizing Blocking Conditions
This protocol helps identify the most effective blocking buffer and incubation time for your assay.
-
Plate/Membrane Preparation: Prepare a plate or membrane with both antigen-positive and antigen-negative (control) sections.
-
Test Different Blockers: Aliquot different blocking buffers to be tested (e.g., 3% BSA, 5% Milk, 1% Casein, a commercial protein-free blocker).
-
Blocking Incubation: Apply each blocking buffer to a set of positive and negative sections. For each buffer, test different incubation times (e.g., 1 hour at RT, 2 hours at RT, overnight at 4°C).
-
Washing: Wash all sections with your standard wash buffer.
-
Antibody Incubation: Proceed with your standard primary (this compound) and secondary antibody incubation steps, using a concentration known to give a signal.
-
Detection and Analysis: Develop the signal and compare the background levels (signal in the negative control sections) for each blocking condition. The best condition is the one that provides the lowest background without significantly diminishing the specific signal in the positive sections.
Visualizations
This compound Mechanism of Action & EpCAM Signaling
This compound functions by binding to EpCAM on the tumor cell surface, which flags the cell for destruction by the immune system. EpCAM itself is involved in cell signaling pathways that can promote tumor growth.[17][18][19]
Caption: this compound binds EpCAM, inducing ADCC, while EpCAM itself can signal via Wnt pathway.
General Immunoassay Workflow for NSB Reduction
This workflow highlights the key steps where modifications can be made to reduce non-specific binding.
Caption: Key steps in an immunoassay workflow to minimize non-specific binding.
Troubleshooting Logic for High Background
This decision tree provides a logical path for troubleshooting high background signals.
Caption: A decision tree for systematically troubleshooting high background in immunoassays.
References
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. sinobiological.com [sinobiological.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biossusa.com [biossusa.com]
- 16. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Addressing the Human Anti-Mouse Antibody (HAMA) Response to Edrecolomab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the murine monoclonal antibody, Edrecolomab. The following information is intended to help users anticipate, identify, and mitigate the Human Anti-Mouse Antibody (HAMA) response in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Human Anti-Mouse Antibody (HAMA) response?
A1: The Human Anti-Mouse Antibody (HAMA) response is an immune reaction in humans against therapeutic or diagnostic antibodies derived from a mouse source, such as this compound.[1] This response involves the generation of human antibodies that recognize the mouse antibody as a foreign protein. The presence of HAMA can have significant clinical implications, including allergic reactions and reduced therapeutic efficacy.[1]
Q2: Why is it crucial to monitor the HAMA response when working with this compound?
A2: Monitoring the HAMA response is critical for several reasons. Firstly, HAMA can neutralize this compound, leading to its rapid clearance from the body and a subsequent reduction in its anti-tumor efficacy. Secondly, the formation of immune complexes between HAMA and this compound can lead to adverse effects, ranging from mild allergic reactions to severe anaphylaxis.[1][2] Lastly, HAMA can interfere with immunoassays used to monitor this compound levels or other biomarkers, leading to inaccurate results.
Q3: What is the mechanism of action of this compound?
A3: this compound is a murine IgG2a monoclonal antibody that targets the Epithelial Cell Adhesion Molecule (EpCAM), also known as 17-1A antigen, which is overexpressed on the surface of many adenocarcinomas, including colorectal cancer.[3][4] Its anti-tumor effects are believed to be mediated through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2] Upon binding to EpCAM on tumor cells, this compound recruits immune effector cells, such as natural killer (NK) cells and macrophages, to the tumor site, leading to tumor cell lysis.[4]
Quantitative Data on HAMA Response
While specific quantitative data on the HAMA response from pivotal this compound clinical trials is not extensively detailed in publicly available literature, the following table summarizes representative data on the incidence of HAMA in patients receiving murine monoclonal antibodies. It is important to note that the incidence can vary based on the specific antibody, dosage, and patient population.
| Parameter | Observation | References |
| HAMA Incidence with Murine mAbs | The development of HAMA is a common event in patients receiving murine monoclonal antibodies. | |
| Incidence in Colorectal Cancer Patients | A study on colorectal cancer patients who had not received prior antibody therapy showed a baseline HAMA prevalence of 22.5%. | |
| Incidence after Subcutaneous Administration | Low doses of murine mAbs administered subcutaneously were associated with a low incidence of HAMA (6%). | |
| Incidence after Intra-arterial Infusion | Repetitive intra-arterial infusions of murine mAb conjugates elicited elevated HAMA responses in 100% of patients. |
Troubleshooting Guides
Issue 1: Weak or No Signal in HAMA ELISA
-
Question: I am not detecting a HAMA response in my patient samples using an ELISA, even though I expect one. What could be the issue?
-
Answer: Several factors could contribute to a weak or absent signal in your HAMA ELISA.
-
Improper Reagent Preparation or Storage: Ensure all reagents, including standards, controls, and conjugates, are prepared according to the manufacturer's protocol and have been stored at the correct temperatures. Avoid repeated freeze-thaw cycles of serum samples.
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol. Deviations can significantly impact antibody-antigen binding kinetics.
-
Washing Issues: Inadequate or overly aggressive washing can lead to low signal. Ensure that the wash buffer is correctly prepared and that all wells are sufficiently washed to remove unbound reagents without dislodging the bound antibodies.
-
Substrate Inactivity: Confirm that the substrate solution is fresh and has not been exposed to light for extended periods.
-
Issue 2: High Background in HAMA ELISA
-
Question: My HAMA ELISA is showing high background signal in all wells, including the negative controls. What are the potential causes and solutions?
-
Answer: High background can obscure the specific signal and lead to false-positive results. Consider the following:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the microplate surface. Ensure you are using the recommended blocking buffer and that the incubation time is adequate.
-
High Concentration of Detection Antibody: An excessively high concentration of the secondary antibody-enzyme conjugate can lead to non-specific binding. Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample or on the plate. Ensure the secondary antibody is specific for the primary antibody's isotype.
-
Contamination: Contamination of reagents or buffers with HRP or other enzymes can cause a high background. Use fresh, sterile reagents and tips.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability between duplicate wells and between different assays. How can I improve the consistency of my HAMA ELISA?
-
Answer: Inconsistent results can arise from technical errors in the assay procedure.
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate volumes. When adding samples and reagents, avoid touching the sides of the wells.
-
Uneven Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency. If washing manually, ensure all wells are treated uniformly.
-
"Edge Effect": Temperature gradients across the plate during incubation can cause an "edge effect," where the outer wells behave differently from the inner wells. To minimize this, ensure the plate is brought to room temperature before use and incubate it in a temperature-controlled environment.
-
Sample Heterogeneity: Ensure patient serum samples are properly mixed before aliquoting and loading onto the plate.
-
Experimental Protocols
Protocol: Detection of HAMA by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a sandwich ELISA to detect HAMA in human serum. Specific details may vary depending on the commercial kit used.
Materials:
-
Microtiter plate pre-coated with mouse IgG
-
Patient serum samples, positive and negative HAMA controls
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution Buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-human IgG detection antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute the wash buffer and prepare working dilutions of the detection antibody and controls as per the kit instructions.
-
Sample Addition: Add 100 µL of diluted patient serum and controls to the appropriate wells of the microtiter plate.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature or as specified by the protocol.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted HRP-conjugated anti-human IgG to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Mandatory Visualizations
This compound's Target Signaling Pathway: EpCAM
Caption: EpCAM signaling pathway initiated by proteolytic cleavage.
Experimental Workflow: HAMA Detection by ELISA
Caption: Workflow for detecting HAMA using a sandwich ELISA.
Logical Relationship: HAMA Interference in Immunoassays
Caption: Mechanisms of HAMA interference in immunoassays.
References
- 1. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (Mo17-1A) or fluorouracil-based chemotherapy on specific immune parameters in patients with colorectal cancer. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Edrecolomab in in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with Edrecolomab in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a murine IgG2a monoclonal antibody that targets the Epithelial Cell Adhesion Molecule (EpCAM), also known as 17-1A antigen.[1][2] EpCAM is a transmembrane glycoprotein that is overexpressed on the surface of many adenocarcinomas and squamous cell carcinomas, making it a target for cancer therapy.[3] this compound is thought to exert its anti-tumor effects through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): this compound binds to EpCAM on tumor cells, and its Fc region is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the destruction of the tumor cell.[4][5]
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to EpCAM, this compound can activate the complement cascade, resulting in the formation of a membrane attack complex (MAC) on the tumor cell surface, which leads to cell lysis.[4][5]
Q2: What are the key signaling pathways associated with EpCAM?
EpCAM is involved in cell proliferation, adhesion, and signaling. Its intracellular domain (EpICD) can be cleaved and translocate to the nucleus, where it can interact with components of the Wnt/β-catenin signaling pathway to promote cell proliferation.[6][7][8] Additionally, the extracellular domain of EpCAM can interact with the Epidermal Growth Factor Receptor (EGFR), activating the PI3K/AKT and MAPK signaling pathways, which are crucial for tumor progression.[3][7]
Q3: Which in vitro assays are commonly used to evaluate this compound's efficacy?
The most common in vitro assays to assess the efficacy of this compound are:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: These assays measure the ability of this compound to induce the killing of EpCAM-expressing target cells by effector immune cells.
-
Complement-Dependent Cytotoxicity (CDC) Assays: These assays determine the ability of this compound to lyse EpCAM-expressing target cells in the presence of complement.
-
Cell Proliferation Assays: These assays assess the direct effect of this compound on the proliferation and viability of cancer cell lines.
Troubleshooting Low Efficacy in In Vitro Assays
Low Efficacy in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
Problem: Little to no target cell lysis is observed in the presence of this compound and effector cells.
| Potential Cause | Troubleshooting Steps |
| Low EpCAM expression on target cells | 1. Confirm EpCAM expression levels on your target cell line using flow cytometry or western blot. 2. Select a cell line with high EpCAM expression for your assays. 3. Consider IFNγ treatment of tumor targets, which has been shown to upregulate PD-L1 and may impact target antigen expression.[9] |
| Suboptimal Effector to Target (E:T) Ratio | 1. Titrate the E:T ratio to find the optimal concentration for your specific effector and target cells. Common starting ratios are 10:1, 25:1, and 50:1.[1][9] 2. Ensure accurate cell counting for both effector and target cells. |
| Poor Effector Cell Activity | 1. Use freshly isolated peripheral blood mononuclear cells (PBMCs) or purified NK cells for best results.[10] 2. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed. Overnight incubation may be required for cryopreserved NK cells to regain full cytotoxic potential. 3. Activate NK cells overnight with IL-12 to enhance their cytotoxic activity.[9] 4. Be aware of donor-to-donor variability in effector cell activity.[11] |
| Incorrect Antibody Concentration | 1. Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal concentration for ADCC induction. |
| Issues with this compound Integrity | 1. Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Verify the antibody's purity and check for aggregation. |
| Incompatible Antibody Isotype with Effector Cells | This compound is a murine IgG2a. While it can mediate ADCC with human effector cells, its efficacy might be lower than a chimeric or humanized antibody with a human IgG1 Fc domain, which has a higher affinity for human Fcγ receptors.[1] |
Low Efficacy in Complement-Dependent Cytotoxicity (CDC) Assays
Problem: this compound does not induce significant lysis of target cells in the presence of complement.
| Potential Cause | Troubleshooting Steps |
| Low EpCAM expression on target cells | 1. Verify high EpCAM expression on target cells as in ADCC troubleshooting. Higher antigen density is crucial for efficient CDC.[12] |
| Inactive or Insufficient Complement | 1. Use a reliable source of complement, such as normal human serum from multiple healthy donors or commercially available baby rabbit complement.[13] 2. Avoid repeated freeze-thaw cycles of the complement source. 3. Optimize the concentration of complement in the assay (typically 10-25%).[1][13] |
| Expression of Complement Regulatory Proteins on Target Cells | 1. Target cells may express membrane-bound complement regulatory proteins (e.g., CD46, CD55, CD59) that inhibit CDC.[12] 2. If suspected, you can try to block these regulators, though this is an advanced technique. |
| Incorrect Antibody Isotype or Concentration | 1. this compound is a murine IgG2a, which can mediate CDC.[1] However, different IgG subclasses have varying abilities to activate complement. 2. Perform a dose-response experiment to ensure the this compound concentration is not limiting. |
| Assay Incubation Time | 1. Optimize the incubation time for the CDC reaction. Typical incubation times range from 30 minutes to 4 hours.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from a comparative study of different anti-EpCAM antibodies, including this compound.
Table 1: Binding Affinities of Anti-EpCAM Antibodies
| Antibody | Isotype | K D (nM) |
| This compound | Murine IgG2a | 16 |
| Adecatumumab | Human IgG1 | 18 |
| ING-1 | Humanized IgG1 | 0.08 |
| 3622W94 | Humanized IgG1 | 0.09 |
| (Data sourced from a comparative analysis of clinically tested anti-EpCAM monoclonal antibodies) |
Table 2: In Vitro Efficacy of Anti-EpCAM Antibodies in ADCC and CDC Assays
| Antibody | ADCC (EC 50 , ng/mL) - Donor 1 | ADCC (EC 50 , ng/mL) - Donor 2 | CDC (% Lysis at 20 µg/mL) |
| This compound (murine IgG2a) | >10,000 | Inactive | ~70% |
| This compound (chimeric IgG1) | 671 | 671 | Not Reported |
| Adecatumumab | 175 | 175 | ~70% |
| ING-1 | 25 | 25 | ~80% |
| 3622W94 | 14 | 14 | ~80% |
| (Data reflects assays performed with KATO III gastric carcinoma cells. ADCC was measured after 2.5 hours, and CDC after 45 minutes. Sourced from a comparative analysis of clinically tested anti-EpCAM monoclonal antibodies)[1] |
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol
This is a general protocol for a chromium-51 (⁵¹Cr) release assay. Non-radioactive methods are also available.
-
Target Cell Preparation:
-
Culture EpCAM-positive target cells (e.g., KATO III, HT-29) to log phase.
-
Harvest and wash the cells twice with assay medium (e.g., RPMI 1640 + 10% FBS).
-
Label the cells with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with assay medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with assay medium.
-
Resuspend the effector cells to the desired concentration to achieve the desired E:T ratio.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Add 50 µL of target cells (5,000 cells) to each well.
-
Add 50 µL of diluted this compound or control antibody at various concentrations.
-
Add 100 µL of effector cells to achieve the desired E:T ratio.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 instead of effector cells.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Complement-Dependent Cytotoxicity (CDC) Assay Protocol
-
Target Cell Preparation:
-
Prepare EpCAM-positive target cells as described for the ADCC assay, but without radioisotope labeling. A fluorescent label like Calcein-AM can be used.[14]
-
Resuspend cells in CDC assay buffer (e.g., RPMI 1640 with 0.1% BSA).
-
-
Assay Setup (in a 96-well flat-bottom plate):
-
Seed 50 µL of target cells (10,000 cells) into each well.
-
Add 25 µL of serially diluted this compound or control antibody.
-
Incubate for 15-30 minutes at room temperature.
-
-
Addition of Complement:
-
Add 25 µL of a complement source (e.g., normal human serum or baby rabbit complement) to each well. For the negative control, use heat-inactivated complement.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Cell Lysis:
-
Cell viability can be assessed using various methods, such as:
-
LDH release assay: Measure the release of lactate dehydrogenase from lysed cells.
-
Fluorescent dye-based assays: Use a dye that stains dead cells (e.g., propidium iodide) or a dye that is retained only by live cells (e.g., Calcein-AM), and analyze by flow cytometry or a plate reader.[14]
-
MTT assay: Measures the metabolic activity of viable cells.[15]
-
-
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [1 - (Absorbance of test sample / Absorbance of control cells)] x 100.
-
Cell Proliferation (MTT) Assay Protocol
-
Cell Seeding:
-
Seed EpCAM-positive cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or a control antibody.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Percent viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
Visualizations
Signaling Pathways
Caption: EpCAM signaling pathways activated upon ligand binding or proteolytic cleavage.
Experimental Workflows
Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: Workflow for a typical Complement-Dependent Cytotoxicity (CDC) assay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low efficacy of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of EpCAM in cancer and stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 12. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 13. agilent.com [agilent.com]
- 14. revvity.com [revvity.com]
- 15. jcdr.net [jcdr.net]
Technical Support Center: Improving the Therapeutic Window of Murine Antibodies like Edrecolomab
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic window of murine antibodies, using Edrecolomab as a case study.
Frequently Asked Questions (FAQs)
Understanding this compound and its Limitations
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MAb17-1A) is a murine IgG2a monoclonal antibody that targets the Epithelial Cell Adhesion Molecule (EpCAM), a protein expressed on the surface of normal epithelial cells and overexpressed in many carcinomas, including colorectal cancer.[1][2][3][4] Its proposed antitumor effects are mediated through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and the induction of an anti-idiotypic network.[1][2][3][4]
Q2: What limits the therapeutic window of this compound?
The primary limitation of this compound, and other murine antibodies, is its immunogenicity in humans. The human immune system recognizes the murine antibody as foreign and mounts a Human Anti-Mouse Antibody (HAMA) response.[5][6] This can lead to:
-
Reduced efficacy: HAMA can neutralize the therapeutic antibody and accelerate its clearance from the body.
-
Adverse effects: The formation of immune complexes can cause allergic reactions, serum sickness, and in rare cases, anaphylaxis.[2]
Strategies for Improving the Therapeutic Window
Q3: What are the main strategies to reduce the immunogenicity of murine antibodies like this compound?
The two main strategies are chimerization and humanization.
-
Chimerization: This involves replacing the constant (Fc) region of the murine antibody with a human Fc region. This reduces the foreign protein content while retaining the original murine variable regions that bind to the target antigen.[7]
-
Humanization: This is a more advanced technique that involves grafting only the complementarity-determining regions (CDRs) from the murine variable domains onto a human antibody framework. CDRs are the specific parts of the antibody that bind to the antigen. This further reduces the murine content and, therefore, the potential for immunogenicity.
Q4: How do these strategies affect the antibody's function?
While both chimerization and humanization aim to reduce immunogenicity, they can potentially impact the antibody's binding affinity and effector functions (ADCC and CDC). It is crucial to experimentally verify that the modified antibody retains its desired therapeutic properties. Loss of affinity after CDR grafting is a known challenge that may require further engineering, such as back-mutations in the framework region, to restore binding.[8]
Troubleshooting Guides
Chimeric Antibody Development
Issue 1: Low expression of the chimeric antibody in mammalian cells.
-
Possible Cause: Codon usage differences between mouse and human, inefficient transcription or translation, or instability of the expressed protein.
-
Troubleshooting Steps:
-
Codon Optimization: Synthesize the chimeric antibody gene with codons optimized for the expression host (e.g., CHO or HEK293 cells).
-
Vector Optimization: Ensure the expression vector contains strong promoter and enhancer elements.
-
Culture Conditions: Optimize cell culture conditions, including temperature, pH, and media composition.
-
Host Cell Line: Test different mammalian host cell lines to find one that provides optimal expression.
-
Issue 2: The purified chimeric antibody shows aggregation.
-
Possible Cause: Instability of the chimeric protein, improper folding, or issues with the purification or storage buffer.
-
Troubleshooting Steps:
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength, excipients) for purification and storage to enhance stability.
-
Size Exclusion Chromatography (SEC): Use SEC to remove aggregates from the purified antibody preparation.
-
Protein Engineering: If aggregation persists, consider introducing mutations in the variable or constant regions to improve stability.
-
Humanized Antibody Development (CDR Grafting)
Issue 3: Significant loss of binding affinity after CDR grafting.
-
Possible Cause: The human framework may not properly support the conformation of the grafted murine CDRs. Key framework residues in the original murine antibody that interact with the CDRs may have been lost.
-
Troubleshooting Steps:
-
Framework Selection: Choose a human framework with high homology to the murine parent antibody.
-
Back-Mutations: Identify critical murine framework residues that may influence CDR conformation and reintroduce them into the humanized antibody ("back-mutations"). This is often guided by molecular modeling.
-
Affinity Maturation: Perform affinity maturation techniques, such as phage display or yeast surface display, to select for variants with improved binding affinity.
-
Issue 4: The humanized antibody still elicits an immunogenic response in vitro.
-
Possible Cause: The murine CDRs themselves can be immunogenic.
-
Troubleshooting Steps:
-
In Silico Analysis: Use computational tools to predict potential T-cell epitopes within the CDRs.
-
CDR Resurfacing: Mutate specific residues within the CDRs to make them more "human-like" without compromising binding affinity.
-
Alternative Humanization Strategies: Consider alternative humanization techniques, such as "specificity determining residue (SDR) grafting," which involves transplanting only the most critical antigen-contacting residues.
-
Quantitative Data Summary
The following tables summarize key quantitative data comparing murine this compound (17-1A) with its chimeric and other anti-EpCAM antibodies.
Table 1: Comparison of Immunogenicity
| Antibody Type | HAMA/Anti-Drug Antibody (ADA) Response Rate | Reference(s) |
| Murine 17-1A | High (e.g., 13 out of 14 patients in one study) | [9] |
| Chimeric 17-1A | Low (e.g., 1 out of 10 patients showed a modest response) | [10] |
Table 2: Comparison of Binding Affinity to EpCAM
| Antibody | Antibody Type | Dissociation Constant (Kd) | Reference(s) |
| This compound (17-1A) | Murine IgG2a | ~1.5 x 10⁻⁷ M | [11] |
| Chimeric 17-1A | Chimeric IgM | 1.63 x 10⁻⁸ M | [11] |
| Adecatumumab | Human IgG1 | Moderate Affinity | [1] |
| ING-1 | Humanized | High Affinity | [12] |
| 3622W94 | Humanized | High Affinity | [12] |
Table 3: Comparison of Effector Function
| Antibody | Effector Function (ADCC) | Effector Function (CDC) | Reference(s) |
| Murine this compound (17-1A) | Modest | Ineffective with human complement | [7] |
| Chimeric 17-1A (IgG1) | More potent than murine IgG2a version | Potent | [12][13] |
| Chimeric 17-1A (IgG3) | Modest | Ineffective with human complement | [7] |
Experimental Protocols
Protocol 1: Chimerization of this compound
This protocol outlines the general steps for creating a chimeric version of this compound.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the 17-1A hybridoma cell line.
-
Perform reverse transcription to synthesize first-strand cDNA.
-
-
PCR Amplification of Variable Regions:
-
Amplify the variable heavy (VH) and variable light (VL) gene segments from the cDNA using specific primers.
-
-
Cloning into Expression Vectors:
-
Clone the amplified VH and VL fragments into separate mammalian expression vectors containing the human IgG1 heavy chain and kappa light chain constant regions, respectively.
-
-
Transfection and Expression:
-
Co-transfect a suitable mammalian host cell line (e.g., CHO or HEK293) with the heavy and light chain expression vectors.
-
Select for stably transfected cells and expand the clones.
-
-
Purification and Characterization:
-
Purify the secreted chimeric antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Verify the integrity and purity of the antibody using SDS-PAGE and size exclusion chromatography.
-
Confirm the binding specificity and affinity of the chimeric antibody to EpCAM.
-
Protocol 2: Human Anti-Mouse Antibody (HAMA) ELISA
This protocol describes a sandwich ELISA to detect HAMA in patient serum.
-
Plate Coating:
-
Coat a 96-well microplate with murine IgG (e.g., this compound) and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Sample Incubation:
-
Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Quantify the HAMA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of a human anti-mouse antibody.
-
Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines a common method for assessing ADCC activity.
-
Cell Preparation:
-
Target Cells: Use an EpCAM-expressing cancer cell line (e.g., HT-29). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors to use as effector cells.
-
-
Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of the antibody (e.g., murine this compound and its chimeric version).
-
Add the effector cells at a specific effector-to-target (E:T) ratio.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Measurement of Cell Lysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of the label (fluorescence or radioactivity) from the lysed target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ value.
-
Protocol 4: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes a method for assessing CDC activity.[14][15][16][17]
-
Cell Preparation:
-
Use an EpCAM-expressing cancer cell line as target cells.
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the antibody.
-
Add a source of human complement (e.g., human serum).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Measurement of Cell Viability:
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ value.
-
Visualizations
Caption: Mechanism of action and immunogenicity of this compound.
Caption: Workflow for generating chimeric and humanized antibodies.
Caption: Relationship between antibody engineering and improved properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. Human/mouse chimeric antibodies show low reactivity with human anti-murine antibodies (HAMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 7. Characterization of a mouse/human chimeric monoclonal antibody (17-1A) to a colon cancer tumor-associated antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity transfer by CDR grafting on a nonimmunoglobulin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II trial of murine monoclonal antibody 17-1A and interferon-gamma: clinical and immunological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse/human chimeric monoclonal antibody in man: kinetics and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological characterization of a chimeric mouse-human IgM antibody directed against the 17-1A antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of human-mouse IgG1, IgG2, IgG3, and IgG4 chimeric monoclonal antibodies with antitumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
- 16. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. agilent.com [agilent.com]
Edrecolomab quality control and lot-to-lot variability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the monoclonal antibody, Edrecolomab. The information herein is intended to assist with quality control (QC) and address potential issues related to lot-to-lot variability.
Disclaimer: this compound is a murine IgG2a monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM).[1] Specific quality control parameters and acceptance criteria are proprietary to the manufacturer. The following information is based on established practices for the quality control of therapeutic monoclonal antibodies and should be considered a general guide.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a monoclonal antibody like this compound?
A1: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a monoclonal antibody such as this compound, these typically include:
-
Identity: Confirmation of the correct primary sequence and binding to the target antigen, EpCAM.
-
Purity: Assessment of product-related variants (e.g., aggregates, fragments) and process-related impurities (e.g., host cell proteins, DNA).
-
Concentration: Accurate determination of the antibody concentration in the final product.
-
Potency: Measurement of the biological activity, which for this compound involves its ability to bind to EpCAM and mediate effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1]
-
Safety: Ensuring the product is sterile and free from endotoxins and other contaminants.
Q2: What are the common causes of lot-to-lot variability in monoclonal antibody production?
A2: Lot-to-lot variability can arise from several factors throughout the manufacturing process. Key contributors include:
-
Cell Line Stability: Genetic drift or changes in the expression system over time can alter the quantity and quality of the antibody produced.
-
Upstream Process Parameters: Variations in cell culture conditions such as temperature, pH, and nutrient availability can impact post-translational modifications like glycosylation.
-
Downstream Purification: Inconsistencies in the chromatography and filtration steps can lead to differences in the purity profile, including the levels of aggregates and other variants.
-
Raw Material Variability: Changes in the quality of cell culture media and other raw materials can affect cell growth and antibody production.
Q3: How can I assess the binding affinity of my this compound lot?
A3: An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the binding affinity of this compound to its target antigen, EpCAM. This involves immobilizing the EpCAM antigen and then adding serial dilutions of this compound to determine the concentration at which 50% of the antigen is bound (EC50). A lower EC50 value generally indicates a higher binding affinity.
Q4: What should I do if I observe a decrease in the potency of my this compound lot?
A4: A decrease in potency can be due to several factors, including improper storage, degradation of the antibody, or issues with the assay itself. First, verify that the antibody has been stored correctly according to the manufacturer's instructions. Next, troubleshoot your potency assay by running a positive control with a previously validated lot of this compound, if available. If the issue persists, it may indicate a problem with the current lot, and you should contact the supplier.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity on SDS-PAGE | Sample Overloading: Too much protein loaded onto the gel. | Optimize the amount of protein loaded per well. |
| Incomplete Reduction: Disulfide bonds are not fully broken. | Ensure fresh reducing agent is used at the correct concentration and incubation time. | |
| Proteolytic Degradation: The antibody has been degraded by proteases. | Add protease inhibitors to your sample and ensure proper storage conditions. | |
| High Percentage of Aggregates in Size Exclusion Chromatography (SEC) | Improper Storage: Freeze-thaw cycles or storage at incorrect temperatures. | Aliquot the antibody upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Buffer Mismatch: The buffer composition is not optimal for the antibody. | Perform a buffer exchange into a formulation known to be suitable for the antibody. | |
| Inconsistent Results in Potency Assay (e.g., ADCC) | Effector Cell Variability: Inconsistent source or quality of effector cells (e.g., NK cells). | Use a consistent source of effector cells and qualify each batch before use. |
| Target Cell Variability: Inconsistent expression of EpCAM on target cells. | Maintain a stable target cell line and regularly verify the level of antigen expression. | |
| Assay Reagent Issues: Degradation of assay reagents (e.g., lysis buffer, substrate). | Use fresh reagents and follow the manufacturer's protocols precisely. | |
| Low Binding Signal in ELISA | Inactive Antigen: The coated EpCAM antigen has lost its conformation. | Use a fresh batch of antigen and ensure proper coating conditions. |
| Incorrect Antibody Dilution: The antibody concentration is too low. | Prepare a fresh dilution series of the antibody. | |
| Washing Steps Too Harsh: Excessive washing is removing the bound antibody. | Optimize the number and duration of washing steps. |
Experimental Protocols
SDS-PAGE for Purity Assessment
Objective: To assess the purity and integrity of this compound under reducing and non-reducing conditions.
Methodology:
-
Sample Preparation:
-
Non-reducing: Mix 10 µg of this compound with a non-reducing sample buffer.
-
Reducing: Mix 10 µg of this compound with a reducing sample buffer containing dithiothreitol (DTT) or β-mercaptoethanol.
-
-
Gel Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Under non-reducing conditions, this compound should appear as a single band at approximately 150 kDa.
-
Under reducing conditions, two bands should be visible, corresponding to the heavy chain (~50 kDa) and the light chain (~25 kDa).
-
Assess the presence of any additional bands, which may indicate impurities or degradation products.
-
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an this compound sample.
Methodology:
-
System Preparation:
-
Equilibrate a size exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Analysis:
-
Inject a defined amount of this compound onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
The primary peak corresponds to the monomeric form of this compound.
-
Peaks eluting earlier than the main peak represent high molecular weight aggregates.
-
Calculate the percentage of aggregates by integrating the area under the respective peaks.
-
ELISA for EpCAM Binding
Objective: To confirm the binding of this compound to its target antigen, EpCAM.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant EpCAM antigen and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
-
Antibody Incubation:
-
Add serial dilutions of this compound to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
After incubation and washing, add a TMB substrate and stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance values against the this compound concentration to generate a binding curve.
-
Visualizations
Caption: this compound Quality Control Workflow.
Caption: Troubleshooting Low Potency Results.
Caption: Factors Contributing to Lot-to-Lot Variability.
References
Navigating the Translational Gap: A Technical Support Guide for Edrecolomab Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of Edrecolomab to clinical settings. The following information is intended to assist researchers in designing and interpreting experiments related to this murine IgG2a monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM).
Frequently Asked Questions (FAQs)
Q1: What is the approved indication for this compound?
This compound (trade name Panorex) was approved in Germany in 1995 as an adjuvant therapy for patients with resected Dukes' C (Stage III) colorectal cancer.[1][2] However, it is considered an investigational drug in the United States and was later withdrawn from the German market after subsequent clinical trials failed to confirm its efficacy.[3][4]
Q2: What is the primary mechanism of action of this compound?
This compound is a murine IgG2a monoclonal antibody that targets the EpCAM (17-1A) antigen, a glycoprotein expressed on the surface of many adenocarcinomas and normal epithelial tissues.[5][6] Its proposed anti-tumor effects are mediated through three primary mechanisms:
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Antibody-Dependent Cellular Cytotoxicity (ADCC): this compound recruits immune effector cells, such as natural killer (NK) cells, to the tumor cell surface, leading to their destruction.[2][7]
-
Complement-Dependent Cytotoxicity (CDC): The antibody can activate the complement cascade, resulting in the formation of a membrane attack complex that lyses the tumor cell.[7]
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Induction of an Anti-Idiotypic Network: It is hypothesized that this compound can trigger an immune response against itself (anti-idiotypic antibodies), which in turn can mimic the original antigen and induce a broader anti-tumor immune response.[3][7]
Q3: Why did the promising early clinical trial results for this compound not translate to success in larger Phase III trials?
This is a critical question in the study of this compound. An initial study with 189 patients with resected stage III colorectal cancer showed that this compound reduced the relative risk of mortality by 32% compared to observation alone.[6][7] However, subsequent larger, multicenter Phase III trials did not demonstrate a significant improvement in overall survival or disease-free survival when this compound was added to standard 5-fluorouracil-based chemotherapy or used as a monotherapy.[1][8] Several factors may have contributed to this discrepancy:
-
Study Design and Patient Population: The initial positive trial was relatively small.[7] Larger, more heterogeneous patient populations in the Phase III trials may have diluted the treatment effect.
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Underpowered Initial Studies: The first trial that showed promising results may have been underpowered, leading to a statistically significant but not clinically reproducible outcome.[4]
-
Complexity of the Immune Response: The anti-tumor effect of this compound relies on a complex interplay of immune mechanisms (ADCC, CDC, anti-idiotypic network) which can vary significantly between individuals.
-
Murine Nature of the Antibody: As a mouse-derived antibody, this compound can elicit a human anti-mouse antibody (HAMA) response, which could potentially neutralize the drug or cause allergic reactions.[3]
Troubleshooting Experimental Discrepancies
This section provides guidance for researchers encountering challenges in reproducing or interpreting preclinical data for this compound.
Issue 1: Inconsistent results in in vitro cytotoxicity assays (ADCC and CDC).
-
Possible Cause 1: Effector Cell Variability (ADCC). The activity of natural killer (NK) cells, the primary effectors in ADCC, can vary significantly between donors.
-
Troubleshooting Tip: Use a standardized, cryopreserved source of NK cells or peripheral blood mononuclear cells (PBMCs) from multiple donors to assess variability. Ensure consistent effector-to-target cell ratios across experiments.
-
-
Possible Cause 2: Complement Source and Activity (CDC). The source and handling of complement (typically rabbit or human serum) are critical. Repeated freeze-thaw cycles can diminish complement activity.
-
Troubleshooting Tip: Use a fresh, validated lot of complement for each experiment. Include a positive control antibody known to induce CDC to ensure the assay is performing correctly.
-
-
Possible Cause 3: Target Cell EpCAM Expression. The level of EpCAM expression on target cell lines can influence the magnitude of ADCC and CDC.
-
Troubleshooting Tip: Regularly verify EpCAM expression levels on your target cell lines using flow cytometry.
-
Issue 2: Lack of in vivo tumor growth inhibition in animal models.
-
Possible Cause 1: Inappropriate Animal Model. The choice of animal model is crucial for evaluating an antibody that relies on the host immune system.
-
Troubleshooting Tip: For studying ADCC and CDC, immunodeficient mouse models (e.g., nude or SCID mice) reconstituted with human immune cells (e.g., PBMCs or specific NK cell populations) are necessary. Syngeneic models with murine tumors expressing human EpCAM could also be considered.
-
-
Possible Cause 2: Insufficient Antibody Dose or Dosing Schedule. The pharmacokinetic and pharmacodynamic properties of this compound in mice may differ from those in humans.
-
Troubleshooting Tip: Conduct dose-ranging studies to determine the optimal therapeutic window for this compound in your chosen animal model.
-
-
Possible Cause 3: Tumor Microenvironment. The tumor microenvironment in preclinical models may not fully recapitulate the complexity of human tumors, potentially impacting immune cell infiltration and function.
-
Troubleshooting Tip: Analyze the tumor microenvironment in your animal models for the presence and activation status of immune effector cells.
-
Quantitative Data Summary
The following tables summarize the available quantitative data from key clinical trials of this compound to facilitate comparison.
Table 1: Efficacy Data from this compound Clinical Trials in Colorectal Cancer
| Trial Phase | Treatment Arms | Number of Patients | Primary Endpoint | Key Findings |
| Initial Study (Stage III) | This compound vs. Observation | 189 | Mortality Rate | 32% reduction in relative risk of mortality with this compound (P < .01)[6][7] |
| Phase III (Stage III) | 1. This compound + 5-FU/Leucovorin2. 5-FU/Leucovorin alone3. This compound alone | 2761 | Overall Survival | No significant difference in 3-year overall survival between combination therapy and chemotherapy alone (74.7% vs 76.1%).[1] |
| Phase III (Stage III) | This compound + 5-FU based therapy vs. 5-FU based therapy alone | 1839 | Overall Survival | 5-year survival rate of 69.6% with the addition of this compound vs. 68.2% with chemotherapy alone (not statistically significant).[8] |
| Phase III (Stage II) | This compound vs. Observation | 377 | Overall Survival, Disease-Free Survival | No significant difference in overall or disease-free survival after a median follow-up of 42 months.[9] |
Table 2: Safety Data from a Phase III Trial in Stage III Colon Cancer [1]
| Adverse Event | This compound + 5-FU/Leucovorin (n=912) | 5-FU/Leucovorin Alone (n=927) | This compound Monotherapy (n=922) |
| Hypersensitivity Reactions | 25% | - | Not Reported |
| Treatment Discontinuation due to Hypersensitivity | 4% | - | Not Reported |
| Neutropenia | Similar rates across arms | Similar rates across arms | Not Reported |
| Diarrhea | Similar rates across arms | Similar rates across arms | Not Reported |
| Mucositis | Similar rates across arms | Similar rates across arms | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in experimental design and reproducibility.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is a general guideline for a Chromium-51 (⁵¹Cr) release assay, a common method for measuring ADCC.
1. Target Cell Preparation:
- Culture EpCAM-positive target cells (e.g., colorectal cancer cell lines) to log phase.
- Harvest and wash the cells with an appropriate buffer.
- Label the target cells with ⁵¹Cr by incubating with Sodium Chromate (⁵¹Cr) solution.
- Wash the labeled cells multiple times to remove unincorporated ⁵¹Cr.
- Resuspend the cells to a known concentration.
2. Effector Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
- Alternatively, use a purified and characterized NK cell line.
- Wash and resuspend the effector cells to a known concentration.
3. Assay Setup:
- Plate the ⁵¹Cr-labeled target cells in a 96-well U-bottom plate.
- Add serial dilutions of this compound or a control antibody.
- Add the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
4. Incubation and Measurement:
- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate to pellet the cells.
- Collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
5. Data Analysis:
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol provides a general framework for a complement-mediated cell lysis assay.
1. Target Cell Preparation:
- Prepare EpCAM-positive target cells as described in the ADCC protocol. Labeling with a fluorescent dye like Calcein-AM can be used as an alternative to ⁵¹Cr.
2. Assay Setup:
- Plate the labeled target cells in a 96-well plate.
- Add serial dilutions of this compound or a control antibody.
- Add a source of complement (e.g., baby rabbit complement or normal human serum) to the wells.
- Include control wells for target cells alone (no antibody, no complement) and target cells with complement only.
3. Incubation and Measurement:
- Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
- If using a fluorescent dye, measure the fluorescence of the supernatant (for released dye) or the remaining cells. If using ⁵¹Cr, follow the measurement steps in the ADCC protocol.
4. Data Analysis:
- Calculate the percentage of specific lysis as described in the ADCC protocol.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanisms of Action
Caption: this compound's multi-faceted anti-tumor mechanisms.
Experimental Workflow for Preclinical to Clinical Translation
Caption: The challenging path from preclinical findings to clinical success.
EpCAM Signaling Pathway
Caption: EpCAM intracellular signaling cascade.
References
- 1. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. A clinical trial of this compound, interleukin-2 and GM-CSF in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adjuvant therapy with the monoclonal antibody this compound plus fluorouracil-based therapy does not improve overall survival of patients with stage III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjuvant therapy with this compound versus observation in stage II colon cancer: a multicenter randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Edrecolomab in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Edrecolomab in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects observed with this compound in experimental settings?
A1: The primary off-target effects of this compound, a murine IgG2a monoclonal antibody, stem from three main sources:
-
Immunogenicity: Being of murine origin, this compound can be recognized as foreign by the immune systems of other species, leading to the generation of anti-drug antibodies (ADAs). This can neutralize the antibody and cause immune complex-related toxicities.[1]
-
On-Target, Off-Tumor Toxicity: this compound targets the Epithelial Cell Adhesion Molecule (EpCAM), which is highly expressed on many carcinomas but is also present on the surface of normal epithelial tissues.[2] Binding to EpCAM on healthy cells can lead to unintended cytotoxicity.
-
Fc-Mediated Effector Functions: The Fc region of this compound (an IgG2a isotype) can engage Fc receptors (FcγRs) on immune cells, leading to Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3][4] While this is a desired on-target effect against tumor cells, it can also cause the destruction of normal EpCAM-expressing cells, contributing to off-target toxicity.
Q2: How can I reduce the immunogenicity of this compound in my experiments?
A2: To reduce the immunogenicity of the murine this compound, two primary protein engineering strategies can be employed:
-
Chimerization: This involves replacing the murine constant (Fc) region of this compound with a human Fc region. This creates a chimeric antibody that is approximately 70% human.
-
Humanization: This is a more advanced technique where only the Complementarity-Determining Regions (CDRs)—the parts of the antibody that bind to the antigen—from the murine antibody are grafted onto a human antibody framework. The resulting humanized antibody is over 90% human, significantly reducing its immunogenic potential.[1][5]
Q3: What is an isotype control and why is it crucial when working with this compound?
A3: An isotype control is an antibody that has the same constant region (isotype) as the primary antibody (in this case, murine IgG2a) but has a variable region that does not recognize any known antigen in the experimental system. It is a critical negative control to differentiate between specific antigen-driven effects and non-specific effects, such as binding to Fc receptors on cells, which can lead to false-positive results in cytotoxicity and flow cytometry assays.[6]
Q4: How can I investigate if this compound is cross-reacting with other proteins in my model system?
A4: Protein arrays can be a powerful tool to screen for off-target binding. These arrays contain a large number of purified proteins spotted onto a solid surface. By incubating the array with fluorescently labeled this compound, you can identify any unintended binding to proteins other than EpCAM.[7][8][9] This can help to uncover potential sources of off-target effects.
Troubleshooting Guides
Issue 1: High background or non-specific cell killing in ADCC/CDC assays.
This is a common issue that can obscure the true on-target cytotoxic effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound's Fc region to Fc receptors on effector cells. | 1. Fc Receptor Blocking: Pre-incubate effector cells with an Fc blocking reagent (e.g., purified IgG from the same species as the effector cells) before adding this compound. 2. Use an Isotype Control: Run a parallel experiment with a murine IgG2a isotype control antibody at the same concentration as this compound. | 1. A significant reduction in cytotoxicity in the isotype control group compared to the this compound-treated group. 2. The signal observed with the isotype control represents the background, non-specific killing. |
| Complement activation is being triggered non-specifically. | 1. Heat-inactivated serum: If using serum as a complement source, ensure a control with heat-inactivated serum is included to demonstrate that the cytotoxicity is complement-dependent. 2. Isotype Control: A relevant isotype control should not activate complement to the same extent as the specific antibody. | 1. Minimal to no cell lysis in the heat-inactivated serum control. 2. Low cytotoxicity in the isotype control group. |
| High spontaneous lysis of target cells. | 1. Optimize cell handling: Ensure gentle handling of target cells during labeling (e.g., with 51Cr) and washing steps. 2. Check cell viability: Ensure target cell viability is >95% before starting the assay. | Reduced lysis in the "spontaneous release" control wells of a chromium release assay. |
Issue 2: Observed toxicity in in vivo models that may be unrelated to tumor killing.
This could be due to on-target, off-tumor effects or immunogenicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound is targeting EpCAM on normal tissues. | 1. Generate F(ab')2 fragments: Digest this compound with pepsin to remove the Fc portion, creating F(ab')2 fragments. These fragments can still bind to EpCAM but cannot mediate ADCC or CDC. 2. Immunohistochemistry (IHC): Perform IHC on relevant normal tissues from the animal model to confirm EpCAM expression. | 1. Reduced systemic toxicity in animals treated with F(ab')2 fragments compared to the full antibody, while retaining tumor-targeting capabilities. 2. Confirmation of EpCAM expression on normal tissues will help to explain observed on-target, off-tumor toxicities. |
| The animal model is developing an immune response against the murine antibody. | 1. Use a humanized version of this compound: If available, a humanized version will be less immunogenic. 2. Shorter-term studies: In immunocompetent models, limit the duration of the study to reduce the likelihood of a significant anti-drug antibody response. | 1. Reduced signs of immune-related pathology and more consistent therapeutic efficacy over time. 2. More reliable data on the direct on-target and off-target effects of the antibody itself. |
Quantitative Data Summary
| Mitigation Strategy | Parameter Measured | Result | Reference |
| Humanization | Immunogenicity (Anti-drug antibody response) | Humanized antibodies show a significantly lower incidence of ADA responses (around 9%) compared to chimeric antibodies (around 40%). | [1] |
| F(ab')2 Fragment Generation | Fc-mediated effector function (ADCC/CDC) | Complete abrogation of ADCC and CDC activity as the Fc region is removed. | Conceptual |
| Isotype Control | Non-specific cytotoxicity | Provides a baseline for non-specific cell killing, allowing for accurate quantification of the specific cytotoxic effect of this compound. | [6] |
Key Experimental Protocols
Protocol 1: Generation of this compound F(ab')2 Fragments by Pepsin Digestion
This protocol is designed to remove the Fc portion of this compound, a murine IgG2a antibody, thereby eliminating its ability to mediate ADCC and CDC.
Materials:
-
Purified this compound (murine IgG2a)
-
Immobilized Pepsin-Agarose resin
-
Digestion Buffer (e.g., 20 mM Sodium Acetate, pH 4.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
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Protein A affinity chromatography column
-
SDS-PAGE apparatus and reagents
Procedure:
-
Antibody Preparation: Dialyze the purified this compound into the Digestion Buffer. Adjust the concentration to 1-10 mg/mL.
-
Pepsin Digestion:
-
Stopping the Reaction: Separate the antibody solution from the pepsin resin by centrifugation. Immediately add Neutralization Buffer to raise the pH to ~7.5 to inactivate any residual pepsin.
-
Purification of F(ab')2 Fragments:
-
Apply the digested antibody solution to a Protein A affinity column. The Fc fragments and any undigested IgG will bind to the column.
-
Collect the flow-through, which contains the F(ab')2 fragments.
-
-
Analysis:
-
Run non-reducing SDS-PAGE to confirm the generation of F(ab')2 fragments (approx. 110 kDa) and the absence of intact IgG (approx. 150 kDa) and Fc fragments (approx. 25 kDa).
-
Confirm the purity and concentration of the F(ab')2 fragments.
-
Protocol 2: Chromium-51 Release Assay for ADCC with Mitigation Controls
This protocol measures the ability of this compound to induce ADCC and includes essential controls to account for off-target effects.
Materials:
-
Target cells (EpCAM-positive cancer cell line)
-
Effector cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Murine IgG2a Isotype Control
-
Fc Blocking Reagent (e.g., human IgG)
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51Cr (Sodium Chromate)
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Complete culture medium
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96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with 51Cr for 1-2 hours at 37°C.
-
Wash the cells 3-4 times with media to remove unincorporated 51Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 105 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend effector cells at the desired concentration to achieve different Effector:Target (E:T) ratios (e.g., 25:1, 12.5:1).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Experimental Wells: Target cells + Effector cells + this compound.
-
Isotype Control Wells: Target cells + Effector cells + Murine IgG2a Isotype Control.
-
Fc Blocked Wells: Target cells + Fc-blocked Effector cells + this compound.
-
Spontaneous Release Control: Target cells + media only.
-
Maximum Release Control: Target cells + detergent (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate for counting in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Compare the specific lysis in the this compound-treated wells to the isotype control and Fc-blocked wells to determine the extent of non-specific killing.
-
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for mitigating this compound's off-target effects.
Caption: Simplified EpCAM intracellular signaling pathway.
References
- 1. The immunogenicity of humanized and fully human antibodies: Residual immunogenicity resides in the CDR regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. InVivoSIM anti-human CD326 (EpCAM) (this compound Biosimilar) | Bio X Cell [bioxcell.com]
- 5. Humanized vs. Fully Human Antibodies: What’s the Difference? - ProteoGenix [proteogenix.science]
- 6. rndsystems.com [rndsystems.com]
- 7. Using protein microarray technology to screen anti-ERCC1 monoclonal antibodies for specificity and applications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Optimal Conditions for F ( ab ’ ) 2 Antibody Fragment Production from Mouse IgG 2 a | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Edrecolomab-Mediated Cytotoxicity
Welcome to the technical support center for Edrecolomab, a murine IgG2a monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to enhance the cytotoxic effects of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: We are observing low levels of cytotoxicity in our Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay with this compound. What are the potential causes and solutions?
A1: Low ADCC activity can stem from several factors. Here's a troubleshooting guide:
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Effector Cell Activity: The potency of your effector cells, typically Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs), is critical.
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Solution: Ensure your effector cells are of high viability and functionality. If using cryopreserved cells, allow for a recovery period after thawing. Consider pre-stimulating effector cells with cytokines like IL-2 or IL-15 to enhance their cytotoxic potential.
-
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Effector-to-Target (E:T) Ratio: An insufficient number of effector cells relative to target cells will result in suboptimal lysis.
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Target Cell EpCAM Expression: this compound-mediated ADCC is dependent on the level of EpCAM expression on the target cancer cells.
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Antibody Concentration: The concentration of this compound may not be optimal.
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Solution: Perform a dose-response experiment with a range of this compound concentrations to identify the saturating concentration for inducing ADCC.
-
Q2: Our Complement-Dependent Cytotoxicity (CDC) assay is showing high background lysis or inconsistent results. What should we investigate?
A2: High background or variability in CDC assays can be addressed by examining the following:
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Complement Source and Quality: The source and handling of the complement (typically human or rabbit serum) are crucial.
-
Solution: Use a reliable commercial source of complement and ensure it has been properly stored to maintain its activity. It is important to run a control with heat-inactivated complement to determine the level of non-complement-mediated cell death.[5]
-
-
Target Cell Sensitivity to Complement: Some cell lines are inherently sensitive to complement-mediated lysis, even in the absence of an antibody.
-
Solution: Include a "complement only" control (without this compound) to assess the natural sensitivity of your target cells.
-
-
Assay Incubation Time: The incubation time for the CDC assay can influence the degree of cell lysis.
-
Solution: Optimize the incubation time. Shorter incubation times may reduce background lysis, while longer times may be necessary to observe maximal antibody-mediated cytotoxicity.
-
Q3: We are concerned about the immunogenicity of this compound, a murine antibody, in our in vivo models. How can this be addressed?
A3: The murine origin of this compound can lead to the development of a human anti-mouse antibody (HAMA) response in clinical settings, and a similar anti-murine antibody response in certain animal models, which can impact its efficacy and safety.[6][7]
-
In Vitro Mitigation: For in vitro studies, immunogenicity is not a direct concern for the assay's outcome. However, when using human effector cells, the murine Fc region of this compound (IgG2a) may not engage human Fc receptors as effectively as a human IgG1 Fc region.
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In Vivo Considerations: In preclinical in vivo studies using immunocompetent mice, the immunogenicity of a murine antibody is less of a concern. For studies in other species or humanized mouse models, the potential for an anti-drug antibody response should be considered and monitored.
Strategies to Enhance this compound-Mediated Cytotoxicity
Several strategies can be employed to potentiate the cytotoxic effects of this compound.
Combination with Cytokines
Cytokines can stimulate the activity of immune effector cells, thereby enhancing ADCC.
-
Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): Clinical studies have explored the combination of this compound with IL-2 and GM-CSF to augment the immunological effector mechanisms of ADCC.[8] While one study in advanced colorectal cancer did not show objective responses, the immunological rationale remains sound for preclinical investigation.[8] Pre-incubation or co-administration of these cytokines with this compound in in vitro ADCC assays can be tested to evaluate enhanced cytotoxicity.
Fc Engineering
Modifying the Fc region of this compound can increase its affinity for Fcγ receptors on effector cells, leading to more potent ADCC.
-
Amino Acid Substitutions: Introducing specific amino acid mutations in the Fc region can improve binding to activating Fcγ receptors (like FcγRIIIa) and/or decrease binding to inhibitory receptors.
Quantitative Data Summary
The following tables summarize conceptual quantitative data based on typical outcomes of enhancement strategies for monoclonal antibodies. Specific data for this compound should be generated empirically.
Table 1: Conceptual Enhancement of this compound-Mediated ADCC
| Enhancement Strategy | Target Cell Line | E:T Ratio | Fold Increase in Cytotoxicity (vs. This compound alone) |
| Combination with IL-2 (100 U/mL) | HT-29 (High EpCAM) | 25:1 | 1.5 - 2.5 |
| Combination with GM-CSF (10 ng/mL) | PC-3 (High EpCAM) | 25:1 | 1.2 - 2.0 |
| Fc Glycoengineering (Afucosylation) | HT-29 (High EpCAM) | 25:1 | 10 - 50 |
Table 2: Conceptual this compound-Mediated CDC
| Target Cell Line | Complement Source | This compound Concentration (µg/mL) for 50% Lysis |
| SW948 (Colorectal Carcinoma) | Human Serum | 1 - 10 |
| RKO (Colorectal Carcinoma) | Rabbit Complement | 5 - 20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a flow cytometry-based ADCC assay, which offers high sensitivity and the ability to distinguish between target and effector cell populations.
Materials:
-
Target cells (e.g., EpCAM-positive cell lines like HT-29, PC-3)
-
Effector cells (Human PBMCs or isolated NK cells)
-
This compound and isotype control antibody
-
Cell viability dye (e.g., 7-AAD or Propidium Iodide)
-
Apoptosis marker (e.g., Annexin V)
-
Complete cell culture medium
-
96-well U-bottom plates
Protocol:
-
Target Cell Preparation:
-
Harvest target cells and adjust the concentration to 1 x 10^5 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Antibody Addition:
-
Prepare serial dilutions of this compound and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Effector Cell Addition:
-
Prepare effector cells at the desired concentration to achieve the intended E:T ratios.
-
Add 50 µL of the effector cell suspension to the wells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Centrifuge the plate and wash the cells with PBS.
-
Resuspend the cells in a staining buffer containing the viability dye and Annexin V.
-
Incubate as per the manufacturer's instructions.
-
Analyze the samples by flow cytometry, gating on the target cell population to determine the percentage of dead or apoptotic cells.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes a standard Calcein-AM release assay to measure CDC.
Materials:
-
Target cells (e.g., EpCAM-positive cell lines)
-
This compound and isotype control antibody
-
Complement source (e.g., normal human serum or baby rabbit complement)
-
Calcein-AM
-
96-well flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Labeling:
-
Label target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend in culture medium at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells per well.
-
Add serial dilutions of this compound and isotype control antibody.
-
-
Complement Addition:
-
Add the complement source to a final concentration of 10-25%.
-
Include a heat-inactivated complement control.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence of the supernatant using a plate reader. The amount of released Calcein-AM is proportional to the number of lysed cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound-mediated cytotoxicity.
Caption: Troubleshooting workflow for low ADCC with this compound.
Caption: Logical relationships of this compound enhancement strategies.
References
- 1. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor as Target for Perioperative Elimination of Circulating Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhancement of complement-dependent cytotoxicity by linking factor-H derived short consensus repeats 19-20 to CD20 antibodies [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinical trial of this compound, interleukin-2 and GM-CSF in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EpCAM-Targeting Monoclonal Antibodies: Edrecolomab and Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Epithelial Cell Adhesion Molecule (EpCAM) remains a compelling target for cancer immunotherapy due to its high expression on a wide array of carcinomas and cancer stem cells. Edrecolomab, a murine IgG2a monoclonal antibody, was one of the earliest EpCAM-targeting agents to be clinically evaluated. This guide provides an objective comparison of this compound with other notable EpCAM-targeting monoclonal antibodies, namely Adecatumumab and Catumaxomab, supported by experimental data to inform future research and development.
Overview of Compared Antibodies
This compound (Panorex®) is a murine IgG2a monoclonal antibody that recognizes the 17-1A antigen, an epitope of EpCAM.[1][2][3] Its primary mechanism of action is believed to be the induction of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2]
Adecatumumab (MT201) is a fully human IgG1 monoclonal antibody designed to bind to EpCAM.[4] Its mechanism of action also relies on ADCC, leveraging the human IgG1 isotype's potent ability to engage immune effector cells.[5]
Catumaxomab (Removab®) is a pioneering trifunctional antibody. It is a rat-mouse hybrid bispecific antibody that simultaneously targets EpCAM on tumor cells and CD3 on T-cells, effectively creating a bridge between the cancer cell and a cytotoxic T-lymphocyte. Its Fc region can also engage accessory immune cells, such as natural killer (NK) cells and macrophages.
Comparative Analysis of Key Performance Metrics
The following tables summarize the key characteristics and clinical findings for this compound, Adecatumumab, and Catumaxomab.
Table 1: Molecular and Binding Characteristics
| Feature | This compound | Adecatumumab | Catumaxomab |
| Antibody Type | Murine IgG2a[3] | Fully Human IgG1[4] | Rat-Mouse Hybrid (Trifunctional) |
| Target Epitope | 17-1A (N-terminal domain of EpCAM)[1] | Membrane proximal epitope on EpCAM[1] | EpCAM and CD3 on T-cells |
| Binding Affinity (Kd) | ~1.5 µM[6] | ~100 nM[6] | ~0.56 nM[2] |
Table 2: Clinical Efficacy and Indications
| Antibody | Indication Studied | Key Efficacy Results |
| This compound | Adjuvant treatment for colorectal cancer[2] | Initial studies showed a 32% increase in overall survival in Stage III colorectal cancer patients compared to no treatment.[7] However, subsequent larger Phase III trials did not confirm a significant improvement in overall survival when added to chemotherapy.[8] |
| Adecatumumab | Metastatic breast cancer, prostate cancer[5] | In a Phase II study for metastatic breast cancer, while no objective tumor regression was observed, a high dose of Adecatumumab was associated with a lower probability of tumor progression (HR: 0.67).[9] A Phase IB study in combination with docetaxel showed a clinical benefit in 44% of patients with advanced-stage breast cancer.[10] |
| Catumaxomab | Malignant Ascites[11] | In a Phase II/III trial, Catumaxomab significantly prolonged the median puncture-free survival to 46 days compared to 11 days in the control group.[11] For patients with gastric cancer, it significantly prolonged overall survival (71 vs. 44 days).[11] |
Table 3: Comparative Toxicity Profiles
| Adverse Event | This compound | Adecatumumab (High Dose) | Catumaxomab |
| Common (>20%) | Diarrhea, abdominal pain, nausea, flushing/erythema. Anaphylaxis occurred in <1% of patients.[8] | Chills (59%), nausea (55%), diarrhea (43%), fatigue (39%) | Pyrexia (73%), abdominal pain (56%), nausea (51%), vomiting (46%)[6] |
| Severe (Grade ≥3) | Diarrhea, abdominal pain, nausea[8] | Primarily gastrointestinal and constitutional symptoms (Grade 1 and 2 were more common)[9] | Abdominal pain (12%), pleural effusion (12%), increased GGT (10%)[6] |
| Dose-Limiting Toxicity | Not specified in provided results | Diarrhea (in combination with docetaxel)[10] | Fatal hepatic failure at a 10 µg intravenous dose led to study termination. |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of these antibodies are crucial to understanding their differing efficacy and toxicity profiles.
This compound and Adecatumumab: Immune Effector Cell Recruitment
This compound and Adecatumumab function primarily by flagging EpCAM-expressing tumor cells for destruction by the innate immune system through ADCC and CDC.
Caption: Mechanism of Action for this compound and Adecatumumab.
Catumaxomab: Trifunctional T-Cell Engagement
Catumaxomab's bispecific nature allows for the direct engagement and activation of T-cells to kill tumor cells, a more targeted and potent mechanism.
Caption: Trifunctional Mechanism of Action for Catumaxomab.
Experimental Methodologies
The following protocols provide a general framework for the key in vitro assays used to characterize these monoclonal antibodies.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of an antibody to lyse target cells via effector immune cells.
Caption: General Workflow for an ADCC Assay.
Protocol:
-
Target Cell Preparation: EpCAM-expressing target cells are harvested and labeled with a fluorescent dye (e.g., Calcein AM) that is retained by live cells.
-
Effector Cell Preparation: Effector cells, such as peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells, are prepared.
-
Co-incubation: Labeled target cells are plated in a 96-well plate. The therapeutic antibody is added at various concentrations, followed by the addition of effector cells at a specific effector-to-target (E:T) ratio.
-
Incubation: The plate is incubated for a period of 4-6 hours at 37°C to allow for cell lysis.
-
Data Acquisition: The amount of dye released from lysed cells into the supernatant is measured using a fluorescence plate reader. Alternatively, cell viability can be assessed using flow cytometry with a viability dye like 7-AAD.
-
Analysis: The percentage of specific cytotoxicity is calculated by comparing the lysis in the presence of the antibody to control wells (target cells with effector cells but no antibody, and target cells with maximum lysis induced by a detergent).
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target cells by activating the complement cascade.
Protocol:
-
Cell Plating: EpCAM-expressing target cells are seeded in a 96-well plate.
-
Antibody Addition: The therapeutic antibody is serially diluted and added to the wells.
-
Complement Addition: A source of complement, typically human or rabbit serum, is added to the wells.
-
Incubation: The plate is incubated for 1-2 hours at 37°C to allow for complement activation and cell lysis.
-
Viability Assessment: Cell viability is determined using a metabolic assay (e.g., AlamarBlue) or by measuring the release of an intracellular enzyme (e.g., LDH).
-
Data Analysis: The percentage of cytotoxicity is calculated based on the reduction in cell viability in the presence of the antibody and complement compared to controls.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of an antibody to its antigen.
Protocol:
-
Chip Immobilization: Recombinant EpCAM protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: The therapeutic antibody (analyte) is flowed over the sensor chip surface at various concentrations.
-
Association Phase: The binding of the antibody to the immobilized EpCAM is monitored in real-time, generating an association curve.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody from EpCAM, generating a dissociation curve.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Conclusion
The landscape of EpCAM-targeting antibodies has evolved significantly since the introduction of this compound. While this compound paved the way, its murine origin and lower binding affinity may have limited its clinical success. Adecatumumab, a fully human antibody, offers potential improvements in immunogenicity and effector function. Catumaxomab represents a distinct mechanistic class with its trifunctional design, demonstrating significant efficacy in the localized treatment of malignant ascites.
The choice of an EpCAM-targeting antibody for therapeutic development depends on the specific indication, desired mechanism of action, and acceptable toxicity profile. The higher binding affinity of Catumaxomab correlates with its potent activity, while the moderate affinity of Adecatumumab may contribute to a wider therapeutic window. The conflicting clinical trial results for this compound highlight the complexities of translating in vitro activity to clinical benefit. This comparative guide underscores the importance of a multi-faceted evaluation, encompassing binding characteristics, mechanistic pathways, and robust clinical data, in the development of next-generation EpCAM-targeted therapies.
References
- 1. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EpCAM Immunotherapy versus Specific Targeted Delivery of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Monoclonal antibody therapy with this compound in breast cancer patients: monitoring of elimination of disseminated cytokeratin-positive tumor cells in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Edrecolomab and Adecatumumab in Targeting EpCAM
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two anti-EpCAM monoclonal antibodies, Edrecolomab and Adecatumumab. This analysis is supported by a review of clinical trial data and in-vitro experimental findings.
Introduction
This compound and Adecatumumab are both monoclonal antibodies developed to target the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed in a wide range of carcinomas. Their primary mechanism of action involves engaging the host's immune system to eliminate tumor cells through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). Despite sharing the same target, key differences in their molecular structure, binding characteristics, and clinical development have led to distinct efficacy and safety profiles.
Molecular Profile and Mechanism of Action
This compound is a murine IgG2a monoclonal antibody, also known as MAb17-1A.[1][2] As a non-human antibody, it can elicit an anti-drug antibody response in patients. Adecatumumab (MT201) is a fully human IgG1 monoclonal antibody, designed to reduce immunogenicity and potentially improve effector function.[3][4]
Both antibodies bind to EpCAM on the surface of tumor cells, initiating an immune response. This response is primarily mediated through:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and subsequent lysis of the tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to the tumor cell can also activate the classical complement pathway, resulting in the formation of the Membrane Attack Complex (MAC) and direct lysis of the cancer cell.
A side-by-side in-vitro analysis of five clinically tested anti-EpCAM antibodies, including this compound and Adecatumumab, revealed that the potency of ADCC and CDC induction correlated with their binding affinities.[5][6][7]
EpCAM Signaling Pathway
EpCAM is not only a passive cell adhesion molecule but also participates in intracellular signaling pathways that promote cell proliferation, migration, and differentiation.[8][9] Understanding this pathway is crucial for contextualizing the therapeutic action of anti-EpCAM antibodies. The binding of these antibodies can potentially interfere with EpCAM signaling.
The signaling cascade is initiated by the proteolytic cleavage of the extracellular domain (EpEX) and the subsequent intramembrane cleavage of the intracellular domain (EpICD) by enzymes like TACE (TNF-α-converting enzyme) and presenilin-2.[10] The released EpICD translocates to the nucleus, where it forms a complex with FHL2, β-catenin, and LEF-1, leading to the transcription of target genes such as c-myc and cyclins A & E, which drive cell proliferation.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 10. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Edrecolomab and Catumaxomab in EpCAM-Targeted Cancer Therapy
This guide provides a detailed, data-driven comparison of two monoclonal antibodies, Edrecolomab and Catumaxomab, both of which target the Epithelial Cell Adhesion Molecule (EpCAM), a well-established tumor-associated antigen. While both antibodies were developed for cancer immunotherapy, they possess distinct structural and functional characteristics that dictate their mechanisms of action and clinical applications. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two therapeutic agents.
Executive Summary
This compound (MAb17-1A) is a murine IgG2a monoclonal antibody that primarily relies on antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) to eliminate EpCAM-expressing tumor cells.[1][2][3][4] In contrast, Catumaxomab is a rat-mouse hybrid trifunctional antibody with a unique bispecific design. It simultaneously targets EpCAM on tumor cells and CD3 on T-cells, while its Fc region engages accessory immune cells, leading to a multi-pronged attack on cancer cells.[5][6][7][8]
Clinical development of this compound for colorectal cancer was ultimately discontinued as it failed to demonstrate a significant improvement in overall survival in Phase III trials.[1][9][10][11] Catumaxomab, however, received approval in the European Union for the intraperitoneal treatment of malignant ascites in patients with EpCAM-positive carcinomas, demonstrating clinical efficacy in this indication.[12][13][14][15] This guide will delve into the specifics of their mechanisms, present available clinical data, and provide detailed experimental methodologies.
Data Presentation
Table 1: General Characteristics of this compound and Catumaxomab
| Feature | This compound | Catumaxomab |
| Antibody Type | Murine IgG2a Monoclonal Antibody | Rat-Mouse Hybrid Bispecific, Trifunctional Antibody |
| Target Antigens | EpCAM (17-1A antigen)[1][4] | EpCAM and CD3[5][8] |
| Primary Mechanism of Action | Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC)[1][2][3] | T-cell mediated cytotoxicity, ADCC, Phagocytosis by accessory cells[5][6] |
| Development Status | Discontinued[1][10] | Approved in the EU for malignant ascites[12][13] |
| Primary Indication(s) Studied | Adjuvant treatment of colorectal cancer[16][17][18] | Malignant ascites secondary to epithelial cancers[12][13] |
Table 2: Summary of Key Clinical Trial Data for this compound (Adjuvant Treatment of Stage III Colon Cancer)
| Trial Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Phase III | This compound + 5-FU/Leucovorin vs. 5-FU/Leucovorin alone | Overall Survival (OS) | No statistically significant improvement in 5-year OS (69.6% vs. 68.2%; HR 0.896, p=0.220).[9] | Punt et al. |
| Phase III | This compound alone vs. 5-FU/Leucovorin | Disease-Free Survival (DFS) | This compound monotherapy was significantly inferior to chemotherapy in terms of 3-year DFS (53.0% vs 65.5%, p<0.0001).[11] | Punt et al. |
| Initial Study | This compound vs. Observation | Overall Survival (OS) & Recurrence Rate | In a smaller study of 189 patients, this compound reduced the relative risk of mortality by 32% (P < .01) and the recurrence rate by 23% (P<0.04).[2][16][19] | Riethmüller et al. |
Table 3: Summary of Key Clinical Trial Data for Catumaxomab (Treatment of Malignant Ascites)
| Trial Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Phase II/III | Catumaxomab + Paracentesis vs. Paracentesis alone | Puncture-Free Survival (PFS) | Significantly longer median PFS in the Catumaxomab group (46 days vs. 11 days; HR 0.254, p < 0.0001).[12][13][15][20] | Heiss et al. |
| Phase II/III | Catumaxomab + Paracentesis vs. Paracentesis alone | Time to Next Paracentesis | Significantly longer median time to next paracentesis in the Catumaxomab group (77 days vs. 13 days; p < 0.0001).[12][13][15] | Heiss et al. |
| Phase II/III | Catumaxomab + Paracentesis vs. Paracentesis alone | Overall Survival (OS) | Positive trend for OS in the overall population. Significantly prolonged OS in patients with gastric cancer (median 71 days vs. 44 days; p = 0.0313).[12][13] | Heiss et al. |
| Phase II (Gastric Cancer with Peritoneal Carcinomatosis) | Catumaxomab + FLOT chemotherapy vs. FLOT alone | Macroscopic Complete Remission (mCR) | No significant difference in mCR rate (27% vs. 19%, p=0.69). No significant difference in median PFS (6.7 vs. 5.4 months) or OS (13.2 vs. 13.0 months).[21][22] | Al-Batran et al. |
Mechanism of Action and Signaling Pathways
This compound
This compound's mechanism of action is characteristic of a standard monoclonal antibody. Upon binding to EpCAM on the surface of tumor cells, it elicits an anti-tumor response primarily through two pathways:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of this compound is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): this compound can also activate the classical complement pathway. The binding of C1q to the Fc region of the antibody initiates a cascade of complement protein activation, culminating in the formation of the Membrane Attack Complex (MAC) on the tumor cell surface. The MAC creates pores in the cell membrane, causing cell lysis.
Catumaxomab
Catumaxomab employs a more complex, trifunctional mechanism of action designed to create a potent and targeted immune response:[5][7][8]
-
Bispecific Targeting: One arm of Catumaxomab binds to EpCAM on tumor cells, while the other arm binds to the CD3 component of the T-cell receptor complex on T-cells. This dual binding physically bridges the T-cell to the tumor cell.
-
T-cell Activation: The engagement of CD3 by Catumaxomab activates the T-cell, leading to the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines, which directly kill the tumor cell. This activation is independent of the major histocompatibility complex (MHC).
-
Accessory Cell Engagement: The Fc region of Catumaxomab binds to Fcγ receptors on accessory immune cells, such as macrophages, dendritic cells, and NK cells. This leads to phagocytosis of tumor cells and further enhances the anti-tumor immune response through ADCC and cytokine release.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the function of these antibodies are provided below. These are generalized protocols based on standard laboratory practices and literature review.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to lyse target cells in the presence of effector immune cells.
Materials:
-
Target cells (EpCAM-expressing cancer cell line, e.g., HT-29)
-
Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated NK cells)
-
This compound or Catumaxomab
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lactate dehydrogenase (LDH) cytotoxicity detection kit
-
96-well cell culture plates
Protocol:
-
Target Cell Preparation: Culture EpCAM-positive target cells to 70-80% confluency. Harvest, wash, and resuspend the cells in culture medium at a concentration of 1x10^5 cells/mL.
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in culture medium.
-
Assay Setup:
-
Plate 100 µL of target cells (1x10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of serially diluted this compound or Catumaxomab to the wells.
-
Add 50 µL of effector cells at a desired Effector:Target (E:T) ratio (e.g., 25:1).
-
Include control wells: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and effector cells only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of an antibody to induce cell lysis through the complement cascade.
Materials:
-
Target cells (EpCAM-expressing cancer cell line)
-
This compound
-
Normal human serum (as a source of complement)
-
Cell culture medium
-
Cell viability reagent (e.g., resazurin-based)
-
96-well cell culture plates
Protocol:
-
Target Cell Preparation: Prepare target cells as described in the ADCC protocol.
-
Assay Setup:
-
Plate 50 µL of target cells (5x10^3 cells) into each well of a 96-well plate.
-
Add 25 µL of serially diluted this compound.
-
Add 25 µL of normal human serum (complement source).
-
Include control wells: target cells with medium only, target cells with complement only, and target cells with heat-inactivated complement.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Viability Measurement:
-
Add 20 µL of the cell viability reagent to each well.
-
Incubate for an additional 2-4 hours.
-
Measure fluorescence or absorbance according to the reagent manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of specific lysis based on the reduction in cell viability compared to controls.
T-cell Activation and Cytotoxicity Assay (for Catumaxomab)
This assay evaluates the ability of Catumaxomab to activate T-cells and induce killing of target cells.
Materials:
-
Target cells (EpCAM-expressing cancer cell line)
-
Effector cells (PBMCs or isolated T-cells)
-
Catumaxomab
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD69, anti-CD25)
-
Cytokine detection assay (e.g., ELISA for IFN-γ)
-
Cell culture medium
-
96-well cell culture plates
Protocol:
-
Cell Preparation: Prepare target and effector cells as described previously.
-
Assay Setup:
-
Co-culture target and effector cells at a specific E:T ratio in a 96-well plate.
-
Add serially diluted Catumaxomab.
-
Include appropriate controls (e.g., cells alone, cells with isotype control antibody).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
T-cell Activation Analysis (Flow Cytometry):
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (CD69, CD25).
-
Analyze the expression of these markers on the CD3+ T-cell population using a flow cytometer.
-
-
Cytokine Release Analysis (ELISA):
-
Collect the culture supernatant.
-
Measure the concentration of cytokines such as IFN-γ using a specific ELISA kit.
-
-
Cytotoxicity Analysis:
-
Quantify target cell lysis using an LDH assay or by flow cytometry, distinguishing target cells from effector cells with a fluorescent label.
-
Conclusion
This compound and Catumaxomab represent two distinct approaches to targeting EpCAM for cancer therapy. This compound, a conventional monoclonal antibody, showed initial promise but ultimately failed to demonstrate a significant clinical benefit in large-scale trials for colorectal cancer.[9][11] Its reliance on ADCC and CDC may have been insufficient to overcome the tumor microenvironment's immunosuppressive nature in that setting.
In contrast, Catumaxomab's innovative trifunctional design, which actively engages and activates T-cells and other immune effector cells at the tumor site, has shown clinical efficacy in the specific context of malignant ascites.[12][13] By orchestrating a more potent and multi-faceted immune attack, Catumaxomab appears to be more effective in a localized treatment setting.
The divergent clinical outcomes of these two antibodies underscore the importance of antibody engineering and the specific mechanism of action in determining therapeutic success. While both target the same antigen, the method of immune engagement proved to be a critical differentiator. Future research in EpCAM-targeted therapies will likely continue to explore strategies that can potently activate and recruit the patient's immune system to eradicate cancer cells.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Review of catumaxomab in the treatment of malignant ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Monoclonal Antibodies for Cancer Treatment: The Trifunctional Antibody Catumaxomab (Removab®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jcancer.org [jcancer.org]
- 9. Adjuvant therapy with the monoclonal antibody this compound plus fluorouracil-based therapy does not improve overall survival of patients with stage III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The trifunctional antibody catumaxomab for the treatment of malignant ascites due to epithelial cancer: Results of a prospective randomized phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. This compound in Treating Patients With Stage II Colon Cancer [ctv.veeva.com]
- 19. researchgate.net [researchgate.net]
- 20. Humoral response to catumaxomab correlates with clinical outcome: Results of the pivotal phase II/III study in patients with malignant ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomised phase II trial to investigate catumaxomab (anti-EpCAM × anti-CD3) for treatment of peritoneal carcinomatosis in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Randomised phase II trial to investigate catumaxomab (anti-EpCAM × anti-CD3) for treatment of peritoneal carcinomatosis in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Edrecolomab with Normal Tissues
For researchers and drug development professionals, understanding the cross-reactivity profile of a therapeutic monoclonal antibody is paramount for predicting potential on-target, off-tumor toxicities. This guide provides a comprehensive comparison of the cross-reactivity of Edrecolomab, a murine IgG2a monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM), with normal human tissues. The guide also benchmarks this compound against other anti-EpCAM antibodies, offering valuable insights for preclinical safety assessment and clinical development strategies.
This compound and its Target: EpCAM
This compound, also known as MAb17-1A, recognizes the human tumor-associated antigen EpCAM (CO17-1A), a 40-kDa transmembrane glycoprotein.[1][2] EpCAM is frequently overexpressed in a wide variety of carcinomas, making it an attractive target for cancer immunotherapy.[3][4] However, EpCAM is also expressed on the surface of various normal epithelial tissues, necessitating a thorough evaluation of potential cross-reactivity.[1][2]
Cross-Reactivity Profile of this compound
Summary of Expected this compound Binding in Normal Human Tissues (based on EpCAM expression)
| Tissue | Staining Intensity | Cellular Localization | Representative Cell Types |
| Gastrointestinal Tract | |||
| Colon | Strong | Membranous, Cytoplasmic | Glandular cells[1][5] |
| Small Intestine | Strong | Membranous, Cytoplasmic | Glandular cells[3] |
| Pancreas | Strong | Membranous, Cytoplasmic | Ductal and acinar cells[3] |
| Stomach | Moderate to Strong | Membranous, Cytoplasmic | Glandular cells (parietal cells are negative)[5][6] |
| Gallbladder | Strong | Membranous | Glandular cells[5] |
| Liver | Weak (Bile ducts) | Membranous | Biliary epithelial cells (hepatocytes are negative)[5][6] |
| Endocrine System | |||
| Thyroid Gland | Strong | Membranous, Cytoplasmic | Follicular cells[1] |
| Adrenal Gland | Weak to Moderate | Membranous | Cortical cells |
| Pituitary Gland | Weak | Membranous | Glandular cells |
| Reproductive System | |||
| Prostate | Moderate to Strong | Membranous | Glandular cells[5] |
| Endometrium | Strong | Membranous | Glandular cells[3] |
| Fallopian Tube | Moderate | Membranous | Epithelial cells |
| Testis | Weak | Membranous | Spermatogonia[6] |
| Urinary System | |||
| Kidney | Moderate to Strong | Membranous | Distal tubule cells[5] |
| Urinary Bladder | Weak to Moderate | Membranous | Urothelial cells (basal layer)[5] |
| Respiratory System | |||
| Lung | Weak to Moderate | Membranous | Alveolar and bronchial epithelial cells[6] |
| Integumentary System | |||
| Skin | Negative (Epidermis) | - | Keratinocytes are negative[6] |
| Hematopoietic System | |||
| Bone Marrow | Negative | - | Hematopoietic cells[3] |
| Spleen | Negative | - | Lymphoid cells |
| Lymph Node | Negative | - | Lymphoid cells |
| Nervous System | |||
| Brain | Negative | - | Neuronal and glial cells |
| Peripheral Nerve | Negative | - | Nerve fibers |
| Musculoskeletal System | |||
| Skeletal Muscle | Negative | - | Muscle fibers |
| Smooth Muscle | Negative | - | Muscle fibers |
| Cartilage | Negative | - | Chondrocytes |
| Bone | Negative | - | Osteocytes, Osteoblasts, Osteoclasts |
Comparison with Alternative Anti-EpCAM Antibodies
Several other monoclonal antibodies targeting EpCAM have been developed, each with distinct binding characteristics and clinical profiles. Understanding these differences is crucial for selecting the most appropriate therapeutic candidate.
| Antibody | Isotype | Affinity for EpCAM | Epitope | Key Clinical Findings and Tolerability |
| This compound | Murine IgG2a | Lower | N-terminal domain (Exon 2-encoded)[7] | Generally well-tolerated in clinical trials, with gastrointestinal symptoms being common adverse events.[2] |
| Adecatumumab (MT201) | Human IgG1 | Moderate | Membrane proximal (Exon 5-encoded)[7] | Showed a larger therapeutic window compared to high-affinity antibodies; well-tolerated.[7][8] |
| Catumaxomab (Removab®) | Rat/Mouse Hybrid (Trifunctional) | High | N-terminal domain | Approved in the EU for malignant ascites; common adverse effects include cytokine-release-related symptoms like fever and nausea.[9][10] |
| ING-1 | Humanized IgG1 | High | N-terminal domain (Exon 2-encoded)[7] | Dose-limiting toxicity of acute pancreatitis observed in clinical trials.[7] |
| 3622W94 | Humanized IgG1 | High | N-terminal domain (Exon 2-encoded)[7] | Similar to ING-1, associated with acute pancreatitis.[7] |
Experimental Protocols
A standard immunohistochemistry (IHC) protocol for a murine IgG2a antibody like this compound on formalin-fixed, paraffin-embedded (FFPE) human tissues would typically involve the following steps.
Immunohistochemistry (IHC) Protocol for this compound (Murine IgG2a) on Human FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-20 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate slides with this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.[11]
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.[11]
-
Rinse with PBS.
-
-
Chromogen Application:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
References
- 1. EPCAM protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. This compound (monoclonal antibody 17-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biology and clinical relevance of EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of EPCAM in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Monoclonal Antibodies for Cancer Treatment: The Trifunctional Antibody Catumaxomab (Removab®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catumaxomab - Wikipedia [en.wikipedia.org]
- 11. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
Validating Edrecolomab's Binding Specificity to EpCAM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edrecolomab's binding specificity to its target, the Epithelial Cell Adhesion Molecule (EpCAM), with other therapeutic monoclonal antibodies. Experimental data is presented to support the comparison, and detailed methodologies for key validation assays are outlined.
Comparative Analysis of Anti-EpCAM Antibodies
This compound, a murine IgG2a monoclonal antibody, has been a foundational tool in the study of EpCAM as a therapeutic target.[1][2] Its binding characteristics have been extensively studied and compared with other anti-EpCAM antibodies developed for therapeutic use. The following table summarizes the binding affinities and target epitopes of this compound and its alternatives.
| Antibody | Type | Target Epitope on EpCAM | Binding Affinity (Kd) |
| This compound (MAb17-1A) | Murine IgG2a | N-terminal domain (Exon 2-encoded) | ~1.53 x 10⁻⁶ M |
| Adecatumumab (MT201) | Human IgG1 | Membrane proximal epitope (Exon 5-encoded) | Moderate Affinity |
| Catumaxomab | Rat/mouse hybrid | N-terminal domain | 5.6 x 10⁻¹⁰ M |
| ING-1 | Humanized IgG1 | N-terminal domain (Exon 2-encoded) | High Affinity (~0.16-0.19 nM) |
| 3622W94 | Humanized IgG1 | N-terminal domain (Exon 2-encoded) | High Affinity (~0.16-0.19 nM) |
Experimental Validation of Binding Specificity
A variety of immunoassays are employed to validate the binding specificity of therapeutic antibodies like this compound to their target antigens. These assays are crucial for determining affinity, cross-reactivity, and the specific epitope recognized by the antibody.
Experimental Workflow for Validating Antibody Specificity
The following diagram illustrates a typical workflow for validating the binding specificity of an antibody to its target protein.
Caption: Experimental workflow for antibody binding specificity validation.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To confirm the binding of this compound to purified EpCAM protein.
Methodology:
-
Coating: Microtiter plates are coated with recombinant human EpCAM protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Antibody Incubation: Serially diluted this compound is added to the wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric change.
-
Analysis: The absorbance is measured using a plate reader, and the binding is quantified.
Flow Cytometry
Objective: To verify the binding of this compound to EpCAM expressed on the cell surface.
Methodology:
-
Cell Preparation: A single-cell suspension of an EpCAM-positive cancer cell line (e.g., HCT-8, HT-29) is prepared.
-
Antibody Staining: The cells are incubated with this compound or an isotype control antibody.
-
Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.
-
Analysis: The data is analyzed to determine the percentage of cells that are positive for EpCAM and the mean fluorescence intensity, which is proportional to the number of binding sites.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of this compound to EpCAM.
Methodology:
-
Chip Preparation: A sensor chip is functionalized, and recombinant EpCAM is immobilized on its surface.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the chip surface.
-
Association and Dissociation: The binding of this compound to EpCAM (association) and its subsequent release (dissociation) are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is then determined (Kd = kd/ka).
Immunohistochemistry (IHC)
Objective: To assess the binding pattern of this compound on tissue sections and evaluate potential cross-reactivity.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from normal and cancerous tissues are prepared.
-
Antigen Retrieval: The tissue sections are treated to unmask the EpCAM antigen.
-
Antibody Incubation: The sections are incubated with this compound.
-
Detection System: A detection system, typically involving a secondary antibody and a chromogenic substrate, is used to visualize the antibody binding.
-
Microscopic Analysis: The stained tissue sections are examined under a microscope to evaluate the localization and intensity of the staining.
EpCAM Signaling Pathway
Understanding the biological context of the target is crucial. EpCAM is not merely a surface marker but is involved in cell signaling pathways that contribute to cell proliferation and adhesion. This compound's binding to EpCAM can modulate these pathways.
Caption: Simplified EpCAM signaling pathway.
Upon cleavage, the intracellular domain of EpCAM (EpICD) can translocate to the nucleus and associate with components of the Wnt signaling pathway, such as β-catenin, to regulate gene transcription.[3][4][5] This highlights the importance of understanding the functional consequences of antibody binding.
References
The Shifting Sands of Evidence: A Comparative Guide to the Reproducibility of Edrecolomab Research
An in-depth analysis of the clinical journey of Edrecolomab for colorectal cancer reveals a stark contrast between initial promising findings and the outcomes of subsequent large-scale clinical trials, highlighting a critical lesson in drug development and the importance of robust reproducibility in scientific research. This guide provides a comprehensive comparison of the pivotal studies, detailing their methodologies and presenting a clear picture of the conflicting evidence that led to the eventual discontinuation of this once-promising therapeutic agent.
This compound, a murine monoclonal antibody targeting the Epithelial Cell Adhesion Molecule (EpCAM), emerged in the 1990s as a potential breakthrough in the adjuvant treatment of colorectal cancer. Early research suggested a significant survival benefit, leading to widespread optimism. However, the initial excitement was tempered by the results of larger, more definitive Phase III trials that failed to replicate the early successes. This guide will delve into the quantitative data from these key studies, outline their experimental protocols, and visually represent the underlying biological and procedural complexities.
Mechanism of Action: Targeting a Key Player in Cancer Progression
This compound functions by binding to EpCAM, a protein overexpressed on the surface of many cancer cells, including those of colorectal origin. This binding is believed to trigger the patient's own immune system to attack and destroy the cancer cells through two primary mechanisms: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2] In ADCC, immune cells like natural killer (NK) cells recognize the antibody-coated cancer cells and release cytotoxic granules to kill them. In CDC, the binding of this compound activates the complement system, a cascade of proteins in the blood that can lead to the formation of a membrane attack complex, ultimately causing the cancer cell to lyse.
Recent research has further elucidated the complex role of EpCAM in cancer biology. Beyond its function as a cell adhesion molecule, EpCAM is involved in intracellular signaling pathways that promote cancer cell proliferation, migration, and invasion. It has been shown to interact with and modulate the signaling of other key receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (HGFR), further highlighting its significance as a therapeutic target.[3][4][5]
Reproducibility in Question: A Tale of Two Clinical Trial Eras
The story of this compound's clinical development is a powerful example of the critical need for reproducibility in research. An initial, smaller study painted a very promising picture, which was not substantiated in subsequent, larger, and more robust trials.
The Initial Promise: The Riethmüller et al. (1994) Study
A pioneering study published in 1994 by Riethmüller and colleagues provided the first tantalizing evidence of this compound's efficacy. This randomized controlled trial involved 189 patients with resected Dukes' C (Stage III) colorectal cancer. The results, after a median follow-up of five years, were striking.[6]
Key Findings:
-
Reduced Mortality: The study reported a 30% reduction in the overall death rate in the group treated with this compound compared to the observation-only group.[6]
-
Decreased Recurrence: The recurrence rate was decreased by 27% in the this compound arm.[6]
These statistically significant findings generated considerable excitement and laid the groundwork for further investigation.
The Reality Check: The Punt et al. (2002) and Fields et al. (2009) Trials
The optimism surrounding this compound was significantly dampened by the results of two large, multicenter, randomized Phase III trials. These studies, designed to confirm the initial findings, failed to demonstrate a clinical benefit for this compound.
The trial by Punt and colleagues, published in 2002, randomized 2,761 patients with resected Stage III colon cancer into three arms: this compound monotherapy, 5-fluorouracil/leucovorin (5-FU/LV) chemotherapy, or a combination of this compound and 5-FU/LV. The results were disappointing.[7]
Key Findings (Punt et al., 2002):
-
No Added Benefit: The addition of this compound to 5-FU/LV chemotherapy did not improve overall survival or disease-free survival compared to chemotherapy alone.[7]
-
Inferior Monotherapy: this compound monotherapy was found to be significantly inferior to 5-FU/LV chemotherapy in terms of both disease-free and overall survival.[7]
A subsequent Phase III trial by Fields and colleagues, published in 2009, which was registered under the clinical trial identifier NCT00003255 , further solidified these findings. This study randomized 1,839 patients with Stage III colon cancer to receive either 5-FU-based chemotherapy alone or in combination with this compound.[8][9]
Key Findings (Fields et al., 2009):
-
No Survival Advantage: The addition of this compound to FU-based therapy had no statistically significant effect on overall survival .[8] The 5-year survival rate was 69.6% for the combination therapy group and 68.2% for the chemotherapy-alone group.[8][9]
Another large trial, NCT00003837 , was also initiated to evaluate this compound but was terminated.
Comparative Efficacy Data
The following tables summarize the key efficacy data from the pivotal this compound trials and compare them with the current standard-of-care adjuvant chemotherapy regimens for Stage III colon cancer.
Table 1: Reproducibility of this compound Efficacy in Stage III Colorectal Cancer
| Study | Treatment Arms | Number of Patients | Primary Endpoint | Key Finding |
| Riethmüller et al. (1994) | This compound vs. Observation | 189 | Overall Survival, Recurrence Rate | 30% reduction in death rate, 27% reduction in recurrence rate with this compound.[6] |
| Punt et al. (2002) | 1. This compound + 5-FU/LV2. 5-FU/LV alone3. This compound alone | 2,761 | Overall Survival, Disease-Free Survival | No significant difference between combination therapy and chemotherapy alone. This compound monotherapy was inferior.[7] |
| Fields et al. (2009) | This compound + FU-based therapy vs. FU-based therapy alone | 1,839 | Overall Survival | No statistically significant improvement in overall survival with the addition of Edrecolom-ab.[8] |
Table 2: Efficacy of Standard-of-Care Adjuvant Chemotherapy for Stage III Colon Cancer (for comparison)
| Regimen | Key Trial(s) | 3-Year Disease-Free Survival (DFS) | 5-Year Overall Survival (OS) |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | MOSAIC, NSABP C-07 | ~78% | ~78-83%[5][10] |
| CapeOx (Capecitabine, Oxaliplatin) | XELOXA, ACHIEVE, SCOT | ~71-79% | ~78-87%[7] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the nuances of the experimental protocols is crucial for interpreting the disparate results of the this compound trials.
Riethmüller et al. (1994) Study Protocol
-
Patient Population: 189 patients with histologically confirmed Dukes' C colorectal cancer who had undergone curative surgery.
-
Treatment Arms:
-
This compound: One initial infusion of 500 mg followed by four monthly infusions of 100 mg.
-
Observation: No adjuvant treatment.
-
-
Endpoints: The primary endpoints were overall survival and tumor recurrence rate.
Punt et al. (2002) Study Protocol
-
Patient Population: 2,761 patients with resected Stage III colon cancer.
-
Treatment Arms:
-
Combination Therapy: this compound plus 5-FU/LV.
-
Chemotherapy Alone: 5-FU/LV.
-
This compound Monotherapy: this compound alone.
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included disease-free survival.
Fields et al. (2009) Study Protocol (NCT00003255)
-
Patient Population: 1,839 patients with Stage III colon cancer who had undergone curative surgery.
-
Treatment Arms:
-
Combination Therapy: Five infusions of this compound together with FU-based chemotherapy.
-
Chemotherapy Alone: FU-based chemotherapy alone.
-
-
Endpoints: The primary endpoint was overall survival.
The Verdict on Reproducibility and Future Directions
The clinical story of this compound serves as a critical case study in the pharmaceutical sciences. The failure of large, well-designed Phase III trials to reproduce the promising results of an earlier, smaller study underscores the importance of rigorous scientific validation. Several factors could have contributed to this discrepancy, including statistical anomalies in the initial study, differences in patient populations, or subtle variations in trial conduct.
While this compound did not ultimately prove to be an effective treatment for colorectal cancer, the research surrounding it has contributed valuable knowledge to the field. The focus on EpCAM as a therapeutic target remains relevant, with ongoing research into next-generation anti-EpCAM antibodies and other EpCAM-targeting strategies. The lessons learned from the this compound trials continue to inform the design and interpretation of clinical research, emphasizing the need for robust, reproducible data to guide the development of new cancer therapies.
The current standard of care for adjuvant treatment of Stage III colon cancer, with regimens like FOLFOX and CapeOx, offers significant survival benefits.[10] The journey of this compound, from a beacon of hope to a cautionary tale, highlights the arduous but essential path of scientific inquiry in the quest for effective cancer treatments.
References
- 1. sgo-iasgo.com [sgo-iasgo.com]
- 2. researchgate.net [researchgate.net]
- 3. FOLFOX chemotherapy: Side effects, regimen, and success rate [medicalnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ascopubs.org [ascopubs.org]
- 7. jnccn.org [jnccn.org]
- 8. Adjuvant FOLFOX treatment for stage III colon cancer: how many cycles are enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Eras: Edrecolomab's Performance Measured Against Modern Immunotherapies in Colorectal Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edrecolomab with contemporary immunotherapeutic agents for colorectal cancer. By examining their distinct mechanisms of action, clinical efficacy, and the evolution of immunotherapy, we offer a comprehensive perspective on the therapeutic landscape.
The treatment of colorectal cancer has witnessed a paradigm shift over the past few decades, moving from broad-spectrum cytotoxic agents to highly targeted immunotherapies. This compound, an early monoclonal antibody, represented a pioneering step in this direction. However, its clinical performance pales in comparison to the significant advancements brought by modern immune checkpoint inhibitors. This guide delves into a detailed comparison, supported by available clinical data and experimental insights.
At a Glance: this compound vs. Modern Immunotherapies
| Feature | This compound | Modern Immunotherapies (e.g., Pembrolizumab, Nivolumab) |
| Target Antigen | Epithelial Cell Adhesion Molecule (EpCAM) | Programmed Death-1 (PD-1) or its ligand (PD-L1), Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) |
| Mechanism of Action | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), induction of an anti-idiotypic antibody network.[1][2] | Blocks inhibitory immune checkpoint pathways, releasing the "brakes" on T cells to enhance their anti-tumor activity.[1][3][4][5][6][7] |
| Primary Indication in Colorectal Cancer | Adjuvant treatment for Dukes' C (Stage III) colorectal cancer.[2][8][9] | Treatment of unresectable or metastatic Microsatellite Instability-High (MSI-H) or Mismatch Repair Deficient (dMMR) colorectal cancer.[10][11] |
| Clinical Efficacy | Initial studies showed a reduction in mortality and recurrence, but larger Phase III trials failed to demonstrate a significant benefit in overall survival or disease-free survival.[2][8][9] | Have demonstrated significant and durable clinical responses, leading to improved progression-free and overall survival in the MSI-H/dMMR patient population.[10][12][13] |
| Development Status | Discontinued for colorectal cancer treatment.[8] | Approved and standard of care for specific subtypes of colorectal cancer.[11] |
Delving into the Mechanisms: A Visual Comparison
The fundamental difference in the performance of this compound and modern immunotherapies lies in their distinct mechanisms of action. This compound relies on flagging tumor cells for destruction by the innate immune system, while modern immunotherapies focus on reinvigorating the adaptive immune system's ability to recognize and eliminate cancer cells.
This compound's Mechanism of Action
This compound is a murine monoclonal antibody that targets the Epithelial Cell Adhesion Molecule (EpCAM), a protein often overexpressed on the surface of colorectal cancer cells.[2][8][9][14] Its anti-tumor activity is mediated through three primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): this compound binds to EpCAM on tumor cells, and its Fc region is then recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the destruction of the tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of this compound to EpCAM can also activate the complement cascade, a part of the innate immune system, resulting in the formation of a membrane attack complex that lyses the tumor cell.[2]
-
Anti-idiotypic Network Induction: The murine origin of this compound can induce an anti-idiotypic antibody response in the patient. This network of antibodies can mimic the original antigen and potentially stimulate a broader anti-tumor immune response.[2]
Modern Immunotherapies: The Immune Checkpoint Blockade
Modern immunotherapies, such as Pembrolizumab and Nivolumab, are humanized or human monoclonal antibodies that target immune checkpoint proteins like PD-1.[1][3][4][6][7] These checkpoints are crucial for maintaining immune homeostasis and preventing autoimmunity. However, many cancers exploit these pathways to evade immune surveillance.
Tumor cells can express PD-L1, the ligand for PD-1, which binds to the PD-1 receptor on activated T cells. This interaction sends an inhibitory signal to the T cell, effectively "switching it off" and preventing it from attacking the tumor cell. Immune checkpoint inhibitors block this interaction, thereby "releasing the brakes" on the T cells and restoring their ability to recognize and kill cancer cells.[1][3][4][5][6][7]
Clinical Performance: A Comparative Analysis
The clinical data starkly illustrates the evolution of immunotherapy efficacy in colorectal cancer.
This compound Clinical Trial Data
An early, promising study of this compound in 189 patients with resected stage III colorectal cancer showed a 32% reduction in the relative risk of mortality compared to observation alone.[2][9] However, subsequent larger, multicenter Phase III trials did not replicate these findings. These trials failed to show a significant improvement in overall survival or disease-free survival for this compound, either as a monotherapy or in combination with 5-FU-based chemotherapy, when compared to chemotherapy alone.[8] This ultimately led to the discontinuation of this compound for the treatment of colorectal cancer.[8]
| This compound Clinical Trial Highlights | |
| Trial | Patient Population |
| Early Adjuvant Trial | 189 patients with resected Stage III CRC |
| Large Phase III Trials | Patients with Stage III CRC |
Modern Immunotherapy Clinical Trial Data (for MSI-H/dMMR Colorectal Cancer)
In contrast, immune checkpoint inhibitors have demonstrated remarkable success in a specific subset of colorectal cancer patients: those with tumors that are Microsatellite Instability-High (MSI-H) or Mismatch Repair Deficient (dMMR). These tumors have a high mutational burden, making them more visible to the immune system.
Clinical trials such as KEYNOTE-177 have shown that Pembrolizumab monotherapy significantly improves progression-free survival compared to standard chemotherapy in the first-line treatment of MSI-H/dMMR metastatic colorectal cancer.[15][16][17][18] Similarly, Nivolumab, alone or in combination with the CTLA-4 inhibitor Ipilimumab, has shown durable responses and improved survival in this patient population.[10][13][19][20]
| Modern Immunotherapy Clinical Trial Highlights (MSI-H/dMMR CRC) | ||
| Therapy | Trial | Key Findings |
| Pembrolizumab | KEYNOTE-177 | Significantly improved progression-free survival vs. chemotherapy in the first-line setting.[15][17][18] Median PFS of 16.5 months vs. 8.2 months for chemotherapy.[17] |
| Nivolumab + Ipilimumab | CheckMate 142 | High objective response rates and durable responses in previously treated patients.[20] |
| Nivolumab + Ipilimumab | CheckMate 8HW | Significantly longer progression-free survival compared to chemotherapy in the first-line setting.[13][21] |
Experimental Protocols: A Glimpse into Clinical Practice
The administration and monitoring of these therapies differ significantly, reflecting their distinct pharmacological properties and potential side effects.
This compound Experimental Protocol (Historical)
A typical dosing regimen for this compound in clinical trials involved an initial intravenous infusion of 500 mg, followed by four subsequent infusions of 100 mg at 4-week intervals.[8] Patients were monitored for infusion-related reactions and hypersensitivity, given the murine origin of the antibody.
Modern Immunotherapy Experimental Protocol (Example: Pembrolizumab)
The standard dosing for Pembrolizumab in colorectal cancer is typically 200 mg administered as an intravenous infusion over 30 minutes every 3 weeks, or 400 mg every 6 weeks.[17] A critical component of the protocol is the initial testing of the patient's tumor for MSI-H or dMMR status to determine eligibility. Patients are closely monitored for immune-related adverse events, which can affect various organ systems.
Conclusion: An Evolving Landscape
The journey from this compound to modern immune checkpoint inhibitors encapsulates the remarkable progress in our understanding of tumor immunology and the development of effective cancer therapies. While this compound's limited success highlighted the potential of monoclonal antibodies, its ultimate failure underscored the need for more sophisticated approaches. The targeted and potent mechanism of today's immunotherapies, which unleash the patient's own immune system, has led to a new era of personalized and effective treatment for a subset of colorectal cancer patients. The stark contrast in their clinical performance serves as a powerful testament to the relentless pace of scientific innovation in oncology.
References
- 1. Nivolumab - NCI [dctd.cancer.gov]
- 2. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 4. Nivolumab - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. keytrudahcp.com [keytrudahcp.com]
- 8. kauveryhospital.com [kauveryhospital.com]
- 9. Clinical experience with this compound: a monoclonal antibody therapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunotherapy for Colorectal Cancer | Immunotherapy for Rectal Cancer | American Cancer Society [cancer.org]
- 12. Effectiveness and Safety of Immune Checkpoint Inhibitors in Colorectal Cancer: A Systematic Review of Real-World Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-Line Nivolumab Plus Ipilimumab Shows Benefit in Metastatic Colorectal Cancer Subset - The ASCO Post [ascopost.com]
- 14. Technology evaluation: this compound, Centocor Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
- 16. Advanced MSI-H/dMMR Colorectal Cancer (CRC) - KEYTRUDA® (pembrolizumab) [keytruda.com]
- 17. fda.gov [fda.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. cancerresearch.org [cancerresearch.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Nivolumab plus Ipilimumab in Microsatellite-Instability-High Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Edrecolomab's ADCC Activity Against Newer Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrecolomab (Panorex®), a murine IgG2a monoclonal antibody, was one of the early pioneers in cancer immunotherapy. It targets the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed on a wide variety of carcinomas. A key mechanism of action for this compound is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a process where the antibody flags tumor cells for destruction by immune effector cells.[1][2][3] This guide provides a comparative benchmark of this compound's ADCC activity against a landscape of newer antibody therapeutics, including other anti-EpCAM antibodies, antibodies targeting different tumor antigens, and next-generation glycoengineered antibodies designed for enhanced ADCC.
Understanding Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a critical effector function of therapeutic antibodies, bridging the specificity of the adaptive immune system with the cytotoxic power of the innate immune system. The process is initiated when the Fab (Fragment, antigen-binding) region of an antibody binds to a specific antigen on the surface of a target cell, such as a tumor cell. The Fc (Fragment, crystallizable) region of the antibody is then recognized by Fc receptors (FcγR) on the surface of immune effector cells. The primary effector cells in ADCC are Natural Killer (NK) cells, which express the activating FcγRIIIa (CD16a) receptor.[4][5][6] Upon engagement, a signaling cascade is triggered within the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell. Other immune cells, including macrophages, neutrophils, and eosinophils, can also mediate ADCC.[4][5]
The efficiency of ADCC can be influenced by several factors, including the antibody's isotype, the density of the target antigen on the tumor cell, and polymorphisms in the Fcγ receptors of the patient's immune cells.[7]
This compound: A First-Generation Anti-EpCAM Antibody
This compound targets EpCAM, an antigen highly expressed in various adenocarcinomas, making it an attractive target for antibody-based therapies.[1][8] As a murine IgG2a antibody, this compound can induce ADCC, alongside other mechanisms like complement-dependent cytotoxicity (CDC) and the induction of an anti-idiotypic network.[2][3] However, being a murine antibody, it can elicit a human anti-mouse antibody (HAMA) response, which can limit its therapeutic efficacy and cause adverse reactions.
Newer Antibodies and Technologies Enhancing ADCC
The field of therapeutic antibodies has evolved significantly since the development of this compound. Newer antibodies with potentially more potent ADCC activity have emerged, which can be broadly categorized as follows:
-
Next-Generation Anti-EpCAM Antibodies: These include antibodies with different binding affinities, epitopes, and even novel formats designed to enhance tumor cell killing.
-
Antibodies Targeting Other Tumor Antigens: Antibodies directed against other well-established tumor antigens like EGFR and HER2 are widely used in the clinic and their ADCC activity has been extensively studied.
-
Glycoengineered Antibodies: A major advancement in antibody engineering is the modification of the glycosylation pattern of the Fc region. Specifically, the removal of fucose residues (afucosylation) from the Fc-linked glycans dramatically increases the binding affinity of the antibody to FcγRIIIa on NK cells, leading to a significant enhancement of ADCC.[4][9]
Comparative Analysis of ADCC Activity
This section provides a comparative overview of the ADCC activity of this compound against selected newer antibodies. The data is summarized from publicly available studies.
Anti-EpCAM Antibodies
A side-by-side analysis of five clinically tested anti-EpCAM antibodies revealed that the potency of ADCC induction correlated with their binding affinities.[10]
| Antibody | Isotype | Target | Key Findings on ADCC |
| This compound | Murine IgG2a | EpCAM | Induces ADCC. A chimeric version with a human Fcγ1 domain showed much higher ADCC potency than the original murine IgG2a.[10] |
| Catumaxomab | Rat-Mouse Hybrid (Trifunctional) | EpCAM, CD3, FcγR | Possesses a unique mechanism that directly engages T-cells in addition to ADCC by NK cells and phagocytosis by other accessory cells.[2][11][12] |
| Adecatumumab | Human IgG1 | EpCAM | Induces ADCC with a potency that correlates with its binding affinity.[10] |
| ING-1 | Humanized IgG1 | EpCAM | Showed high-affinity binding and potent ADCC induction.[10] |
| 3622W94 | Humanized IgG1 | EpCAM | Demonstrated high-affinity binding and potent ADCC induction.[10] |
| EpMab-16 | Murine IgG2a | EpCAM | Exhibited strong ADCC and CDC activity against oral and colorectal cancer cell lines in vitro.[13][14] |
Antibodies Targeting Other Antigens
| Antibody | Isotype | Target | Key Findings on ADCC |
| Cetuximab | Chimeric IgG1 | EGFR | Induces ADCC, and its activity is correlated with the level of EGFR expression on the tumor cell surface, but not with the KRAS/BRAF mutational status.[15][16][17] |
| Panitumumab | Human IgG2 | EGFR | As an IgG2 antibody, it has very low affinity for the FcγRIIIa on NK cells and is therefore considered to have weak or no NK cell-mediated ADCC.[18][19] It may, however, induce ADCC through myeloid effector cells.[19] |
| Trastuzumab | Humanized IgG1 | HER2 | ADCC is a major mechanism of action for Trastuzumab and is thought to be crucial for its clinical efficacy in HER2-positive cancers.[5][7][20][21] |
Glycoengineered Antibodies with Enhanced ADCC
Glycoengineering, particularly afucosylation, represents a significant leap in enhancing the ADCC activity of therapeutic antibodies.
| Antibody Type | Key Feature | Impact on ADCC |
| Afucosylated Antibodies | Removal of fucose from the Fc glycan | Increases binding affinity to FcγRIIIa on NK cells by up to 50-fold, leading to a dramatic enhancement of ADCC potency at lower antibody concentrations.[4][9] |
| Obinutuzumab (example) | Glycoengineered anti-CD20 antibody | Demonstrates superior ADCC compared to its fucosylated counterpart, Rituximab. |
| Glycoengineered Cetuximab (example) | Afucosylated version of Cetuximab | Shows significantly enhanced ADCC activity compared to the conventional Cetuximab.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADCC assays. Below are representative protocols for key experiments.
Chromium-51 (⁵¹Cr) Release Assay for ADCC
This is a classic method for measuring cell-mediated cytotoxicity.
-
Target Cell Preparation:
-
Target tumor cells (e.g., EpCAM-expressing cell line) are harvested and washed with culture medium.
-
Cells are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
After incubation, the cells are washed multiple times to remove unincorporated ⁵¹Cr.
-
-
Effector Cell Preparation:
-
Peripheral Blood Mononuclear Cells (PBMCs), which contain NK cells, are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
The isolated PBMCs are washed and resuspended in culture medium.
-
-
ADCC Assay:
-
⁵¹Cr-labeled target cells are seeded in a 96-well plate.
-
The therapeutic antibody (e.g., this compound or a newer antibody) is added at various concentrations.
-
Effector cells (PBMCs) are added at a specific effector-to-target (E:T) cell ratio (e.g., 25:1, 50:1).
-
The plate is incubated for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, the plate is centrifuged, and the supernatant is collected.
-
The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Controls include:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent.
-
-
-
Calculation of Cytotoxicity:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry-Based ADCC Assay
This method allows for the discrimination of dead and live target cells and can provide more detailed information.
-
Cell Preparation:
-
Target cells are labeled with a fluorescent membrane dye (e.g., CFSE) to distinguish them from effector cells.
-
Effector cells (PBMCs or isolated NK cells) are prepared as described above.
-
-
ADCC Assay:
-
Labeled target cells, therapeutic antibody, and effector cells are co-incubated in a 96-well plate for a defined period (e.g., 4 hours).
-
-
Staining and Analysis:
-
After incubation, a viability dye (e.g., Propidium Iodide or 7-AAD) is added to the wells. This dye can only enter cells with compromised membranes (i.e., dead cells).
-
The cells are analyzed by flow cytometry.
-
Target cells are identified based on their specific fluorescence (e.g., CFSE positive).
-
The percentage of dead target cells is determined by the proportion of cells that are positive for both the target cell dye and the viability dye.
-
Visualizations
Signaling Pathway of ADCC
Caption: Signaling pathway of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Experimental Workflow for ADCC Assay
Caption: General experimental workflow for an in vitro ADCC assay.
Conclusion
This compound was a foundational therapeutic antibody that highlighted the potential of ADCC in cancer therapy. However, the landscape of antibody engineering has advanced considerably. Newer anti-EpCAM antibodies offer potential improvements in affinity and reduced immunogenicity. Furthermore, antibodies targeting other antigens, such as Cetuximab and Trastuzumab, have become mainstays in cancer treatment, with ADCC being a significant contributor to their efficacy.
The most transformative development in enhancing ADCC is glycoengineering. Afucosylated antibodies demonstrate a markedly superior ability to engage NK cells and mediate tumor cell killing compared to their fucosylated counterparts. This technology sets a new benchmark for ADCC activity.
For researchers and drug developers, this comparative analysis underscores the importance of considering these newer platforms and technologies when developing novel antibody-based cancer therapies. While this compound paved the way, the future of ADCC-mediated cancer therapy lies in these more potent and precisely engineered molecules.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Monoclonal Antibodies for Cancer Treatment: The Trifunctional Antibody Catumaxomab (Removab®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 5. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 6. The "less-is-more" in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 8. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evitria.com [evitria.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catumaxomab: Clinical development and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-EpCAM monoclonal antibody exerts antitumor activity against oral squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-epithelial cell adhesion molecule (EpCAM) monoclonal antibody EpMab-16 exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 17. Cetuximab-mediated ADCC activity is correlated with the cell surface expression level of EGFR but not with the KRAS/BRAF mutational status in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation and characterization of a target-selectively activated antibody against epidermal growth factor receptor with enhanced anti-tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. Trastuzumab mediates antibody-dependent cell-mediated cytotoxicity and phagocytosis to the same extent in both adjuvant and metastatic HER2/neu breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Edrecolomab's Journey in Colorectal Cancer: A Tale of Failed Endpoints
The clinical development of edrecolomab, a murine monoclonal antibody targeting the epithelial cell adhesion molecule (EpCAM), for the treatment of colorectal cancer was marked by early promise that ultimately failed to translate into clinical benefit in large-scale trials. Despite an initial encouraging study, subsequent phase III clinical trials did not meet their primary endpoints, leading to the discontinuation of its development for this indication. This guide provides a comprehensive comparison of the pivotal this compound trials with those of successful monoclonal antibody alternatives in colorectal cancer, supported by experimental data and detailed methodologies.
Executive Summary
This compound's failure in the adjuvant treatment of stage III colon cancer stemmed from its inability to demonstrate a statistically significant improvement in overall survival (OS) or disease-free survival (DFS) when added to standard chemotherapy. In contrast, while other monoclonal antibodies like cetuximab and bevacizumab also failed to show benefit in the adjuvant setting for colon cancer, they have established efficacy in the metastatic setting by targeting different pathways, namely the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), respectively. This highlights the critical importance of the targeted pathway and the clinical setting (adjuvant vs. metastatic) in determining the therapeutic success of monoclonal antibodies in colorectal cancer.
This compound: Mechanism of Action and Clinical Trial Outcomes
This compound is a mouse-derived IgG2a monoclonal antibody that targets the EpCAM (also known as 17-1A) antigen, a protein overexpressed on the surface of many epithelial tumors, including colorectal cancer.[1] Its proposed mechanism of action involves antibody-dependent cell-mediated cytotoxicity (ADCC), where the antibody flags cancer cells for destruction by immune effector cells.[2]
An early, smaller randomized trial in 189 patients with resected stage III colorectal cancer suggested a significant survival benefit for this compound compared to observation alone, with a 32% increase in overall survival.[2] However, these promising results were not replicated in subsequent, larger, and more definitive phase III trials.
Key Failed Phase III Clinical Trials of this compound
Two major phase III trials sealed the fate of this compound in the adjuvant treatment of colon cancer: a study by Punt et al. and another by Fields et al.
Table 1: Summary of Key Phase III Clinical Trials of this compound in Adjuvant Colon Cancer
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Key Findings | Hazard Ratio (95% CI) | p-value |
| Punt et al. (2002) [3] | 1. This compound + 5-FU/FA2. 5-FU/FA alone3. This compound alone | 2,761 patients with resected stage III colon cancer | Overall Survival (OS) | No significant difference in 3-year OS between combination therapy and chemotherapy alone. This compound monotherapy was inferior to chemotherapy. | 0.94 (0.76-1.15) for combination vs. chemo | 0.53 |
| Fields et al. (2009) [4] | 1. This compound + FU-based chemotherapy2. FU-based chemotherapy alone | 1,839 patients with resected stage III colon cancer | Overall Survival (OS) | No statistically significant difference in 5-year OS. | 0.896 (0.752-1.068) | 0.220 |
These large-scale studies definitively demonstrated that adding this compound to standard adjuvant chemotherapy provided no additional benefit to patients with resected stage III colon cancer.[3][4] Furthermore, this compound monotherapy was shown to be less effective than chemotherapy.[3] Another phase III study in patients with resected stage II colon cancer also showed no improvement in overall or disease-free survival with this compound treatment compared to observation.[5]
Comparative Analysis with Alternative Monoclonal Antibodies
The failure of this compound in the adjuvant setting is mirrored by the similar lack of success of other targeted monoclonal antibodies in this specific clinical context. However, these alternatives have proven to be effective in treating metastatic colorectal cancer, underscoring the distinct biological and clinical challenges of adjuvant versus metastatic disease.
Adjuvant Setting: A Common Ground of Failure
Like this compound, both the EGFR inhibitor cetuximab and the VEGF inhibitor bevacizumab failed to improve outcomes in the adjuvant setting for stage III colon cancer when added to standard chemotherapy.
Table 2: Pivotal Phase III Trials of Alternative Monoclonal Antibodies in Adjuvant Stage III Colon Cancer
| Trial | Drug | Treatment Arms | Primary Endpoint | Key Finding | Hazard Ratio (95% CI) for DFS | p-value |
| NCCTG N0147 [6] | Cetuximab | mFOLFOX6 + Cetuximab vs. mFOLFOX6 alone | Disease-Free Survival (DFS) | No improvement in 3-year DFS in patients with wild-type KRAS tumors. | 1.21 (0.98-1.49) | 0.08 |
| AVANT [7][8] | Bevacizumab | FOLFOX4 + Bevacizumab vs. FOLFOX4 alone | Disease-Free Survival (DFS) | No improvement in DFS. | 1.17 (0.98-1.39) | 0.07 |
Metastatic Setting: Where Alternatives Succeeded
In stark contrast to their performance in the adjuvant setting, cetuximab, panitumumab (another EGFR inhibitor), and bevacizumab have demonstrated significant efficacy in improving survival outcomes for patients with metastatic colorectal cancer (mCRC).
Table 3: Pivotal Phase III Trials of Alternative Monoclonal Antibodies in Metastatic Colorectal Cancer
| Trial | Drug | Treatment Arms | Patient Population | Primary Endpoint | Key Efficacy Outcome |
| CRYSTAL [9][10] | Cetuximab | FOLFIRI + Cetuximab vs. FOLFIRI alone | 1st-line KRAS wild-type mCRC | Progression-Free Survival (PFS) | Significant improvement in PFS and OS. |
| PRIME [11][12] | Panitumumab | FOLFOX4 + Panitumumab vs. FOLFOX4 alone | 1st-line KRAS wild-type mCRC | Progression-Free Survival (PFS) | Significant improvement in PFS and a trend towards improved OS. |
| AVF2107g [13] | Bevacizumab | IFL + Bevacizumab vs. IFL + Placebo | 1st-line mCRC | Overall Survival (OS) | Significant improvement in OS and PFS. |
Experimental Protocols of Key Clinical Trials
This compound (Punt et al., 2002)[3]
-
Patient Population: Patients with curatively resected stage III colon cancer.
-
Treatment Regimen:
-
Combination Therapy: this compound (500 mg initial infusion, followed by four 100 mg infusions at 4-weekly intervals) plus fluorouracil and folinic acid (5-FU/FA).
-
Chemotherapy Alone: 5-FU/FA.
-
This compound Monotherapy: this compound as described above.
-
-
Endpoints: The primary endpoint was overall survival. The key secondary endpoint was to test for non-inferiority of this compound monotherapy compared to chemotherapy in terms of disease-free survival.
Cetuximab (NCCTG N0147)[6][14]
-
Patient Population: Patients with resected stage III colon cancer.
-
Treatment Regimen:
-
mFOLFOX6 + Cetuximab: 12 biweekly cycles of mFOLFOX6 (oxaliplatin, fluorouracil, leucovorin) plus cetuximab.
-
mFOLFOX6 Alone: 12 biweekly cycles of mFOLFOX6.
-
-
Endpoints: The primary endpoint was 3-year disease-free survival.
Bevacizumab (AVANT Trial)[7][15]
-
Patient Population: Patients with curatively resected stage III or high-risk stage II colon carcinoma.
-
Treatment Regimen:
-
FOLFOX4 + Bevacizumab: FOLFOX4 for 24 weeks followed by bevacizumab monotherapy for 24 weeks.
-
XELOX + Bevacizumab: XELOX for 24 weeks followed by bevacizumab monotherapy for 24 weeks.
-
FOLFOX4 Alone: FOLFOX4 for 24 weeks followed by observation.
-
-
Endpoints: The primary endpoint was disease-free survival in patients with stage III disease.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Adjuvant Colorectal Cancer Clinical Trial Workflow
Caption: A typical workflow for an adjuvant colorectal cancer clinical trial.
Comparison of Targeted Signaling Pathways
Caption: Comparison of signaling pathways targeted by this compound and successful alternatives.
Conclusion
The failure of this compound clinical trials to meet their endpoints serves as a critical case study in oncology drug development. While the initial immunological rationale was sound, the large phase III trials conclusively demonstrated a lack of clinical efficacy in the adjuvant setting for colon cancer. The subsequent failures of other targeted monoclonal antibodies in the same setting suggest that the biology of micrometastatic disease may be less dependent on the pathways these drugs inhibit. In contrast, the success of EGFR and VEGF inhibitors in the metastatic setting highlights the importance of matching the right drug to the right patient population and disease stage. For researchers and drug development professionals, the story of this compound underscores the necessity of robust, well-powered clinical trials to validate promising early-phase data and the complex interplay between a drug's mechanism of action and the specific context of the cancer it is intended to treat.
References
- 1. Panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update of clinical trials with this compound: a monoclonal antibody therapy for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alone or in combination with fluorouracil and folinic acid in the adjuvant treatment of stage III colon cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant therapy with the monoclonal antibody this compound plus fluorouracil-based therapy does not improve overall survival of patients with stage III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant therapy with this compound versus observation in stage II colon cancer: a multicenter randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetuximab Adds No Benefit to Adjuvant Chemotherapy in… | Clinician.com [clinician.com]
- 7. Bevacizumab plus oxaliplatin-based chemotherapy as adjuvant treatment for colon cancer (AVANT): a phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Addition of cetuximab to chemotherapy as first-line treatment for KRAS wild-type metastatic colorectal cancer: pooled analysis of the CRYSTAL and OPUS randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ASCO Post [ascopost.com]
- 11. Final results from PRIME: randomized phase III study of panitumumab with FOLFOX4 for first-line treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Bevacizumab in Metastatic Colorectal Cancer: Pooled Analysis From Seven Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Edrecolomab
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Edrecolomab, a murine monoclonal antibody employed in cancer research. As this compound is classified as an antineoplastic agent, all waste materials contaminated with this substance, including unused product, empty vials, and personal protective equipment (PPE), must be handled as cytotoxic waste. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
It is imperative to consult your institution's specific safety protocols and comply with all local, state, and federal regulations governing cytotoxic and pharmaceutical waste disposal.
Waste Classification and Handling
All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound solution
-
Empty or partially used vials
-
Syringes, needles, and other administration apparatus
-
Contaminated labware (e.g., pipette tips, culture plates)
-
Contaminated Personal Protective Equipment (PPE)
-
Spill cleanup materials
These materials must be segregated from general laboratory waste at the point of generation.
Personal Protective Equipment (PPE) Requirements
Personnel handling this compound waste must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade gloves |
| Gown | Disposable, lint-free, solid-front gown |
| Eye Protection | Safety goggles or a face shield |
| Respiratory | NIOSH-approved respirator (as required by institutional protocols) |
Step-by-Step Disposal Protocol
-
Segregation: Immediately after use, dispose of all this compound-contaminated materials into designated, leak-proof, and puncture-resistant cytotoxic waste containers. These containers should be clearly labeled with the cytotoxic hazard symbol.
-
Container Management: Do not overfill waste containers. Seal them securely when they are approximately three-quarters full to prevent spills and aerosol generation.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access. This area should be well-ventilated.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent, followed by a cleaning agent.
-
Waste Pickup: Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal service in accordance with your institution's procedures.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's established protocols for hazardous waste management.
Essential Safety and Handling Protocols for Edrecolomab
Disclaimer: This document provides essential safety and logistical guidance for handling the unconjugated monoclonal antibody, Edrecolomab. A specific, official Safety Data Sheet (SDS) and occupational exposure limits (OELs) for this compound are not publicly available. Therefore, the following information is based on best-practice guidelines for handling non-conjugated monoclonal antibodies (mAbs) in a research and development setting.[1][2][3][4] Researchers must always consult the manufacturer-supplied SDS and their institution's specific safety protocols before handling any new substance.
This compound is a murine monoclonal antibody and, like other mAbs, is a large protein molecule.[2] While not conjugated to a cytotoxic or radioactive compound, it should be handled with care to minimize occupational exposure. The primary risks associated with handling unconjugated mAbs are potential immunogenic or allergic reactions and the unknown effects of long-term exposure.[4] Due to their large molecular weight, absorption through intact skin is considered unlikely.[2] A thorough risk assessment should be conducted to identify potential hazards associated with specific laboratory procedures.[5][6]
Personal Protective Equipment (PPE) Recommendations
A risk-based approach should be used to select appropriate PPE for handling this compound. The following table summarizes minimum recommended PPE for various laboratory activities.
| Activity | Minimum Recommended PPE | Additional Precautions |
| Routine Handling & Preparation (e.g., thawing, reconstitution, dilution in a biological safety cabinet) | • Disposable Gown/Lab Coat• Two pairs of chemotherapy-tested gloves or nitrile gloves• Eye Protection (Safety glasses with side shields or goggles) | • Work within a certified Class II Biological Safety Cabinet (BSC).• Use aseptic technique to maintain sterility and prevent aerosol generation.[7][8]• The use of Closed-System Drug-Transfer Devices (CSTDs) can further reduce exposure risk and may be considered based on institutional policy.[4][9] |
| Administration/Use (In vitro/in vivo studies) | • Disposable Gown/Lab Coat• Nitrile Gloves• Eye Protection (Safety glasses with side shields or goggles) | • Wear a face shield if there is a significant risk of splashes or sprays.[10] |
| Spill Cleanup | • Disposable, fluid-resistant Gown• Two pairs of nitrile gloves• Goggles or Face Shield• Shoe Covers (optional, based on spill size) | • Use a spill kit designated for biohazardous materials.• For large spills, respiratory protection (e.g., N95 respirator) may be required.[10][11] |
| Waste Disposal | • Disposable Gown/Lab Coat• Nitrile Gloves• Eye Protection (as needed) | • Handle sealed waste containers with appropriate PPE to prevent contact with potential external contamination. |
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound according to the manufacturer's instructions, typically at -20°C to -80°C for long-term storage.[12]
-
Clearly label storage locations with the product name and relevant hazard information.
-
-
Preparation for Use:
-
All preparation steps involving open handling (e.g., reconstitution, dilution) must be performed within a certified Class II Biological Safety Cabinet (BSC) to maintain sterility and protect the operator.[7]
-
Gather all necessary materials (e.g., sterile diluents, syringes, vials, PPE) before starting work in the BSC.
-
Don the appropriate PPE as outlined in the table above.
-
Allow the vial to reach room temperature as per the product datasheet before reconstitution.
-
Use proper aseptic techniques throughout the process to prevent microbial contamination.[8]
-
When handling vials, use techniques that minimize pressure differences to prevent aerosol generation.
-
Visually inspect the final solution for particulate matter and discoloration before use.
-
Spill Management Plan
In the event of a spill, prompt and safe cleanup is critical to prevent exposure.[13][14]
-
Alert & Secure:
-
Don PPE:
-
Contain & Clean:
-
Cover the spill with absorbent pads, starting from the outside and working inward.[15]
-
Gently apply an appropriate disinfectant (e.g., a fresh 10% bleach solution or 70% ethanol, depending on the surface) over the absorbent material.[13] Allow for the required contact time (typically 15-20 minutes).[15]
-
Use forceps or tongs to pick up any broken glass and place it in a sharps container.[15]
-
Collect all contaminated absorbent materials and place them in a biohazard bag.[13]
-
-
Decontaminate:
-
Wipe the spill area again with disinfectant.
-
Clean any affected equipment and surrounding surfaces.
-
Doff PPE carefully and dispose of it as biohazardous waste.
-
-
Report:
-
Wash hands thoroughly with soap and water.
-
Report the incident to your supervisor and institutional safety office as required.[1]
-
Disposal Plan
Waste contaminated with this compound should be managed as biohazardous waste , not cytotoxic waste, unless it is mixed with a hazardous substance.[16][17]
-
Liquid Waste: Collect in a sealed, leak-proof container labeled with the biohazard symbol. Decontaminate via autoclaving or with an appropriate chemical disinfectant before disposal according to institutional and local regulations.[17][18][19]
-
Solid, Non-Sharp Waste: All contaminated items (e.g., gloves, gowns, absorbent pads, vials, plasticware) must be placed in a designated, leak-proof biohazard bag (typically red or orange).[16][18]
-
Sharps Waste: All contaminated sharps (e.g., needles, syringes, serological pipettes) must be immediately placed into a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[16][19]
All waste containers should be sealed when three-quarters full and moved to the designated biohazardous waste collection area for final disposal by a certified vendor, typically via autoclaving or incineration.[16][19]
Visual Workflow Guides
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. nzno.org.nz [nzno.org.nz]
- 3. cosa.org.au [cosa.org.au]
- 4. simplivia.com [simplivia.com]
- 5. Risk assessment of preparation of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. Article - Biological Safety Manual - ... [policies.unc.edu]
- 7. Overcoming Common Challenges in Fill Finish for Monoclonal Antibodies (mAbs) [sharpservices.com]
- 8. susupport.com [susupport.com]
- 9. Safe Handling Of Monoclonal Antibodies Best Practices [bioprocessonline.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. ppno.ca [ppno.ca]
- 12. news-medical.net [news-medical.net]
- 13. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. acs.org [acs.org]
- 15. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 18. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 19. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
